molecular formula C10H18N2O5S B1624459 Glu-Met CAS No. 4423-22-7

Glu-Met

Cat. No.: B1624459
CAS No.: 4423-22-7
M. Wt: 278.33 g/mol
InChI Key: SXGAGTVDWKQYCX-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glu-Met is a synthetic dipeptide composed of glutamic acid and methionine amino acids, supplied for research applications. As a peptide, its properties are influenced by its constituent amino acids; glutamic acid is a negatively charged, hydrophilic amino acid, while methionine is a hydrophobic amino acid containing sulfur . Dipeptides like this compound are of significant research interest in fields such as biochemistry and cell biology for studying peptide structure and function, including the formation of secondary structures like alpha-helices and beta-sheets . In a research context, peptides with specific sequences can act as competitive inhibitors or mimic parts of native proteins. For instance, certain peptide sequences that include Glu and Met have been studied for their ability to influence biological processes by interacting with protein complexes like SNARE, which is involved in neurotransmitter release . Researchers utilize high-purity peptides like this compound as building blocks for more complex polypeptides, as model compounds in metabolic studies, or as reference standards in analytical chemistry. This product is intended for laboratory research purposes only. It is not intended for use in diagnostics, therapeutics, or for any personal applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-4-amino-5-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5S/c1-18-5-4-7(10(16)17)12-9(15)6(11)2-3-8(13)14/h6-7H,2-5,11H2,1H3,(H,12,15)(H,13,14)(H,16,17)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGAGTVDWKQYCX-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701312564
Record name L-α-Glutamyl-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701312564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glutamylmethionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028825
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4423-22-7
Record name L-α-Glutamyl-L-methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4423-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-α-Glutamyl-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701312564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glutamylmethionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028825
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Biological Functions of the Glu-Met Dipeptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide L-Glutamyl-L-methionine (Glu-Met) is an endogenous molecule with emerging biological significance. Composed of the amino acids glutamic acid and methionine, this dipeptide is implicated in a range of physiological processes, from cellular antioxidant defense to the modulation of key enzymatic pathways. This technical guide provides an in-depth exploration of the core biological functions of this compound, with a focus on its antioxidant properties, its role as a potential biomarker for liver disease, and its inhibitory activity against dipeptidyl peptidase IV (DPP-IV). Detailed experimental protocols, quantitative data, and visualizations of associated signaling pathways are presented to facilitate further research and drug development efforts.

Core Biological Functions of this compound

The biological activities of this compound are intrinsically linked to the properties of its constituent amino acids. Glutamate is a key excitatory neurotransmitter and a central molecule in cellular metabolism, while methionine, a sulfur-containing amino acid, plays a crucial role in protein synthesis and as a precursor for other sulfur-containing compounds with antioxidant properties. The unique linkage of these two amino acids in the dipeptide form confers specific biological functions.

Antioxidant Activity

Dipeptides containing methionine are recognized for their antioxidant properties. The sulfur atom in the methionine residue can be oxidized, thereby scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. While specific quantitative data for the antioxidant capacity of this compound is not extensively available in the literature, the general antioxidant activity of methionine-containing peptides is well-documented.

Biomarker for Liver Disease

Recent metabolomic studies have identified γ-glutamyl dipeptides, including γ-Glu-Met, as potential biomarkers for various forms of liver disease. Elevated levels of these dipeptides in the serum have been correlated with conditions such as drug-induced liver injury, chronic hepatitis B and C, cirrhosis, and hepatocellular carcinoma.[1][2] The biosynthesis of γ-glutamyl dipeptides is linked to the activity of γ-glutamylcysteine synthetase and is indicative of the cellular production of glutathione, a major antioxidant.[1][2]

Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

A significant biological function of γ-Glu-Met is its ability to act as a competitive inhibitor of dipeptidyl peptidase IV (DPP-IV).[3] DPP-IV is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, γ-Glu-Met can prolong the action of GLP-1, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism of action is a key therapeutic target in the management of type 2 diabetes.

Quantitative Data

A critical aspect of understanding the biological function of this compound is the quantitative assessment of its activity. The following table summarizes the available quantitative data.

ParameterValueBiological ContextReference
DPP-IV Inhibition (IC50) 2.11 mMIn vitro inhibition of human DPP-IV[3]

Note: Further research is required to determine the antioxidant capacity (e.g., IC50 values from DPPH, ABTS, or ORAC assays) and the physiological concentrations of this compound in various human tissues.

Experimental Protocols

To facilitate further investigation into the biological functions of this compound, this section provides detailed methodologies for key experiments.

Synthesis of γ-Glu-Met Dipeptide

The synthesis of γ-Glu-Met can be achieved through enzymatic or chemical methods.

Enzymatic Synthesis using Glutaminase: [3]

  • Reaction Mixture: Prepare a reaction mixture containing 200 mM L-glutamine (Gln) and 20 mM L-methionine (Met) in a suitable buffer (e.g., pH 9.0).

  • Enzyme Addition: Add a commercial glutaminase from Bacillus amyloliquefaciens to a final concentration of 0.1 U/mL.

  • Incubation: Incubate the reaction mixture at 37°C for 3 hours.

  • Purification: The synthesized γ-Glu-Met can be purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Chemical Synthesis: [4][5]

A common chemical synthesis approach involves the condensation of a protected glutamate derivative with a methionine ester, followed by deprotection.

  • Protection: Protect the α-amino and α-carboxyl groups of L-glutamic acid and the carboxyl group of L-methionine.

  • Activation and Coupling: Activate the γ-carboxyl group of the protected glutamic acid and react it with the protected methionine ester to form the peptide bond.

  • Deprotection: Remove all protecting groups to yield the final γ-Glu-Met dipeptide.

  • Purification: Purify the product using techniques like recrystallization or chromatography.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) by peroxyl radicals in cultured cells.[1][6][7][8]

  • Cell Culture: Seed human liver hepatocellular carcinoma (HepG2) cells in a 96-well microplate and grow to confluence.

  • Probe Loading: Wash the cells with a suitable buffer and incubate with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution to load the probe into the cells.

  • Treatment: Treat the cells with various concentrations of this compound or a standard antioxidant (e.g., quercetin).

  • Induction of Oxidative Stress: Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 538 nm) over time.

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plot. The CAA value is determined by comparing the AUC of the sample to that of the control.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay

This assay determines the inhibitory activity of a compound against DPP-IV using a fluorogenic substrate.[3][9][10]

  • Reagents: Prepare solutions of human recombinant DPP-IV, the fluorogenic substrate Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC), and the test compound (γ-Glu-Met) in an appropriate assay buffer (e.g., Tris-HCl, pH 8.0).

  • Reaction Setup: In a 96-well plate, add the assay buffer, DPP-IV enzyme, and different concentrations of γ-Glu-Met. Include a positive control (a known DPP-IV inhibitor like sitagliptin) and a negative control (without inhibitor).

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Add the Gly-Pro-AMC substrate to all wells to start the reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm over time.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves. Determine the IC50 value of γ-Glu-Met by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Logical Relationships

The biological effects of this compound are mediated through its interaction with specific cellular pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

experimental_workflow_synthesis cluster_synthesis Enzymatic Synthesis of γ-Glu-Met Reaction Mixture Prepare Reaction Mixture (Gln + Met) Enzyme Addition Add Glutaminase Reaction Mixture->Enzyme Addition Incubation Incubate at 37°C Enzyme Addition->Incubation Purification Purify γ-Glu-Met (e.g., HPLC) Incubation->Purification

Workflow for the enzymatic synthesis of γ-Glu-Met.

experimental_workflow_caa cluster_caa Cellular Antioxidant Activity (CAA) Assay Workflow Cell Seeding Seed HepG2 Cells Probe Loading Load with DCFH-DA Cell Seeding->Probe Loading Treatment Treat with this compound Probe Loading->Treatment Oxidative Stress Induce Oxidative Stress (AAPH) Treatment->Oxidative Stress Measurement Measure Fluorescence Oxidative Stress->Measurement

Workflow for the Cellular Antioxidant Activity (CAA) assay.

experimental_workflow_dppiv cluster_dppiv DPP-IV Inhibition Assay Workflow Reaction Setup Prepare Reaction: DPP-IV + this compound Pre-incubation Pre-incubate at 37°C Reaction Setup->Pre-incubation Reaction Initiation Add Substrate (Gly-Pro-AMC) Pre-incubation->Reaction Initiation Measurement Measure Fluorescence Reaction Initiation->Measurement Analysis Calculate IC50 Measurement->Analysis

Workflow for the DPP-IV inhibition assay.

signaling_pathway_dppiv cluster_pathway Downstream Signaling of DPP-IV Inhibition by γ-Glu-Met GluMet γ-Glu-Met DPPIV DPP-IV GluMet->DPPIV Inhibits GLP1_inactive Inactive GLP-1 DPPIV->GLP1_inactive Cleaves GLP1_active Active GLP-1 GLP1_active->DPPIV GLP1R GLP-1 Receptor GLP1_active->GLP1R Activates AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Insulin_Secretion ↑ Glucose-Dependent Insulin Secretion PKA->Insulin_Secretion Glucagon_Suppression ↓ Glucagon Secretion PKA->Glucagon_Suppression

Signaling pathway of DPP-IV inhibition by γ-Glu-Met.

Conclusion

The this compound dipeptide exhibits a range of biological functions with significant therapeutic potential. Its role as a biomarker for liver disease, coupled with its antioxidant and DPP-IV inhibitory activities, positions it as a molecule of interest for further investigation in the fields of metabolic disease, hepatology, and antioxidant research. The experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic potential of this promising dipeptide. Further studies are warranted to fully elucidate its quantitative antioxidant capacity and its physiological concentrations in human tissues.

References

The Enigmatic Pathway of γ-Glutamylmethionine Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Glutamylmethionine, a dipeptide composed of L-glutamic acid and L-methionine, is a naturally occurring compound found in various organisms, including Saccharomyces cerevisiae and humans.[1] While its precise biological functions are still under investigation, its structural similarity to the ubiquitous antioxidant glutathione suggests potential roles in cellular metabolism and signaling. This technical guide provides a comprehensive overview of the current understanding of the γ-glutamylmethionine biosynthesis pathway. Due to the limited direct research on a dedicated synthetic pathway, this document extrapolates from well-characterized related pathways, primarily glutathione (GSH) biosynthesis and the activity of γ-glutamyl transpeptidase (GGT). This guide will delve into the probable enzymatic reactions, present available data in a structured format, and provide detailed experimental protocols for studying its formation.

Introduction

γ-Glutamylmethionine is a dipeptide formed through a peptide bond between the γ-carboxyl group of glutamic acid and the α-amino group of methionine.[1] Its presence in biological systems points towards specific enzymatic machinery for its synthesis. However, a distinct and well-elucidated "glutamylmethionine biosynthesis pathway" is not prominently documented in current scientific literature. Therefore, this guide will explore two primary hypothetical pathways for its formation:

  • De novo synthesis: Analogous to the initial step of glutathione biosynthesis, this pathway would involve the direct ATP-dependent ligation of L-glutamate and L-methionine.

  • Transpeptidation: This pathway involves the transfer of a γ-glutamyl moiety from a donor molecule, such as glutathione, to L-methionine, catalyzed by γ-glutamyl transpeptidase (GGT).

Understanding the biosynthesis of γ-glutamylmethionine is crucial for elucidating its physiological roles and exploring its potential as a biomarker or therapeutic target.

Proposed Biosynthesis Pathways

Based on current knowledge of related metabolic pathways, two primary routes for γ-glutamylmethionine biosynthesis are proposed.

De Novo Synthesis via a Putative γ-Glutamylmethionine Synthetase

This proposed pathway is analogous to the first step of glutathione synthesis, which is catalyzed by glutamate-cysteine ligase (GCL).[2][3] GCL catalyzes the formation of a γ-glutamyl bond between glutamate and cysteine in an ATP-dependent manner.[2][4] It is plausible that a similar enzyme, or GCL itself exhibiting broader substrate specificity, could catalyze the formation of γ-glutamylmethionine.

The proposed reaction is as follows:

L-Glutamate + L-Methionine + ATP → γ-L-Glutamyl-L-methionine + ADP + Pi

Currently, a dedicated "γ-glutamylmethionine synthetase" has not been identified. Research is needed to isolate and characterize the enzyme responsible for this reaction.

Synthesis via γ-Glutamyl Transpeptidase (GGT)

γ-Glutamyl transpeptidase (GGT) is a membrane-bound enzyme that plays a key role in the γ-glutamyl cycle.[5][6] It catalyzes the transfer of the γ-glutamyl moiety from glutathione and other γ-glutamyl compounds to amino acids and peptides.[5][7] Therefore, GGT could potentially synthesize γ-glutamylmethionine using glutathione as the γ-glutamyl donor.

The proposed reaction is:

Glutathione (γ-Glu-Cys-Gly) + L-Methionine → γ-L-Glutamyl-L-methionine + Cysteinylglycine

This pathway would link the metabolism of glutathione directly to the formation of γ-glutamylmethionine.

Quantitative Data

Due to the nascent stage of research into γ-glutamylmethionine biosynthesis, specific quantitative data for the enzymes directly involved are not available. However, data from the well-studied analogous enzymes, glutamate-cysteine ligase (GCL) and glutamine synthetase, can provide a valuable reference point for experimental design.

Table 1: Kinetic Parameters of Related Enzymes

EnzymeOrganismSubstrate(s)KmVmaxOptimal pHOptimal Temperature (°C)Reference(s)
Homocysteine SynthetaseSaccharomyces cerevisiaeO-acetyl-L-homoserine7 x 10-3 M---[8]
Glutamine SynthetaseRat MuscleGlutamate, NH4+---37[9]
Glutamate-Cysteine LigaseRat Primary Astrocytes--9.7 ± 1.7 nmol/min/mg protein--[10]

Note: The provided data is for related enzymes and should be used as a guide for investigating the putative γ-glutamylmethionine synthetase.

Experimental Protocols

The following protocols are adapted from established methods for studying related enzymes and can be modified to investigate the biosynthesis of γ-glutamylmethionine.

Assay for Putative γ-Glutamylmethionine Synthetase Activity

This protocol is based on the measurement of γ-glutamyl hydroxamate formation, a method commonly used for glutamine synthetase.[9][11]

Principle: In the presence of hydroxylamine, a putative γ-glutamylmethionine synthetase would catalyze the formation of γ-glutamyl hydroxamate from glutamate and methionine. The hydroxamate can then be detected colorimetrically after forming a complex with ferric chloride.

Materials:

  • Tris-HCl buffer (50 mM, pH 7.4)

  • L-Glutamate (100 mM)

  • L-Methionine (100 mM)

  • ATP (20 mM)

  • MgCl2 (100 mM)

  • Hydroxylamine-HCl (1 M, freshly prepared and neutralized to pH 7.4)

  • Cell or tissue homogenate (enzyme source)

  • Trichloroacetic acid (TCA, 10% w/v)

  • Ferric chloride reagent (10% FeCl3 in 0.1 M HCl)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, L-glutamate, L-methionine, ATP, and MgCl2.

  • Add the enzyme source (cell or tissue homogenate) to the reaction mixture.

  • Initiate the reaction by adding hydroxylamine.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).[9]

  • Stop the reaction by adding an equal volume of 10% TCA.

  • Centrifuge to pellet the precipitated protein.

  • To the supernatant, add an equal volume of ferric chloride reagent.

  • Measure the absorbance at 540 nm.

  • A standard curve using authentic γ-glutamyl hydroxamate should be prepared to quantify the product.

HPLC-Based Assay for γ-Glutamylmethionine Detection

This method allows for the direct detection and quantification of γ-glutamylmethionine, providing a more specific assay. The protocol is adapted from methods used for the analysis of γ-glutamylcysteine.[10]

Principle: The product of the enzymatic reaction, γ-glutamylmethionine, is separated from the substrates by high-performance liquid chromatography (HPLC) and detected, for instance, by electrochemical detection or mass spectrometry.

Materials:

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • L-Glutamate

  • L-Methionine

  • ATP

  • MgCl2

  • Enzyme source

  • Quenching solution (e.g., perchloric acid)

  • HPLC system with a suitable column (e.g., C18)

  • Detector (e.g., electrochemical detector or mass spectrometer)

  • γ-Glutamylmethionine standard

Procedure:

  • Set up the enzymatic reaction as described in Protocol 4.1 (omitting hydroxylamine).

  • Incubate at the desired temperature for a specific time.

  • Stop the reaction by adding a quenching solution.

  • Centrifuge to remove precipitated proteins.

  • Filter the supernatant.

  • Inject a known volume of the filtered supernatant into the HPLC system.

  • Separate the components using an appropriate mobile phase gradient.

  • Detect and quantify γ-glutamylmethionine by comparing the peak retention time and area to a standard.

Visualizations

Proposed De Novo Biosynthesis Pathway

de_novo_pathway cluster_reactants Substrates cluster_products Products L-Glutamate L-Glutamate Putative gamma-Glutamylmethionine Synthetase Putative gamma-Glutamylmethionine Synthetase L-Glutamate->Putative gamma-Glutamylmethionine Synthetase L-Methionine L-Methionine L-Methionine->Putative gamma-Glutamylmethionine Synthetase ATP ATP ATP->Putative gamma-Glutamylmethionine Synthetase gamma-Glutamylmethionine gamma-Glutamylmethionine ADP ADP Pi Pi Putative gamma-Glutamylmethionine Synthetase->gamma-Glutamylmethionine Putative gamma-Glutamylmethionine Synthetase->ADP Putative gamma-Glutamylmethionine Synthetase->Pi

Caption: Proposed de novo synthesis of γ-glutamylmethionine.

Proposed Transpeptidation Pathway

transpeptidation_pathway cluster_reactants Substrates cluster_products Products Glutathione Glutathione (γ-Glu-Cys-Gly) gamma-Glutamyl Transpeptidase (GGT) gamma-Glutamyl Transpeptidase (GGT) Glutathione->gamma-Glutamyl Transpeptidase (GGT) L-Methionine L-Methionine L-Methionine->gamma-Glutamyl Transpeptidase (GGT) gamma-Glutamylmethionine gamma-Glutamylmethionine Cysteinylglycine Cysteinylglycine gamma-Glutamyl Transpeptidase (GGT)->gamma-Glutamylmethionine gamma-Glutamyl Transpeptidase (GGT)->Cysteinylglycine experimental_workflow A 1. Prepare Reaction Mixture (Buffer, Substrates, ATP, MgCl2) B 2. Add Enzyme Source A->B C 3. Initiate with Hydroxylamine B->C D 4. Incubate at 37°C C->D E 5. Stop Reaction with TCA D->E F 6. Centrifuge E->F G 7. Add Ferric Chloride to Supernatant F->G H 8. Measure Absorbance at 540 nm G->H

References

The Dipeptide γ-L-Glutamyl-L-methionine: A Technical Guide to its Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and biological importance of the dipeptide γ-L-Glutamyl-L-methionine. It details the initial identification of related γ-glutamyl compounds, the chemical synthesis of γ-L-Glutamyl-L-methionine, and its natural occurrence. The guide further explores its metabolic pathways, particularly its interaction with γ-glutamyl transpeptidase, and its significant role as an allosteric modulator of the Calcium-Sensing Receptor (CaSR). Detailed experimental protocols for its synthesis and isolation, along with quantitative data on its presence in various natural sources, are presented. Signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its biochemical relevance.

Introduction

γ-L-Glutamyl-L-methionine is a naturally occurring dipeptide composed of L-glutamic acid and L-methionine linked via a γ-glutamyl bond. Unlike the more common α-peptide bonds, the linkage in γ-glutamyl peptides is formed between the γ-carboxyl group of the glutamic acid side chain and the amino group of the adjacent amino acid. This unique bond confers resistance to hydrolysis by most peptidases, contributing to its stability and bioavailability. This dipeptide is recognized as a human metabolite and is found in various dietary sources, playing a role in cellular metabolism and signaling.[1][2] Its history is intertwined with the broader discovery of γ-glutamyl peptides and the pivotal enzyme responsible for their metabolism, γ-glutamyl transpeptidase (GGT).

Discovery and History

A significant milestone in this field was the discovery of γ-glutamyl transpeptidase (GGT) in 1950, an enzyme that catalyzes the transfer of the γ-glutamyl moiety from glutathione and other γ-glutamyl compounds to acceptor amino acids or peptides. This discovery was crucial in understanding the synthesis and degradation of γ-glutamyl peptides.

In the mid-20th century, Virtanen and his colleagues made significant contributions to the identification of various γ-glutamyl peptides in plants. While they isolated numerous such compounds from different plant sources, the specific isolation of γ-L-Glutamyl-L-methionine from green gram seeds was a key finding in establishing its natural occurrence. Researchers identified γ-L-Glutamyl-L-methionine (AU-2) and its sulfoxide (AU-3) in this plant source.[3] The presence of these compounds in edible plants highlighted their potential dietary significance.

The chemical synthesis of γ-L-Glutamyl-L-methionine was later achieved, providing a means to produce the pure compound for research purposes and to confirm its structure. These synthetic methods have been refined over time to improve yield and efficiency.[4]

Physicochemical Properties

A summary of the key physicochemical properties of γ-L-Glutamyl-L-methionine is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₁₈N₂O₅S[1]
Molecular Weight 278.33 g/mol [1]
IUPAC Name (2S)-2-amino-5-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-5-oxopentanoic acid[1]
CAS Number 17663-87-5[1]
Physical Description Solid[2]
Melting Point 228 - 231 °C[2]

Natural Occurrence and Quantitative Data

γ-L-Glutamyl-L-methionine is found in a variety of plant-based foods, particularly in the Allium genus. Its concentration can vary depending on the species, cultivar, and growing conditions.

Food SourceScientific NameConcentrationReference
Green Gram SeedVigna radiataPresent (qualitative)[3]
GarlicAllium sativumPresent (qualitative)[5]
OnionAllium cepaPresent (qualitative)[2]

Note: Quantitative data for γ-L-Glutamyl-L-methionine across a wide range of foods is not extensively documented in readily available literature. The presence is confirmed, but concentrations can be variable.

Biosynthesis and Metabolism

The metabolism of γ-L-Glutamyl-L-methionine is primarily governed by the enzymes of the γ-glutamyl cycle.

5.1. Biosynthesis

The synthesis of γ-L-Glutamyl-L-methionine can occur through the action of γ-glutamyl transpeptidase (GGT). GGT, a membrane-bound enzyme, catalyzes the transfer of the γ-glutamyl group from a donor, such as glutathione (GSH), to an acceptor amino acid. In this case, L-methionine acts as the acceptor, resulting in the formation of γ-L-Glutamyl-L-methionine.[6]

The overall reaction is: Glutathione (γ-Glu-Cys-Gly) + L-Methionine ⇌ γ-L-Glutamyl-L-methionine + Cysteinylglycine

5.2. Degradation

The breakdown of γ-L-Glutamyl-L-methionine is also catalyzed by GGT, which can exhibit hydrolase activity in the presence of water, cleaving the dipeptide into L-glutamate and L-methionine. Additionally, γ-glutamylcyclotransferase can convert the γ-glutamyl moiety into 5-oxoproline.[7]

The Gamma-Glutamyl Cycle

The biosynthesis and degradation of γ-L-Glutamyl-L-methionine are integral parts of the γ-glutamyl cycle, a key pathway for glutathione homeostasis and amino acid transport.

Gamma_Glutamyl_Cycle cluster_cell Cell Membrane GSH_out Glutathione (GSH) (extracellular) gGluMet γ-L-Glutamyl-L-methionine GSH_out:s->gGluMet:n Transpeptidation CysGly Cysteinylglycine GSH_out:s->CysGly:n Hydrolysis GSH_in Glutathione (GSH) (intracellular) GSH_in->GSH_out Transport GCL γ-Glutamylcysteine Synthetase GS Glutathione Synthetase GCL->GS GS->GSH_in GGT γ-Glutamyl Transpeptidase (GGT) Met_in L-Methionine (intracellular) gGluMet->Met_in Transport & Hydrolysis Glu_in L-Glutamate (intracellular) gGluMet->Glu_in Transport & Hydrolysis Oxoproline 5-Oxoproline gGluMet->Oxoproline Conversion Met_out L-Methionine (extracellular) Cys_Gly Cysteine + Glycine CysGly->Cys_Gly Hydrolysis Dipeptidase Dipeptidase Cys_Gly->GSH_in Synthesis Glu_in->GCL gGlu_AA_transport γ-Glutamyl-AA Transport AA_in Amino Acid (intracellular) gGCT γ-Glutamyl Cyclotransferase Oxoproline->Glu_in Conversion Oxoprolinase 5-Oxoprolinase

Caption: The γ-Glutamyl Cycle involving Glutamylmethionine.

Biological Function: Allosteric Modulation of the Calcium-Sensing Receptor

A primary and well-documented biological function of γ-L-Glutamyl-L-methionine and other γ-glutamyl peptides is their role as positive allosteric modulators of the Calcium-Sensing Receptor (CaSR).[8] The CaSR is a G-protein coupled receptor that plays a crucial role in systemic calcium homeostasis.

By binding to an allosteric site on the CaSR, γ-L-Glutamyl-L-methionine potentiates the receptor's sensitivity to extracellular calcium ions (Ca²⁺). This enhanced activation triggers downstream signaling cascades that can influence various physiological processes, including the regulation of parathyroid hormone (PTH) secretion and cellular proliferation.[9]

CaSR Signaling Pathway

The activation of the CaSR by Ca²⁺ and its allosteric modulation by γ-L-Glutamyl-L-methionine leads to the activation of multiple G-protein pathways, primarily Gαq/11 and Gαi/o.

CaSR_Signaling cluster_cell Cell Membrane gGluMet γ-L-Glutamyl-L-methionine CaSR Calcium-Sensing Receptor (CaSR) gGluMet->CaSR Allosteric Modulation Ca2_ext Extracellular Ca²⁺ Ca2_ext->CaSR Activation Gq11 Gαq/11 CaSR->Gq11 Activates Gi Gαi/o CaSR->Gi Activates PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PIP2 PIP₂ PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca2_int Intracellular Ca²⁺ (increase) ER->Ca2_int Releases Ca²⁺ Ca2_int->PKC Activates Cell_Response1 Cellular Responses (e.g., decreased PTH secretion) PKC->Cell_Response1 Cell_Response2 Cellular Responses PKA->Cell_Response2 Synthesis_Workflow start Start step1 Step 1: Synthesize N-phthaloyl-L-glutamic acid anhydride start->step1 step2 Step 2: Acylate L-methionine with the anhydride in DMF step1->step2 step3 Monitor reaction by TLC step2->step3 step3->step2 Incomplete step4 Work-up: Dilute with water, acidify with HCl, extract with AcOEt step3->step4 Complete step5 Deprotection: Add hydrazine hydrate step4->step5 step6 Precipitate product with cold ethanol step5->step6 step7 Filter, wash, and dry the product step6->step7 end γ-L-Glutamyl-L-methionine step7->end

References

The Natural Occurrence of γ-Glutamylmethionine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the biosynthesis, distribution, and physiological significance of the dipeptide γ-Glutamylmethionine in various organisms, providing valuable insights for researchers, scientists, and drug development professionals.

Introduction

γ-Glutamylmethionine is a naturally occurring dipeptide composed of glutamic acid and methionine, where the glutamic acid is linked via its gamma-carboxyl group to the amino group of methionine. This unconventional peptide bond confers unique biochemical properties and resistance to standard peptidases. Found in a diverse range of organisms, from microorganisms to plants and animals, γ-Glutamylmethionine is increasingly recognized for its roles in cellular metabolism, taste modulation, and as a potential biomarker. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of γ-Glutamylmethionine, its biosynthesis, analytical methodologies for its detection, and its implications in health and disease.

Natural Occurrence and Distribution

γ-Glutamylmethionine has been identified in various biological sources, highlighting its widespread, albeit often low-level, presence.

In Plants:

γ-Glutamylmethionine is found in several plant species, particularly within the Allium genus and legumes. It is recognized as a "kokumi" substance, a taste modulator that enhances the perception of saltiness, sweetness, and umami in foods.[1][2]

  • Onion (Allium cepa) and Garlic (Allium sativum): These species are known to contain a variety of γ-glutamyl peptides, including γ-Glutamylmethionine.[3] The enzymatic machinery for its synthesis is active in dormant bulbs.[4][5]

  • Legumes: γ-Glutamylmethionine has been isolated from the seeds of kidney beans (Phaseolus vulgaris), mung beans (Vigna radiata), and black gram (Vigna mungo).[3] While specific quantitative data for γ-Glutamylmethionine is limited, studies on related compounds like γ-glutamyl-S-methylcysteine in common beans suggest that these dipeptides can accumulate to significant levels, with concentrations in the range of nanomoles per milligram of seed weight.[6][7]

In Microorganisms:

  • Saccharomyces cerevisiae: This yeast species is a known producer of γ-Glutamylmethionine.[8] Its presence is linked to the active glutathione metabolism in yeast cells.

In Animals and Humans:

γ-Glutamylmethionine is a human metabolite and has been detected in various tissues.[8] Its presence is often associated with the activity of γ-glutamyl transpeptidase (GGT) in tissues like the kidney, liver, and pancreas.[9] Studies using radiolabeled analogs have shown that the kidney exhibits a strong and preferential uptake of γ-glutamyl amino acids.[9] Furthermore, γ-glutamyl dipeptides have emerged as potential biomarkers for different forms of liver disease.[10]

Biosynthesis of γ-Glutamylmethionine

The synthesis of γ-Glutamylmethionine is intricately linked to the metabolism of glutathione (GSH), a crucial intracellular antioxidant. Two primary enzymatic pathways are responsible for its formation:

  • Transpeptidation by γ-Glutamyltransferase (GGT): GGT, a membrane-bound enzyme, catalyzes the transfer of the γ-glutamyl moiety from a donor, most commonly GSH, to an acceptor amino acid or peptide.[3] When methionine acts as the acceptor, γ-Glutamylmethionine is formed. This process is particularly active in tissues with high GGT expression, such as the renal tubules and biliary epithelium.

  • Byproduct of Glutathione Synthesis by Glutamate-Cysteine Ligase (GCL): GCL is the rate-limiting enzyme in the de novo synthesis of glutathione. It typically catalyzes the formation of a peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine. However, due to its substrate promiscuity, GCL can also utilize other amino acids, including methionine, as substrates, leading to the formation of γ-Glutamylmethionine.[11]

The following diagram illustrates the two main biosynthetic pathways for γ-Glutamylmethionine.

biosynthesis_pathways cluster_ggt γ-Glutamyltransferase (GGT) Pathway cluster_gcl Glutamate-Cysteine Ligase (GCL) Pathway GSH Glutathione (GSH) GGT GGT GSH->GGT Met_ggt Methionine Met_ggt->GGT gGluMet_ggt γ-Glutamylmethionine GGT->gGluMet_ggt Transpeptidation CysGly Cysteinylglycine GGT->CysGly Glu Glutamate GCL GCL Glu->GCL Met_gcl Methionine Met_gcl->GCL gGluMet_gcl γ-Glutamylmethionine GCL->gGluMet_gcl Byproduct Synthesis

Biosynthesis pathways of γ-Glutamylmethionine.

Quantitative Data

While the presence of γ-Glutamylmethionine is well-documented, specific quantitative data remains sparse in the literature. The table below summarizes the available information on the concentration of related γ-glutamyl peptides, which can provide an estimate of the potential levels of γ-Glutamylmethionine in these organisms.

Organism/TissueCompoundConcentrationReference
Phaseolus vulgaris (Common Bean) Seedγ-Glutamyl-S-methylcysteine14 - 35 nmol/mg seed weight[6]
HeLa Cellsγ-Glutamylisoleucine1.92 ± 0.06 pmol/mg protein[12]
HeLa Cellsγ-Glutamylthreonine10.8 ± 0.4 pmol/mg protein[12]
HeLa Cellsγ-Glutamylvaline1.96 ± 0.04 pmol/mg protein[12]
Fermented Shrimp Pasteγ-Glutamyl-valyl-glycine0.9 - 5.2 µg/g[12]

Experimental Protocols

The analysis of γ-Glutamylmethionine typically involves extraction from a biological matrix followed by quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Extraction of γ-Glutamylmethionine from Plant Tissue
  • Homogenization: Freeze the plant tissue (e.g., seeds, bulbs) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction Solvent: Prepare an extraction solvent of 50% ethanol in water.[11]

  • Extraction: Add the extraction solvent to the powdered tissue at a ratio of 1:10 (w/v). Vortex thoroughly and sonicate for 15-30 minutes in an ice bath to enhance extraction efficiency.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before LC-MS/MS analysis.

The following diagram outlines the general workflow for the extraction of γ-Glutamylmethionine from a biological sample for subsequent analysis.

extraction_workflow start Biological Sample homogenization Homogenization start->homogenization extraction Solvent Extraction homogenization->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration analysis LC-MS/MS Analysis filtration->analysis

General workflow for γ-Glutamylmethionine extraction.
LC-MS/MS Quantification of γ-Glutamylmethionine

A robust and sensitive method for the quantification of γ-glutamyl peptides can be achieved using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[13]

  • Chromatographic Separation:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for the retention of polar compounds like γ-glutamyl peptides.

    • Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid) is typically used.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for γ-Glutamylmethionine.

      • Precursor Ion (m/z): [M+H]⁺ = 279.1

      • Product Ions (m/z): Characteristic fragment ions would be selected for quantification and confirmation (e.g., fragments corresponding to the loss of the glutamyl moiety or other specific cleavages).

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated using a certified reference standard of γ-Glutamylmethionine. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

Signaling Pathways and Physiological Roles

The physiological roles of γ-Glutamylmethionine are an active area of research. Its close relationship with glutathione metabolism suggests its involvement in cellular redox homeostasis and detoxification processes.

The γ-Glutamyl Cycle:

γ-Glutamylmethionine is an intermediate in the γ-glutamyl cycle, a pathway for the breakdown and resynthesis of glutathione. This cycle is crucial for amino acid transport and maintaining intracellular cysteine levels.

gamma_glutamyl_cycle GSH_out Extracellular Glutathione GGT GGT GSH_out->GGT AA_out Extracellular Amino Acid (e.g., Methionine) AA_out->GGT gGluAA γ-Glutamyl- Amino Acid (e.g., γ-Glu-Met) GGT->gGluAA CysGly_out Cysteinylglycine GGT->CysGly_out Transport Transport gGluAA->Transport gGluAA_in Intracellular γ-Glutamyl- Amino Acid Transport->gGluAA_in AA_in Intracellular Amino Acid gGluAA_in->AA_in Oxoproline 5-Oxoproline gGluAA_in->Oxoproline GCL GCL AA_in->GCL Oxoproline->GCL gGluCys γ-Glutamylcysteine GCL->gGluCys GS GS GSH_in Intracellular Glutathione GS->GSH_in gGluCys->GS

The γ-Glutamyl Cycle and the role of γ-glutamyl peptides.

Implications in Drug Development:

The enzymes involved in γ-Glutamylmethionine metabolism, particularly GGT, are of significant interest in drug development.

  • Drug Resistance: Overexpression of GGT in cancer cells can contribute to drug resistance by increasing the intracellular pool of cysteine, a precursor for glutathione synthesis. Elevated glutathione levels can then detoxify chemotherapeutic agents.[14]

  • Prodrug Strategies: The activity of GGT can be exploited for targeted drug delivery. Prodrugs can be designed with a γ-glutamyl moiety that is cleaved by GGT at the target site, releasing the active drug. This approach has been explored for delivering drugs to tissues with high GGT expression, such as the kidneys or certain tumors.[15][16]

  • Cancer Therapy: Targeting glutamine metabolism, which is interconnected with glutathione synthesis, is a promising strategy in cancer therapy.[14][17][18] By inhibiting enzymes like GCL or GGT, the antioxidant capacity of cancer cells can be compromised, making them more susceptible to conventional treatments.

Conclusion

γ-Glutamylmethionine is a naturally occurring dipeptide with a broad distribution across different biological kingdoms. Its biosynthesis is intrinsically linked to the central antioxidant, glutathione, and is mediated by the enzymes γ-glutamyltransferase and glutamate-cysteine ligase. While its precise physiological roles are still under investigation, its involvement in the γ-glutamyl cycle, taste modulation, and its potential as a disease biomarker are well-established. The development of sensitive analytical techniques, such as LC-MS/MS, has been pivotal in advancing our understanding of this molecule. For researchers in the fields of biochemistry, food science, and drug development, γ-Glutamylmethionine represents a molecule of growing interest with potential applications ranging from flavor enhancement to novel therapeutic strategies. Further research is warranted to fully elucidate its quantitative distribution and specific signaling functions in various organisms.

References

Glutamylmethionine as a Potential Biomarker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glutamylmethionine (γ-glutamyl-L-methionine) is a dipeptide formed through the activity of the enzyme γ-glutamyltransferase (GGT). This enzyme plays a crucial role in the γ-glutamyl cycle, a key pathway for glutathione metabolism and amino acid transport. Emerging research indicates that circulating levels of γ-glutamyl dipeptides, including glutamylmethionine, may serve as valuable biomarkers for various pathological states, particularly liver diseases. This technical guide provides an in-depth overview of the current understanding of glutamylmethionine as a potential biomarker, including its biochemical context, methodologies for its detection, and its role in cellular pathways.

Biochemical Context and Rationale for Biomarker Potential

Glutamylmethionine is formed when the γ-glutamyl moiety of glutathione is transferred to the amino acid methionine by γ-glutamyltransferase (GGT).[1] GGT is a membrane-bound enzyme, and its increased activity in serum is a well-established, albeit non-specific, marker of hepatobiliary dysfunction.[2] The formation of glutamylmethionine and other γ-glutamyl dipeptides is a direct consequence of GGT's enzymatic activity on its primary substrate, glutathione, and available amino acids.[3]

The rationale for glutamylmethionine's potential as a biomarker is rooted in the following principles:

  • Reflection of GGT Activity: Elevated levels of glutamylmethionine in circulation can be indicative of increased GGT activity, which is associated with a variety of diseases, including liver disease, metabolic syndrome, and cardiovascular disease.[4][5]

  • Indicator of Oxidative Stress: The γ-glutamyl cycle is intrinsically linked to glutathione metabolism.[1] Glutathione is a major intracellular antioxidant, and alterations in its metabolism, which could be reflected by changes in γ-glutamyl dipeptide levels, may signify a state of oxidative stress.

  • Amino Acid Transport and Metabolism: The γ-glutamyl cycle is proposed to be involved in the transport of amino acids across cell membranes.[6][7] Dysregulation of this process in disease states could lead to altered levels of glutamylmethionine. Recent studies suggest that the γ-glutamyl cycle acts as an amino acid supply system in colorectal cancer under chronic hypoxia.[8][9]

Data Presentation: Quantitative Insights

A seminal study by Soga et al. (2011) established that serum profiles of γ-glutamyl dipeptides can be used to discriminate between different forms of liver disease.[4][10][11] While the study did not provide specific concentration data for glutamylmethionine, it demonstrated the collective power of these dipeptides as biomarkers. The study analyzed serum samples from patients with nine different types of liver disease and healthy controls using mass spectrometry.[4][10]

The key quantitative findings from this study are summarized in the table below, which presents the Area Under the Receiver-Operating Characteristic Curve (AUC) values for discriminating between various liver diseases using a panel of γ-glutamyl dipeptides. A higher AUC value indicates better discriminatory power.

Disease State AUC (Training Set) AUC (Validation Set)
Healthy Controls0.9520.967
Drug-Induced Liver Injury0.8170.849
Asymptomatic Hepatitis B0.7540.763
Chronic Hepatitis B0.8200.762
Hepatitis C (Normal ALT)0.9720.895
Chronic Hepatitis C0.9170.707
Cirrhosis Type C0.8030.993
Hepatocellular Carcinoma0.7620.803

Data from Soga et al., Journal of Hepatology, 2011.[4][10][11]

These findings strongly suggest that the quantification of γ-glutamyl dipeptides, including glutamylmethionine, in serum has significant potential for the differential diagnosis of liver diseases.[4][10] Further research is warranted to establish specific concentration ranges of glutamylmethionine in various disease states.

Signaling and Metabolic Pathways

Glutamylmethionine is a key intermediate in the γ-glutamyl cycle. This cycle is not a signaling pathway in the traditional sense of initiating a cascade of intracellular phosphorylation events. Instead, it is a metabolic pathway with significant implications for cellular homeostasis, including amino acid transport and glutathione metabolism.

The γ-Glutamyl Cycle

The diagram below illustrates the central role of glutamylmethionine within the γ-glutamyl cycle.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Glutathione_ext Glutathione GGT γ-Glutamyltransferase (GGT) Glutathione_ext->GGT Methionine_ext Methionine Methionine_ext->GGT Glutamylmethionine_ext Glutamylmethionine GGT->Glutamylmethionine_ext Cysteinylglycine Cysteinylglycine GGT->Cysteinylglycine Glutamylmethionine_int Glutamylmethionine Glutamylmethionine_ext->Glutamylmethionine_int Transport 5-oxoproline 5-Oxoproline Glutamylmethionine_int->5-oxoproline Methionine_int Methionine Glutamylmethionine_int->Methionine_int Glutamate_int Glutamate 5-oxoproline->Glutamate_int 5-Oxoprolinase GCL γ-Glutamylcysteine Synthetase Glutamate_int->GCL Glutathione_int Glutathione Glutathione_int->Glutathione_ext Transport GS Glutathione Synthetase GCL->GS γ-Glutamylcysteine GS->Glutathione_int Cysteine_int Cysteine Cysteine_int->GCL Glycine_int Glycine Glycine_int->GS

The γ-Glutamyl Cycle and Glutamylmethionine Metabolism.

Experimental Protocols

The accurate quantification of glutamylmethionine in biological matrices is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and specificity. An Enzyme-Linked Immunosorbent Assay (ELISA) is a potential high-throughput alternative, though its development is contingent on the availability of specific antibodies.

Quantification of Glutamylmethionine by LC-MS/MS

This protocol is a representative method adapted from established procedures for the analysis of amino acids and γ-glutamyl dipeptides in human plasma.

5.1.1 Sample Preparation

  • Plasma Collection: Collect whole blood in EDTA-containing tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., stable isotope-labeled glutamylmethionine).

  • Vortexing and Centrifugation: Vortex the mixture for 30 seconds and incubate at -20°C for 20 minutes to facilitate protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

5.1.2 LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the retention of this polar dipeptide.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A gradient from high organic to high aqueous mobile phase.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for glutamylmethionine and its internal standard.

5.1.3 Workflow Diagram

G Start Plasma Sample Collection Protein_Precipitation Protein Precipitation (Methanol + Internal Standard) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Drying Supernatant Evaporation Centrifugation->Supernatant_Drying Reconstitution Reconstitution in Mobile Phase Supernatant_Drying->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (HILIC, ESI+, MRM) Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis End Biomarker Level Determination Data_Analysis->End

Workflow for LC-MS/MS Quantification of Glutamylmethionine.
Hypothetical ELISA Protocol for Glutamylmethionine

The development of a robust ELISA for glutamylmethionine is contingent on the availability of a highly specific monoclonal antibody. As of the writing of this guide, such an antibody is not commercially available. The following protocol is therefore hypothetical and outlines the general steps that would be involved.

5.2.1 Reagents and Materials

  • 96-well microtiter plates coated with a capture antibody specific for glutamylmethionine.

  • Purified glutamylmethionine standard for calibration curve.

  • Biotinylated detection antibody specific for glutamylmethionine.

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate.

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate.

  • Stop solution (e.g., 2N H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Assay diluent (e.g., PBS with 1% BSA).

5.2.2 Assay Procedure

  • Standard and Sample Preparation: Prepare a serial dilution of the glutamylmethionine standard in the assay diluent. Dilute plasma samples as required.

  • Incubation with Capture Antibody: Add standards and samples to the antibody-coated wells and incubate for 2 hours at room temperature.

  • Washing: Wash the wells three times with wash buffer.

  • Incubation with Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Incubation with Streptavidin-HRP: Add the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add the stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

5.2.3 Logical Relationship Diagram

G Start Prepare Standards and Samples Add_to_Plate Add to Antibody-Coated Plate Start->Add_to_Plate Incubate_1 Incubate and Wash Add_to_Plate->Incubate_1 Add_Detection_Ab Add Biotinylated Detection Antibody Incubate_1->Add_Detection_Ab Incubate_2 Incubate and Wash Add_Detection_Ab->Incubate_2 Add_SA_HRP Add Streptavidin-HRP Incubate_2->Add_SA_HRP Incubate_3 Incubate and Wash Add_SA_HRP->Incubate_3 Add_Substrate Add TMB Substrate Incubate_3->Add_Substrate Stop_Reaction Add Stop Solution Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance End Calculate Concentration Read_Absorbance->End

Logical Flow of a Hypothetical Glutamylmethionine ELISA.

Conclusion and Future Directions

Glutamylmethionine holds promise as a member of a panel of γ-glutamyl dipeptides for the diagnosis and stratification of various diseases, particularly those affecting the liver. Its measurement provides a window into the activity of GGT and the broader metabolic state of the γ-glutamyl cycle. While the foundational research is encouraging, further studies are required to validate glutamylmethionine as a standalone biomarker.

Future research should focus on:

  • Large-scale clinical validation studies: To establish reference ranges for glutamylmethionine in healthy and various diseased populations.

  • Development of specific analytical reagents: Including monoclonal antibodies for the development of high-throughput immunoassays.

  • Investigation of direct biological activity: To determine if glutamylmethionine has any signaling roles independent of its role as a metabolic intermediate.

The continued exploration of glutamylmethionine and other γ-glutamyl dipeptides is a promising avenue for the discovery of novel biomarkers that can aid in the early detection, diagnosis, and management of a range of human diseases.

References

Cellular Uptake and Transport of Glutamyl-Methionine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and transport mechanisms of the dipeptide Glutamyl-Methionine (Glu-Met). The transport of γ-glutamyl dipeptides is a complex process, primarily intertwined with the activity of the cell-surface enzyme γ-glutamyl transpeptidase (GGT) and potentially involving members of the solute carrier (SLC) 15 family of peptide transporters, PEPT1 and PEPT2. This document details the key proteins involved, summarizes the available (though limited) quantitative data, outlines detailed experimental protocols for studying this compound transport, and visualizes the associated signaling pathways and experimental workflows. Given the scarcity of direct kinetic data for this compound, information from structurally similar γ-glutamyl dipeptides is used as a proxy where noted, a limitation that underscores the need for further research in this area.

Introduction

Glutamyl-Methionine (this compound) is a dipeptide composed of glutamic acid and methionine. As a source of two crucial amino acids, its cellular uptake is of significant interest in fields ranging from fundamental cell biology to drug delivery and development. The transport of di- and tripeptides is a critical pathway for amino acid absorption and is mediated by specific transporter proteins. The transport of γ-glutamyl dipeptides, such as this compound, is thought to be closely associated with the γ-glutamyl cycle, a key pathway for glutathione metabolism and amino acid transport.[1][2]

The γ-Glutamyl Cycle and the Role of γ-Glutamyl Transpeptidase (GGT)

The primary mechanism governing the cellular interaction with extracellular γ-glutamyl dipeptides involves the enzyme γ-glutamyl transpeptidase (GGT; EC 2.3.2.2).[3][4] GGT is a membrane-bound enzyme with its active site facing the extracellular space.[2] It plays a crucial role in the catabolism of glutathione and other γ-glutamyl compounds.[5][6]

GGT can catalyze two main reactions involving this compound:

  • Hydrolysis: Cleavage of the γ-glutamyl bond to release free glutamate and methionine, which can then be taken up by their respective amino acid transporters.

  • Transpeptidation: Transfer of the γ-glutamyl moiety to an acceptor amino acid or peptide.[7]

This enzymatic activity suggests that the uptake of the constituent amino acids of this compound may occur after its extracellular breakdown. Studies on the transport of γ-glutamyl amino acids have shown that the process is inhibited by inhibitors of GGT, highlighting the enzyme's central role.[6][8] The overall process suggests a significant physiological link between glutathione metabolism and the transport of amino acids.[1]

Peptide Transporters: PEPT1 and PEPT2 (SLC15 Family)

The solute carrier family 15 (SLC15) includes the proton-coupled oligopeptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2), which are responsible for the transport of a wide variety of di- and tripeptides.[9][10]

  • PEPT1 is a low-affinity, high-capacity transporter primarily expressed in the apical membrane of intestinal epithelial cells, playing a major role in the absorption of dietary peptides.[11]

  • PEPT2 is a high-affinity, low-capacity transporter found in various tissues, including the kidney, brain, and lungs, where it is involved in peptide reabsorption and clearance.[12][13]

While these transporters are promiscuous in their substrate recognition, there is evidence to suggest that γ-glutamyl dipeptides may not be typical substrates. One study indicated that γ-glutamyl-amino acids are not transported by PEPT2.[14] However, a study on the transport of γ-glutamyl valine (γ-EV) across Caco-2 cell monolayers suggested that its transport is mediated by both PEPT1 and paracellular pathways.[15] This suggests that the transport of this compound could be complex and may not solely rely on a single transporter system. It is possible that after an initial interaction with GGT, the resulting molecule or the intact dipeptide is transported by PEPT1 or other unidentified transporters.

Quantitative Data on this compound Transport

Table 1: General Kinetic Parameters of Potentially Involved Transporters

Transporter/EnzymeSubstrate(s)Km/KiVmaxCell/Tissue SystemReference(s)
PEPT1 Various di/tripeptidesMillimolar rangeHigh capacityIntestine, Caco-2 cells[11]
PEPT2 Various di/tripeptidesMicromolar rangeLow capacityKidney, Brain[12][13]
γ-Glutamyl Transpeptidase (GGT) Glutamate γ-(4-nitroanilide) (donor)1.87 mMNot specifiedHog kidney[16]
γ-Glutamyl Transpeptidase (GGT) Glycylglycine (acceptor)24.9 mMNot specifiedHog kidney[16]
PEPT1 Inhibition by γ-EV γ-Glutamyl Valine (γ-EV)Not specifiedPapp: 1.56 x 10-6 cm/sCaco-2 cells[15]

Note: The data for GGT represents its enzymatic activity, not transport kinetics. The Papp (apparent permeability coefficient) for γ-EV suggests a moderate rate of transport across a cell monolayer.

Signaling Pathways Regulating this compound Transport

The cellular uptake of this compound is likely regulated by signaling pathways that control the expression and activity of GGT and the PEPT transporters.

Regulation of γ-Glutamyl Transpeptidase (GGT)

GGT expression is known to be upregulated in response to oxidative stress. This induction is mediated by several signaling pathways, including:

  • MAPK Pathways: Ras, ERK, and p38 MAPK pathways are involved in the transcriptional regulation of the GGT gene.[5]

  • PI3K Pathway: The phosphatidylinositol 3-kinase (PI3K) pathway also plays a role in GGT induction.[5]

  • Protein Kinase C (PKC) and Calcium (Ca2+): GGT activity can be modulated by Ca2+-calmodulin and PKC-dependent pathways. Studies in Sertoli cells suggest an inhibitory role of these pathways on basal GGT activity.[17]

GGT_Regulation Oxidative_Stress Oxidative Stress Ras Ras Oxidative_Stress->Ras p38_MAPK p38 MAPK Oxidative_Stress->p38_MAPK PI3K PI3K Oxidative_Stress->PI3K ERK ERK Ras->ERK GGT_Gene GGT Gene Transcription ERK->GGT_Gene p38_MAPK->GGT_Gene PI3K->GGT_Gene PKC PKC GGT_Activity GGT Activity PKC->GGT_Activity CaM Ca2+/Calmodulin CaM->GGT_Activity GGT_Gene->GGT_Activity

Caption: Signaling pathways regulating GGT expression and activity.
Regulation of PEPT1 and PEPT2

The expression and function of PEPT1 and PEPT2 are subject to regulation by various factors, including hormones and intracellular signaling cascades.

  • Hormonal Regulation:

    • Insulin: Stimulates PEPT1-mediated dipeptide uptake in Caco-2 cells, likely by promoting the translocation of the transporter from an intracellular pool to the plasma membrane.[18]

    • Thyroid Hormone (T3): Inhibits PEPT1 activity in Caco-2 cells by decreasing the transcription and/or stability of PEPT1 mRNA.[19]

    • Growth Hormone (rhGH): Upregulates PEPT1 expression and transport activity in Caco-2 cells by stimulating gene transcription.[11][20]

  • Protein Kinase C (PKC): PKC activation has been shown to regulate the activity and cell surface expression of various transporters, including the serotonin transporter in HEK-293 cells, suggesting a potential regulatory role for PEPT transporters as well.[21][22]

  • Calcium Signaling: Intestinal dipeptide absorption can trigger calcium signaling through the calcium-sensing receptor (CaSR), leading to membrane hyperpolarization that may promote further peptide uptake.[23]

PEPT_Regulation cluster_hormones Hormonal Regulation cluster_signaling Intracellular Signaling Insulin Insulin PEPT1_Expression PEPT1/PEPT2 Expression & Activity Insulin->PEPT1_Expression Translocation (+) Thyroid_Hormone Thyroid Hormone (T3) Thyroid_Hormone->PEPT1_Expression Transcription (-) Growth_Hormone Growth Hormone (rhGH) Growth_Hormone->PEPT1_Expression Transcription (+) PKC Protein Kinase C (PKC) PKC->PEPT1_Expression Activity/Trafficking (?) CaSR Calcium-Sensing Receptor (CaSR) Ca_Signaling Ca2+ Signaling CaSR->Ca_Signaling Ca_Signaling->PEPT1_Expression Uptake (+)

Caption: Regulation of PEPT1 and PEPT2 expression and activity.

Experimental Protocols

Radiolabeled this compound Uptake Assay in Cultured Cells (e.g., Caco-2, HEK293)

This protocol is designed to measure the initial rate of this compound uptake into cultured cells.

Materials:

  • Cultured cells (e.g., Caco-2 grown on Transwell inserts to form a monolayer, or HEK293 cells grown in 24-well plates).

  • Radiolabeled [3H]-Glu-Met or [14C]-Glu-Met.

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4).

  • Wash Buffer (ice-cold HBSS).

  • Cell Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Scintillation cocktail.

  • Scintillation counter.

  • Unlabeled this compound (for competition experiments).

  • Inhibitors of GGT (e.g., acivicin) or PEPT1 (e.g., Gly-Sar).

Procedure:

  • Cell Culture: Culture cells to confluency under standard conditions. For Caco-2 cells, allow for differentiation into a polarized monolayer (typically 21 days).

  • Preparation: On the day of the experiment, wash the cell monolayers twice with pre-warmed Uptake Buffer.

  • Pre-incubation: Pre-incubate the cells for 15-30 minutes at 37°C in Uptake Buffer. For inhibitor studies, add the inhibitors during this step.

  • Uptake Initiation: Initiate the uptake by replacing the pre-incubation buffer with Uptake Buffer containing a known concentration of radiolabeled this compound and, for kinetic studies, varying concentrations of unlabeled this compound.

  • Incubation: Incubate for a short period (e.g., 1, 5, 10, 15 minutes) at 37°C to measure the initial linear rate of uptake.

  • Uptake Termination: Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold Wash Buffer.

  • Cell Lysis: Lyse the cells by adding Cell Lysis Buffer and incubating for at least 30 minutes.

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Assay: Determine the protein concentration in each well (e.g., using a BCA assay) to normalize the uptake data.

  • Data Analysis: Express the uptake as nmol of this compound per mg of protein per minute. For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Radiolabeled_Uptake_Workflow Start Start: Confluent Cell Culture Wash1 Wash cells with pre-warmed Uptake Buffer Start->Wash1 Preincubation Pre-incubate at 37°C (with/without inhibitors) Wash1->Preincubation Initiate_Uptake Add radiolabeled this compound and incubate Preincubation->Initiate_Uptake Terminate_Uptake Terminate by washing with ice-cold Wash Buffer Initiate_Uptake->Terminate_Uptake Lyse_Cells Lyse cells Terminate_Uptake->Lyse_Cells Quantify Quantify radioactivity (Scintillation Counting) Lyse_Cells->Quantify Protein_Assay Determine protein concentration Lyse_Cells->Protein_Assay Analyze Analyze data (normalize to protein and time, kinetic analysis) Quantify->Analyze Protein_Assay->Analyze

Caption: Workflow for radiolabeled this compound uptake assay.
LC-MS/MS Quantification of Intracellular this compound

This protocol allows for the specific and sensitive quantification of unlabeled this compound within cells.

Materials:

  • Cultured cells.

  • Uptake Buffer.

  • Wash Buffer (ice-cold PBS).

  • Extraction Solvent (e.g., 80% methanol).

  • Internal Standard (e.g., stable isotope-labeled this compound).

  • LC-MS/MS system.

  • Unlabeled this compound for standard curve.

Procedure:

  • Cell Culture and Uptake: Perform the cell culture and uptake experiment as described in section 6.1, but using unlabeled this compound.

  • Uptake Termination and Washing: Terminate the uptake by aspirating the uptake solution and washing the cells three times with ice-cold PBS to remove extracellular this compound.

  • Metabolite Extraction: Add ice-cold Extraction Solvent containing the internal standard to the cells. Scrape the cells and collect the cell suspension.

  • Centrifugation: Centrifuge the cell extract at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and proteins.

  • Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase A).

  • LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound and its internal standard.

  • Quantification: Generate a standard curve using known concentrations of this compound. Quantify the intracellular concentration of this compound in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

  • Normalization: Normalize the data to the number of cells or total protein content.

LCMS_Workflow Start Start: Cells after incubation with this compound Wash Wash cells with ice-cold PBS Start->Wash Extract Metabolite extraction with solvent and internal standard Wash->Extract Centrifuge Centrifuge to pellet debris Extract->Centrifuge Dry Evaporate supernatant to dryness Centrifuge->Dry Supernatant Reconstitute Reconstitute in mobile phase Dry->Reconstitute Analyze LC-MS/MS Analysis (MRM) Reconstitute->Analyze Quantify Quantify using standard curve and normalize data Analyze->Quantify

Caption: Workflow for LC-MS/MS quantification of intracellular this compound.

Conclusion and Future Directions

The cellular uptake and transport of this compound are complex processes that are likely initiated by the extracellular enzymatic activity of GGT, followed by the transport of the resulting amino acids or the dipeptide itself, potentially via PEPT1. The regulation of this process involves intricate signaling networks that respond to hormonal cues and cellular stress.

A significant gap in the current knowledge is the lack of direct quantitative kinetic data for this compound transport. Future research should focus on:

  • Determining the Km and Vmax for this compound transport in various cell types.

  • Elucidating the precise roles of PEPT1 and PEPT2, and identifying any other transporters involved.

  • Further characterizing the signaling pathways that specifically regulate the transport of γ-glutamyl dipeptides.

A deeper understanding of these mechanisms will be invaluable for applications in nutrition, pharmacology, and the development of novel drug delivery strategies.

References

An In-depth Technical Guide on the Enzymatic Regulation of Glutamate and Methionine Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate (Glu) and Methionine (Met) are two critical amino acids that play multifaceted roles in cellular physiology. Beyond their fundamental function as building blocks for protein synthesis, they are central nodes in a complex metabolic network that governs cellular growth, proliferation, and response to environmental cues. Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system and a key player in nitrogen metabolism.[1][2] Methionine, an essential amino acid, is the precursor for the universal methyl donor S-adenosylmethionine (SAM), which is vital for the methylation of DNA, RNA, proteins, and lipids, thereby regulating gene expression and signal transduction.[3][4]

Maintaining the homeostasis of Glu and Met levels is paramount for normal cellular function. Dysregulation of their metabolism is implicated in a wide range of pathologies, including cancer, neurodegenerative diseases, and metabolic disorders.[5][6] The cellular concentrations of these amino acids are tightly controlled by a sophisticated network of enzymes whose activities are modulated through various regulatory mechanisms. Understanding the intricacies of this enzymatic regulation is crucial for identifying novel therapeutic targets and developing effective strategies for disease intervention.

This technical guide provides a comprehensive overview of the core enzymatic machinery and regulatory pathways that govern glutamate and methionine levels. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering in-depth insights into the key enzymes, their kinetic properties, regulatory mechanisms, and the signaling pathways that influence their activity. The guide also includes detailed experimental protocols for the quantitative analysis of these amino acids and the measurement of key enzyme activities, facilitating the practical application of this knowledge in a laboratory setting.

Enzymatic Regulation of Glutamate (Glu) Levels

The cellular pool of glutamate is dynamically regulated by the coordinated action of several key enzymes that control its synthesis, degradation, and interconversion with other metabolites.

Key Enzymes in Glutamate Metabolism

Glutamate dehydrogenase (GDH) is a mitochondrial enzyme that catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate and ammonia.[5][7] This reaction provides a critical link between amino acid and carbohydrate metabolism, as α-ketoglutarate is an intermediate of the tricarboxylic acid (TCA) cycle.

Glutamine synthetase (GS) is a cytosolic enzyme responsible for the ATP-dependent synthesis of glutamine from glutamate and ammonia.[8] This reaction is a primary pathway for ammonia detoxification and plays a crucial role in nitrogen metabolism.

Aminotransferases, also known as transaminases, catalyze the transfer of an amino group from an amino acid to an α-keto acid. Aspartate aminotransferase (AST) and alanine aminotransferase (ALT) are two prominent examples that reversibly convert glutamate and a respective α-keto acid into α-ketoglutarate and a new amino acid.

Glutaminase (GLS) catalyzes the hydrolysis of glutamine to glutamate and ammonia.[1] This enzyme is particularly important in rapidly dividing cells, where glutamate can be used to replenish the TCA cycle.

Quantitative Analysis of Enzyme Kinetics

The kinetic properties of these enzymes, including their affinity for substrates (Km) and maximum reaction velocity (Vmax), are crucial determinants of glutamate flux.

EnzymeSubstrate(s)Km ValueActivatorsInhibitors
Glutamate Dehydrogenase (GDH) Glutamate, NAD(P)+~0.5-10 mMADP, LeucineATP, GTP, Palmitoyl-CoA, SIRT4
Glutamine Synthetase (GS) Glutamate, ATP, NH3~2-4 mM (Glu)Alanine, Glycine, Serine, Histidine, CTP, AMP
Glutaminase (GLS) Glutamine~2-5 mMPhosphate, various mitochondrial activatorsBPTES (allosteric inhibitor), Compound 968

Note: Km values can vary depending on the specific isoform, species, and experimental conditions.

Regulatory Mechanisms

The activities of glutamate-metabolizing enzymes are finely tuned by a combination of allosteric regulation, transcriptional control, and post-translational modifications.

Allosteric effectors, which are molecules that bind to an enzyme at a site other than the active site, can either activate or inhibit enzyme activity. For instance, GDH is allosterically activated by ADP, signaling a low energy state, and inhibited by ATP and GTP, indicating high energy levels.[5]

The expression of genes encoding these enzymes is tightly controlled by various transcription factors in response to cellular needs and environmental signals. For example, the transcription factor c-Myc can upregulate the expression of both GLS and the glutamine transporter SLC1A5.[1] The transcription of glutamate transporters, which are crucial for maintaining glutamate homeostasis, is also regulated by a variety of signaling pathways and transcription factors.[9][10]

Post-translational modifications, such as phosphorylation and acetylation, can rapidly modulate the activity of these enzymes.

Signaling Pathways Influencing Glutamate Levels

Cellular signaling pathways play a pivotal role in coordinating glutamate metabolism with other cellular processes.

The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation. mTORC1 stimulates glutamine metabolism by promoting the activity of GDH.[5][11] This is achieved through the transcriptional repression of SIRT4, a mitochondrial sirtuin that inhibits GDH activity.[5]

mTORC1_Glutamate_Pathway mTORC1 mTORC1 CREB2 CREB2 mTORC1->CREB2  destabilization SIRT4_gene SIRT4 Gene CREB2->SIRT4_gene  transcription SIRT4 SIRT4 SIRT4_gene->SIRT4  translation GDH Glutamate Dehydrogenase (GDH) SIRT4->GDH  inhibition Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG GDH TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle

Caption: mTORC1 signaling pathway regulating glutamate metabolism.

Enzymatic Regulation of Methionine (Met) Levels

The metabolism of methionine is centered around the methionine cycle and the transsulfuration pathway, which are regulated by a distinct set of enzymes.

Key Enzymes in Methionine Metabolism

Methionine adenosyltransferase (MAT) catalyzes the conversion of methionine and ATP into S-adenosylmethionine (SAM).[3][12] MAT exists in different isoforms with distinct kinetic and regulatory properties.[12]

Methionine synthase (MS) remethylates homocysteine to regenerate methionine, a key step in the methionine cycle.[4] This reaction requires vitamin B12 as a cofactor.

Cystathionine β-synthase (CBS) is the first and rate-limiting enzyme of the transsulfuration pathway, which converts homocysteine to cystathionine.[13][14] This pathway ultimately leads to the synthesis of cysteine.

S-adenosylhomocysteine hydrolase (SAHH) catalyzes the reversible hydrolysis of S-adenosylhomocysteine (SAH) to homocysteine and adenosine. SAH is a potent inhibitor of most SAM-dependent methyltransferases.

Quantitative Analysis of Enzyme Kinetics
EnzymeSubstrate(s)Km ValueActivatorsInhibitors
Methionine Adenosyltransferase (MAT) Methionine, ATP~10-100 µM (Met)SAM (product inhibition)
Methionine Synthase (MS) Homocysteine, 5-MTHF~1-5 µM (Hcy)Oxidative stress
Cystathionine β-Synthase (CBS) Homocysteine, Serine~0.5-2.5 mM (Hcy)SAMCO, NO
S-Adenosylhomocysteine Hydrolase (SAHH) S-Adenosylhomocysteine~1-4 µMAdenosine analogues

Note: Km values can vary depending on the specific isoform, species, and experimental conditions.

Regulatory Mechanisms

S-adenosylmethionine (SAM) is a key allosteric regulator in methionine metabolism. It activates CBS, thereby directing homocysteine towards the transsulfuration pathway when methionine levels are high.[15]

The expression of genes involved in methionine metabolism is regulated by transcription factors that sense the levels of methionine and its metabolites. In some bacteria, this is mediated by T-box and S-box riboswitches.[16] In streptococci, protein transcription factors of the LysR family, such as MtaR/MetR and CmbR, play a crucial role.[17]

Signaling Pathways Influencing Methionine Levels

Signaling pathways can influence methionine metabolism by modulating the expression and activity of key enzymes. The mTOR pathway, for instance, is sensitive to amino acid availability, including methionine, and can in turn regulate processes that utilize methionine and SAM.[18]

Methionine_Metabolism_Workflow Met Methionine MAT MAT Met->MAT ATP ATP ATP->MAT SAM S-Adenosylmethionine (SAM) MAT->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH  Methylation CBS CBS SAM->CBS  activates Methyl_Acceptor Methyl Acceptor Methyl_Acceptor->SAH Methylated_Product Methylated Product SAH->Methylated_Product Hcy Homocysteine SAH->Hcy SAHH SAHH SAHH Hcy->Met MS Cystathionine Cystathionine Hcy->Cystathionine CBS MS MS THF THF MS->THF MTHF 5-Methyl-THF MTHF->MS Serine Serine Serine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine

Caption: Overview of the Methionine Cycle and Transsulfuration Pathway.

Interplay between Glutamate and Methionine Metabolism

Glutamate and methionine metabolism are interconnected. For example, the synthesis of glutathione, a major cellular antioxidant, requires both glutamate and cysteine (derived from methionine).

Experimental Protocols

Measurement of Glutamate Concentration

A common method for measuring glutamate levels is through an enzyme-coupled fluorometric or colorimetric assay.[19][20][21]

Principle: Glutamate is oxidized by glutamate dehydrogenase (GDH) or glutamate oxidase, producing a product (NADH or H₂O₂) that can be detected by a coupled reaction that generates a fluorescent or colored product.

Protocol Outline:

  • Sample Preparation: Homogenize tissue or lyse cells in the appropriate assay buffer. Centrifuge to remove insoluble material.[19]

  • Standard Curve: Prepare a series of glutamate standards of known concentrations.

  • Reaction Setup: Add samples and standards to a 96-well plate.

  • Reaction Initiation: Add a reaction mix containing the necessary enzymes and detection reagents.

  • Incubation: Incubate the plate at 37°C for a specified time, protected from light.

  • Measurement: Read the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance (e.g., 450 nm or 565 nm) using a microplate reader.[19][21]

  • Calculation: Determine the glutamate concentration in the samples by comparing their readings to the standard curve.

Measurement of Methionine Concentration

Methionine levels can be quantified using various methods, including HPLC and enzyme-based assays.

Enzyme Activity Assays

Principle: GDH activity is determined by a coupled enzyme assay where the production of NADH from the GDH-catalyzed reaction is measured.[22][23][24]

Protocol Outline:

  • Sample Preparation: Prepare tissue homogenates or cell lysates in GDH assay buffer.[22]

  • Reaction Mix: Prepare a master mix containing glutamate and NAD⁺.

  • Reaction Initiation: Add the reaction mix to the samples in a 96-well plate.

  • Kinetic Measurement: Measure the increase in absorbance at 340 nm (for NADH) or a coupled colorimetric product at a different wavelength (e.g., 450 nm) over time.

  • Calculation: Calculate GDH activity from the rate of change in absorbance.

Principle: GS activity can be measured by quantifying the formation of γ-glutamylhydroxamate from glutamine and hydroxylamine in a colorimetric assay.[8][25][26][27][28]

Protocol Outline:

  • Sample Preparation: Prepare cell lysates in a suitable buffer.[27][28]

  • Reaction: Incubate the lysate with a reaction mixture containing glutamine and hydroxylamine.

  • Stop Reaction and Color Development: Stop the reaction and develop the color by adding a ferric chloride reagent.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm).

  • Calculation: Determine GS activity by comparing the absorbance to a standard curve of γ-glutamylhydroxamate.

GS_Activity_Assay_Workflow Start Start: Cell Lysate Incubation Incubate with Glutamine & Hydroxylamine Start->Incubation Stop_Color Stop Reaction & Add Ferric Chloride Reagent Incubation->Stop_Color Measure Measure Absorbance (e.g., 540 nm) Stop_Color->Measure Calculate Calculate GS Activity Measure->Calculate

Caption: Workflow for Glutamine Synthetase (GS) Activity Assay.

Principle: MAT activity is assayed by measuring the production of SAM or the co-product, pyrophosphate.[29][30][31]

Protocol Outline (Pyrophosphate-based):

  • Sample Preparation: Homogenize tissues or lyse cells in MAT assay buffer.[29][30]

  • Reaction Mix: Prepare a reaction mix containing methionine, ATP, and a pyrophosphate detection system.

  • Reaction Initiation: Add the reaction mix to the samples.

  • Kinetic Measurement: Monitor the increase in absorbance or fluorescence over time.

  • Calculation: Calculate MAT activity based on the rate of product formation, determined from a pyrophosphate standard curve.

Principle: CBS activity can be measured by quantifying the production of cystathionine or, in a coupled assay, the subsequent product cysteine.

Conclusion and Future Directions

The enzymatic regulation of glutamate and methionine levels is a complex and highly integrated process that is fundamental to cellular health. The key enzymes involved are subject to intricate regulatory mechanisms that allow cells to adapt to changing metabolic demands and environmental conditions. A deeper understanding of these pathways is revealing novel therapeutic opportunities for a variety of diseases.

Future research in this field will likely focus on:

  • Isoform-specific regulation: Elucidating the distinct regulatory mechanisms of different enzyme isoforms and their roles in specific tissues and disease states.

  • Dynamic modeling: Developing computational models to simulate and predict the flux through these metabolic pathways under different physiological and pathological conditions.

  • Drug discovery: Designing and developing small molecule inhibitors and activators that specifically target key regulatory enzymes for therapeutic intervention.

By continuing to unravel the complexities of Glu-Met metabolism, the scientific community is poised to make significant strides in both basic and translational research, ultimately leading to improved human health.

References

Unveiling the Presence of Glutamylmethionine: A Technical Guide to its Physiological Concentrations and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamylmethionine, a dipeptide of glutamic acid and methionine, is a constituent of the γ-glutamyl cycle, an important pathway for amino acid transport and glutathione metabolism. Despite its anticipated presence in various tissues, quantitative data on the physiological concentration of Glutamylmethionine remain scarce in scientific literature. This technical guide provides a comprehensive overview of the current understanding of γ-glutamyl peptides in mammalian tissues, with a specific focus on the analytical methodologies applicable to Glutamylmethionine. It details the biosynthesis of γ-glutamyl peptides, presents available quantitative data for related compounds to offer a comparative context, and outlines a robust experimental protocol for the quantification of these dipeptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide serves as a valuable resource for researchers aiming to investigate the physiological roles of Glutamylmethionine and other γ-glutamyl peptides in health and disease.

Introduction

γ-Glutamyl dipeptides are a class of molecules formed through the transfer of a γ-glutamyl moiety, typically from glutathione (GSH), to an acceptor amino acid. This reaction is catalyzed by the enzyme γ-glutamyltransferase (GGT). These dipeptides are implicated in various physiological processes, including amino acid transport across cell membranes and the regulation of cellular redox status. Glutamylmethionine, formed from the transfer of a γ-glutamyl group to methionine, is one such dipeptide. While its existence is predicted by the known activity of GGT and the availability of methionine in tissues, its specific physiological concentrations and functions are yet to be extensively elucidated. This guide aims to bridge this knowledge gap by providing a foundational understanding of the biosynthesis of γ-glutamyl peptides and a practical framework for their quantification.

Biosynthesis of γ-Glutamyl Peptides: The γ-Glutamyl Cycle

The primary pathway for the synthesis of γ-glutamyl dipeptides, including Glutamylmethionine, is the γ-glutamyl cycle. This cycle involves a series of enzymatic reactions that facilitate the transport of amino acids into cells and the synthesis and degradation of glutathione. The key enzyme in the formation of extracellular γ-glutamyl peptides is γ-glutamyltransferase (GGT), a membrane-bound enzyme that catalyzes the transfer of the γ-glutamyl group from glutathione to various acceptor amino acids.

GGT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutathione Glutathione GGT γ-Glutamyltransferase (GGT) Glutathione->GGT γ-Glutamyl Donor Amino_Acid Amino Acid (e.g., Methionine) Amino_Acid->GGT Acceptor gamma_Glutamyl_Dipeptide γ-Glutamyl-Dipeptide (e.g., Glutamylmethionine) Dipeptide_Transport Dipeptide Transport gamma_Glutamyl_Dipeptide->Dipeptide_Transport Cysteinylglycine Cysteinylglycine Dipeptidase Dipeptidase Cysteinylglycine->Dipeptidase GGT->gamma_Glutamyl_Dipeptide GGT->Cysteinylglycine Glutamate_int Glutamate Dipeptide_Transport->Glutamate_int Methionine_int Methionine Dipeptide_Transport->Methionine_int Amino_Acid_Transport Amino Acid Transport Cysteine_int Cysteine Dipeptidase->Cysteine_int Glycine_int Glycine Dipeptidase->Glycine_int

Biosynthesis of γ-Glutamyl Dipeptides via GGT.

Quantitative Data on γ-Glutamyl Peptides in Tissues

DipeptideTissueConcentration (nmol/g wet weight)Species
γ-GlutamylglutamateStriatum~0.05 (baseline), increasing with ischemia[1]Rat
γ-GlutamyltaurineStriatum~0.02 (baseline), increasing with ischemia[1]Rat
γ-GlutamylglycineStriatum~0.01 (baseline), increasing with ischemia[1]Rat
γ-GlutamylglutamineStriatum~0.03 (baseline), increasing with ischemia[1]Rat
γ-Glutamyl-AlanineDry-cured Ham0.31 µg/gPig
γ-Glutamyl-LeucineDry-cured Ham11.35 µg/gPig

It is important to note that these values are for related compounds and may not directly reflect the physiological concentrations of Glutamylmethionine, which will depend on the specific activity of GGT and the local concentration of methionine in different tissues.

Experimental Protocol: Quantification of γ-Glutamylmethionine by LC-MS/MS

The quantification of γ-glutamyl peptides in biological tissues is most accurately achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the precise measurement of low-abundance analytes in complex biological matrices.

Sample Preparation

Proper sample preparation is critical for accurate quantification. The following is a general workflow for the extraction of γ-glutamyl peptides from tissue samples.

Sample_Prep_Workflow start Tissue Sample (flash-frozen) homogenization Homogenization (e.g., in acidified methanol) start->homogenization centrifugation1 Centrifugation (to pellet proteins) homogenization->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant drying Evaporation to Dryness (e.g., under nitrogen) supernatant->drying reconstitution Reconstitution (in LC mobile phase) drying->reconstitution filtration Filtration (0.22 µm filter) reconstitution->filtration analysis LC-MS/MS Analysis filtration->analysis

Workflow for Tissue Sample Preparation.

Detailed Steps:

  • Tissue Homogenization: Immediately after collection, tissue samples should be flash-frozen in liquid nitrogen to quench metabolic activity. For extraction, a known weight of the frozen tissue is homogenized in a cold extraction solvent, typically an acidified organic solvent like 80% methanol containing a low concentration of formic acid, to precipitate proteins and extract small molecules.

  • Protein Precipitation and Clarification: The homogenate is then centrifuged at high speed (e.g., >10,000 x g) at 4°C to pellet precipitated proteins and cellular debris.

  • Supernatant Collection and Drying: The resulting supernatant, containing the extracted metabolites, is carefully collected. The solvent is then evaporated to dryness, for example, under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution and Filtration: The dried extract is reconstituted in a small, precise volume of the initial mobile phase for LC-MS/MS analysis. The reconstituted sample should be filtered through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatography:

  • Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar metabolites like γ-glutamyl peptides.

  • Mobile Phase: A gradient elution is commonly employed using two mobile phases:

    • Mobile Phase A: Water with a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.

    • Mobile Phase B: An organic solvent like acetonitrile or methanol with the same concentration of acid.

  • Gradient: The gradient starts with a high percentage of Mobile Phase A, which is gradually decreased as the percentage of Mobile Phase B increases, to elute compounds with increasing hydrophobicity.

Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for the detection of γ-glutamyl peptides.

  • Detection: Tandem mass spectrometry (MS/MS) is performed in the Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting the precursor ion (the molecular ion of Glutamylmethionine) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and detecting a specific product ion in the third quadrupole (Q3). This highly specific detection method minimizes interference from other molecules in the sample.

  • Quantification: A standard curve is generated using a series of known concentrations of a pure Glutamylmethionine standard. The concentration of Glutamylmethionine in the biological samples is then determined by comparing the peak area of the analyte to the standard curve. The use of a stable isotope-labeled internal standard (e.g., 13C, 15N-labeled Glutamylmethionine) is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.

Conclusion

While the direct quantification of Glutamylmethionine in various tissues remains an area for future research, the methodologies and comparative data presented in this guide provide a solid foundation for its investigation. The close relationship between γ-glutamyl peptides and the glutathione metabolic pathway suggests that fluctuations in Glutamylmethionine levels could serve as a biomarker for oxidative stress or alterations in amino acid metabolism. The detailed LC-MS/MS protocol outlined here offers a robust and sensitive approach for researchers to accurately measure Glutamylmethionine and other γ-glutamyl dipeptides, thereby enabling a deeper understanding of their physiological and pathological roles. Further studies are warranted to establish the definitive concentrations of Glutamylmethionine in different tissues and to explore its potential as a diagnostic or therapeutic target.

References

Methodological & Application

Application Notes: Enzymatic Synthesis of γ-Glutamyl-Methionine (γ-Glu-Met) using Glutaminase

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

γ-Glutamyl-methionine (γ-Glu-Met) is a dipeptide of significant interest in pharmaceutical and food industries due to its potential physiological activities, including its role as a competitive inhibitor of dipeptidyl peptidase-IV (DPP-IV).[1] Traditional chemical synthesis of γ-glutamyl peptides is often a complex process requiring multiple protection and deprotection steps. Enzymatic synthesis presents a highly specific, efficient, and environmentally friendly alternative. This application note details a protocol for the synthesis of γ-Glu-Met utilizing the transpeptidation activity of glutaminase.

Glutaminase (EC 3.5.1.2), in addition to its primary hydrolytic function of converting L-glutamine (Gln) to L-glutamate (Glu), can catalyze a transpeptidation reaction.[2] In this reaction, the γ-glutamyl moiety from a donor substrate (L-glutamine) is transferred to an acceptor molecule, such as an amino acid (L-methionine), to form a new γ-glutamyl peptide.[3][4] By carefully controlling reaction conditions, particularly pH, the transpeptidation pathway can be favored over the competing hydrolysis reaction, maximizing the yield of the desired product.[4][5] This protocol is based on the use of a commercial glutaminase from Bacillus amyloliquefaciens for the synthesis of γ-Glu-Met.[1]

Reaction Mechanism

The enzymatic synthesis of γ-Glu-Met by glutaminase follows a two-step, ping-pong mechanism, characteristic of γ-glutamyltransferases.[3][6]

  • Acylation: The γ-glutamyl donor, L-glutamine, binds to the enzyme's active site. The γ-glutamyl group is transferred to a nucleophilic residue in the active site (e.g., Threonine), forming a covalent γ-glutamyl-enzyme intermediate and releasing ammonia (NH₃).[3][6]

  • Deacylation (Transpeptidation vs. Hydrolysis):

    • Transpeptidation: The acceptor amino acid, L-methionine (Met), binds to the enzyme. Its amino group attacks the γ-glutamyl-enzyme intermediate, leading to the formation of γ-Glu-Met and regenerating the free enzyme. This is the desired synthetic pathway.

    • Hydrolysis: Alternatively, a water molecule can act as the acceptor, attacking the intermediate. This results in the formation of L-glutamate and is a competing side reaction that reduces the overall yield of γ-Glu-Met.[7]

Alkaline conditions (pH 9-10) generally favor the transpeptidation reaction over hydrolysis.[1][5][6]

G E Glutaminase (E) E_Gln E-Gln Complex E->E_Gln + Gln Gln L-Glutamine (Gln) Gln->E_Gln E_Glu γ-Glu-Enzyme Intermediate E_Gln->E_Glu Acylation NH3 Ammonia (NH₃) E_Glu->NH3 Release E_Glu_Met Intermediate Complex E_Glu->E_Glu_Met + Met Glu L-Glutamate (Byproduct) E_Glu->Glu Deacylation (Hydrolysis) Met L-Methionine (Met) (Acceptor) Met->E_Glu_Met E_Glu_Met->E Regeneration Glu_Met γ-Glu-Met E_Glu_Met->Glu_Met Deacylation (Transpeptidation) H2O Water (H₂O) (Hydrolysis) H2O->Glu Glu->E Regeneration

Caption: Ping-pong mechanism for glutaminase-catalyzed γ-Glu-Met synthesis.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of γ-Glu-Met

This protocol details the batch synthesis of γ-Glu-Met using glutaminase from Bacillus amyloliquefaciens.

Materials and Reagents:

  • Glutaminase from Bacillus amyloliquefaciens (e.g., commercial grade)

  • L-Glutamine (Gln)

  • L-Methionine (Met)

  • Tris-HCl buffer (100 mM) or similar alkaline buffer system

  • Hydrochloric acid (HCl) for pH adjustment

  • Deionized water

  • Heating block or water bath with agitation

Procedure:

  • Reaction Buffer Preparation: Prepare a 100 mM Tris-HCl buffer. Adjust the pH to 10.0 using HCl.

  • Substrate Solution: In a suitable reaction vessel, dissolve L-Glutamine and L-Methionine in the pH 10.0 buffer to a final concentration of 200 mM for each substrate.[1]

  • Enzyme Addition: Add glutaminase to the reaction mixture to a final concentration of 0.1 U/mL.[1] One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under specified conditions.

  • Incubation: Incubate the reaction mixture at 37°C for up to 5 hours with gentle agitation.[1] It is recommended to take time-course samples (e.g., at 0, 1, 2, 3, 4, and 5 hours) to monitor reaction progress via HPLC.

  • Reaction Termination: To stop the reaction, heat the mixture at 100°C for 10 minutes to denature and inactivate the enzyme.[7] Alternatively, the reaction can be terminated by adding an equal volume of 1 M HCl to lower the pH.

  • Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet the denatured protein. Collect the supernatant for purification and HPLC analysis.

Protocol 2: Purification of γ-Glu-Met

This protocol describes a general method for purifying the synthesized γ-Glu-Met from the reaction mixture using anion-exchange chromatography.

Materials and Reagents:

  • Dowex 1x8 resin (or similar strong anion-exchange resin)

  • Acetic acid or formic acid for elution

  • Terminated reaction mixture supernatant

  • Chromatography column

Procedure:

  • Resin Preparation: Prepare a slurry of Dowex 1x8 resin in deionized water and pack it into a chromatography column. Equilibrate the column with deionized water.

  • Sample Loading: Adjust the pH of the reaction supernatant to neutral if necessary and load it onto the equilibrated column. Unreacted L-methionine and other neutral or cationic species will pass through.

  • Washing: Wash the column with several column volumes of deionized water to remove any remaining unbound components.

  • Elution: Elute the bound γ-Glu-Met and unreacted L-glutamine using a gradient of a weak acid, such as 0.1 M to 2 M acetic acid or formic acid.

  • Fraction Collection and Analysis: Collect fractions and analyze them by HPLC or TLC to identify those containing pure γ-Glu-Met.[6]

  • Final Product: Pool the pure fractions and lyophilize (freeze-dry) to obtain γ-Glu-Met as a solid powder.

Protocol 3: Analysis by HPLC

This protocol provides a general method for the quantification of substrates and products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 0% to 50% Mobile Phase B over 20-30 minutes is a typical starting point. The gradient should be optimized to achieve baseline separation of Gln, Met, and γ-Glu-Met.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 210 nm or 220 nm.

  • Quantification: Prepare standard curves for L-Glutamine, L-Methionine, and purified γ-Glu-Met to accurately quantify their concentrations in the reaction samples.[7]

Data Presentation

The following tables summarize the optimal reaction conditions derived from literature for the synthesis of γ-Glu-Met and related peptides.

Table 1: Optimal Reaction Conditions for γ-Glu-Met Synthesis

Parameter Optimal Value Reference
Enzyme Source Glutaminase (Bacillus amyloliquefaciens) [1]
γ-Glutamyl Donor L-Glutamine [1]
Acceptor L-Methionine [1]
Substrate Ratio 1:1 (Gln:Met) [1]
Substrate Conc. 200 mM [1]
Enzyme Conc. 0.1 U/mL [1]
pH 10.0 [1]
Temperature 37°C [1]

| Reaction Time | ~5 hours |[1] |

Table 2: Comparative Yields for Different γ-Glutamyl Peptides

Product γ-Glutamyl Donor Acceptor Yield (%) Reference
γ-Glu-Trp L-Gln L-Trp 51.02% [1]
γ-Glu-Taurine L-Gln Taurine 25% [4]

| γ-d-Glu-Taurine | d-Gln | Taurine | 71% |[4] |

Note: Yields are highly dependent on specific reaction conditions and enzyme characteristics. The use of D-glutamine can significantly increase yields by preventing the formation of γ-glutamyl by-products.[4]

Workflow Visualization

G sub_prep 1. Substrate & Buffer Preparation (pH 10.0) reaction 2. Enzymatic Reaction (Glutaminase, 37°C, 5h) sub_prep->reaction Add substrates & enzyme terminate 3. Reaction Termination (Heat Inactivation) reaction->terminate Heat to 100°C purify 4. Purification (Anion-Exchange) terminate->purify Load supernatant analyze 5. Analysis (HPLC) purify->analyze Analyze fractions product Final Product (Lyophilized γ-Glu-Met) analyze->product

Caption: General workflow for the synthesis and purification of γ-Glu-Met.

References

Application Note: Quantification of Glutamyl-Methionine (Glu-Met) in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glutamyl-Methionine (Glu-Met) is a dipeptide of interest in various fields of biomedical research. Dipeptides can be absorbed more efficiently than free amino acids and may possess unique biological activities. For instance, certain γ-glutamyl dipeptides have been identified as competitive inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose metabolism and a target for type 2 diabetes therapies.[1] Accurate quantification of this compound in biological samples such as plasma, serum, or tissue homogenates is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological roles. This document provides a detailed protocol for the sensitive and selective quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for peptide analysis.[2]

Principle of the Method

This method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis.[3][4] The workflow involves sample preparation to remove interfering substances, chromatographic separation of this compound from other matrix components using reversed-phase liquid chromatography, and finally, detection and quantification by the mass spectrometer. An isotopically labeled internal standard (IS) should be used to ensure accuracy and precision by correcting for matrix effects and variations during sample processing and injection.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules and peptides from biological matrices like plasma or serum.[5]

  • Thawing: Thaw frozen biological samples (e.g., plasma, serum) on ice to prevent degradation.

  • Aliquoting: Vortex the sample briefly for homogeneity and pipette 100 µL into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard (e.g., ¹³C₅,¹⁵N-Glu-Met) to each sample, except for the blank matrix.

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the sample. The 1:3 sample-to-solvent ratio is a good starting point but can be optimized.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at approximately 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • Evaporation and Reconstitution (Optional): For increased concentration, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

Liquid Chromatography (LC) Conditions

Due to its polar nature, this compound can be effectively separated using a reversed-phase C18 column with an aqueous mobile phase. Using acid modifiers like formic acid is preferred for LC/MS applications as they aid in protonation for positive ion mode ESI and improve peak shape without causing significant ion suppression.[6]

ParameterRecommended Condition
Column C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1 min: 2% B, 1-5 min: 2% to 30% B, 5-5.1 min: 30% to 95% B, 5.1-6 min: 95% B, 6-6.1 min: 95% to 2% B, 6.1-8 min: 2% B (Re-equilibration)
Mass Spectrometry (MS/MS) Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The specific MRM transitions for this compound need to be determined by infusing a standard solution and optimizing the precursor ion and product ions, as well as the collision energy.

Predicted MRM Transitions for this compound:

The molecular weight of this compound is 280.33 g/mol . The protonated precursor ion [M+H]⁺ will have an m/z of 281.3. The fragmentation of dipeptides containing glutamic acid often involves the loss of water and subsequent fragmentation.[7] Peptides containing methionine can show a characteristic loss of methanesulfenic acid (64 Da) upon oxidation, which can sometimes occur in the ion source.[8] Standard fragmentation for peptides includes cleavage of the amide bond to form b and y ions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ion Type
This compound (Quantifier) 281.3132.1To be optimizedy₁ ion
This compound (Qualifier) 281.3130.0To be optimizeda₁ ion (loss of CO)
Internal Standard Dependent on labelDependent on labelTo be optimized-

Note: The exact m/z values and collision energies must be empirically optimized on the specific instrument being used.

MS Source Parameters:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Data Presentation

Quantitative data should be summarized to demonstrate the method's performance characteristics. The following tables represent typical validation data expected for such an assay.

Table 1: Calibration Curve Performance

Analyte Calibration Range (ng/mL) Weighting

| this compound | 1 - 1000 | > 0.995 | 1/x² |

Table 2: Precision and Accuracy

LLOQ (1 ng/mL) Low QC (3 ng/mL) Mid QC (100 ng/mL) High QC (800 ng/mL)
Intra-day Precision (%CV, n=6) < 15% < 10% < 10% < 10%
Inter-day Precision (%CV, n=18) < 15% < 15% < 15% < 15%

| Accuracy (% Bias) | ± 20% | ± 15% | ± 15% | ± 15% |

Visualization of Protocols and Pathways

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile + 0.1% FA) Spike->Precipitate Centrifuge Centrifugation (14,000 x g, 10 min) Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Generate Report Quantify->Report

Caption: LC-MS/MS workflow for this compound quantification.

Potential Signaling Pathway Involvement

This diagram shows the potential role of γ-glutamyl dipeptides as inhibitors of DPP-IV, which is relevant to the metabolism of incretin hormones like GLP-1.

signaling_pathway GLP1 Active GLP-1 DPP4 DPP-IV Enzyme GLP1->DPP4 Metabolism Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 GluMet γ-Glu-Met GluMet->Inhibition Inhibition->DPP4

Caption: Inhibition of DPP-IV by γ-Glu-Met.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and selective protocol for the quantification of Glutamyl-Methionine in biological samples. The combination of a straightforward protein precipitation sample preparation with the specificity of MRM detection allows for reliable data generation suitable for a wide range of research and development applications. Proper method validation, including assessment of linearity, precision, accuracy, and matrix effects, is essential before application to study samples.

References

Application Note: High-Throughput Analysis of Glutamate and Methionine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of Glutamate (Glu) and Methionine (Met) in human plasma. The protocol employs a straightforward protein precipitation step followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of these amino acids for metabolic studies, clinical research, and drug efficacy and safety assessments.

Introduction

Glutamate and Methionine are two critical amino acids involved in a multitude of physiological and pathological processes. Glutamate is the most abundant excitatory neurotransmitter in the mammalian central nervous system, while Methionine is an essential amino acid and a precursor for several key metabolites, including S-adenosylmethionine (SAM), a universal methyl group donor. Accurate and reliable quantification of Glu and Met in plasma is crucial for understanding their roles in health and disease, and for the development of novel therapeutics. This protocol provides a detailed, step-by-step guide for their analysis, from sample preparation to data acquisition.

Experimental Protocol

Materials and Reagents
  • Glutamate (Glu) and Methionine (Met) analytical standards

  • Stable isotope-labeled internal standards (e.g., ¹³C₅,¹⁵N-Glutamate and ¹³C₅,¹⁵N-Methionine)

  • Human plasma (collected in EDTA or heparin tubes)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Sulfosalicylic acid or Trichloroacetic acid (TCA)

  • Ultrapure water

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system (e.g., a system equipped with an electrospray ionization source)

Sample Preparation

Patient preparation is crucial for accurate results; patients should avoid eating for at least two hours before blood is drawn.[1] If the patient is receiving total parenteral nutrition (TPN), it should be discontinued for at least four hours prior to sample collection.[1]

  • Protein Precipitation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold methanol containing the internal standards at a known concentration.

    • Alternatively, a 50 µL aliquot of plasma can be mixed with 5 µL of 30% sulfosalicylic acid solution.[2] Another option is to use 10% trichloroacetic acid (TCA) for protein precipitation.

    • Vortex the mixture for 30 seconds to ensure thorough mixing.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new microcentrifuge tube or an HPLC vial for analysis.

  • Dilution (if necessary):

    • For highly concentrated samples, the supernatant can be diluted with the initial mobile phase.

LC-MS/MS Analysis

The analysis can be performed using a variety of LC-MS/MS systems. The following are general conditions that may need to be optimized for your specific instrumentation.

Liquid Chromatography Conditions:

ParameterCondition
Column Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Acquity BEH Amide, 2.1x100 mm, 1.7 µm) or a suitable C18 column.[3]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized to provide good separation of Glu and Met from other plasma components. A typical gradient might start at a high percentage of organic phase, ramp down, and then re-equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument.

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Glutamate (Glu)148.0684.04, 130.05Optimized
Methionine (Met)150.05104.05, 56.05Optimized
¹³C₅,¹⁵N-Glutamate154.0788.05, 135.06Optimized
¹³C₅,¹⁵N-Methionine156.08108.06, 60.06Optimized

Note: The specific m/z values and collision energies should be optimized for the instrument being used.

Data Presentation

The following tables summarize the expected quantitative performance of the method.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (µM)
Glutamate1 - 500> 0.995
Methionine1 - 200> 0.995

Table 2: Method Performance Characteristics

AnalyteLLOQ (µM)Accuracy (%)Precision (%CV)
Glutamate185 - 115< 15
Methionine185 - 115< 15

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample Collection (EDTA or Heparin) protein_precipitation Protein Precipitation (Methanol or Sulfosalicylic Acid) plasma_sample->protein_precipitation centrifugation Centrifugation (14,000 x g, 10 min, 4°C) protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection lc_separation Liquid Chromatography (HILIC Separation) supernatant_collection->lc_separation ms_detection Mass Spectrometry (MRM Detection) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification (Internal Standard Calibration) data_acquisition->quantification results Results (Concentration of Glu & Met) quantification->results

Caption: Experimental workflow for Glu-Met analysis in plasma.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of Glutamate and Methionine in human plasma. The simple sample preparation and rapid analysis time make it well-suited for large-scale studies in both academic and industrial research settings. The method demonstrates excellent sensitivity, accuracy, and precision, ensuring high-quality data for a variety of research applications.

References

Application Notes and Protocols for Glutamylmethionine as a DPP-IV Inhibitor Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose homeostasis. It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins potentiate glucose-stimulated insulin secretion from pancreatic β-cells. By inactivating GLP-1 and GIP, DPP-IV attenuates their insulinotropic effects. Inhibition of DPP-IV is therefore a key therapeutic strategy for the management of type 2 diabetes, as it prolongs the action of incretins, leading to improved glycemic control.

Glutamylmethionine (Glu-Met) is a dipeptide composed of glutamic acid and methionine. While specific quantitative data on the DPP-IV inhibitory activity of Glutamylmethionine is not extensively documented in publicly available literature, studies have shown that individual amino acids such as Methionine, and dipeptides containing Glutamic acid (e.g., Glu-Lys), exhibit inhibitory effects on DPP-IV[1]. This suggests that Glutamylmethionine is a viable candidate for investigation as a DPP-IV inhibitor.

These application notes provide a detailed protocol for a fluorometric in vitro assay to determine the DPP-IV inhibitory activity of Glutamylmethionine and other test compounds.

Principle of the Assay

The DPP-IV inhibitor assay is a fluorescence-based method that measures the enzymatic activity of DPP-IV. The assay utilizes a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). In the presence of active DPP-IV, the enzyme cleaves the substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The resulting increase in fluorescence intensity is directly proportional to the DPP-IV activity. When a DPP-IV inhibitor, such as Glutamylmethionine, is present, the enzymatic cleavage of the substrate is reduced, leading to a decrease in fluorescence. The inhibitory potential of the test compound is quantified by measuring the reduction in fluorescence and is typically expressed as the half-maximal inhibitory concentration (IC50).

Materials and Reagents

Reagent/MaterialSupplierCatalog No.
Human Recombinant DPP-IVR&D Systems1180-SE
Gly-Pro-AMC (Substrate)Sigma-AldrichG2761
GlutamylmethionineSigma-AldrichG5502
Sitagliptin (Positive Control)Cayman Chemical10009313
Tris-HClThermo Fisher15567027
NaClSigma-AldrichS9888
EDTASigma-AldrichE9884
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
96-well black, flat-bottom platesCorning3603
Fluorescence microplate reader(Specify model)
Standard laboratory equipment(Pipettes, tubes, etc.)

Experimental Protocols

Reagent Preparation
  • Assay Buffer (100 mM Tris-HCl, pH 8.0):

    • Dissolve 1.21 g of Tris base in 80 mL of deionized water.

    • Adjust the pH to 8.0 with 1 M HCl.

    • Bring the final volume to 100 mL with deionized water.

    • Store at 4°C.

  • DPP-IV Enzyme Stock Solution (1 mg/mL):

    • Reconstitute human recombinant DPP-IV in sterile PBS to a final concentration of 1 mg/mL.

    • Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • DPP-IV Working Solution (0.1 µg/mL):

    • Dilute the DPP-IV enzyme stock solution in Assay Buffer to a final concentration of 0.1 µg/mL immediately before use.

  • Substrate Stock Solution (10 mM Gly-Pro-AMC):

    • Dissolve 3.7 mg of Gly-Pro-AMC in 1 mL of DMSO.

    • Aliquot and store at -20°C, protected from light.

  • Substrate Working Solution (200 µM Gly-Pro-AMC):

    • Dilute the Substrate Stock Solution 1:50 in Assay Buffer immediately before use.

  • Test Compound (Glutamylmethionine) Stock Solution (10 mM):

    • Dissolve 2.78 mg of Glutamylmethionine in 1 mL of Assay Buffer.

    • Prepare serial dilutions in Assay Buffer to obtain a range of concentrations for IC50 determination (e.g., 10 mM, 1 mM, 100 µM, 10 µM, 1 µM, 0.1 µM).

  • Positive Control (Sitagliptin) Stock Solution (1 mM):

    • Dissolve 4.07 mg of Sitagliptin in 10 mL of DMSO.

    • Prepare serial dilutions in Assay Buffer to obtain a range of concentrations for IC50 determination.

Assay Procedure
  • Plate Setup:

    • Add reagents to a 96-well black, flat-bottom plate according to the layout in Table 1.

    • Blank (No Enzyme): 50 µL of Assay Buffer.

    • Negative Control (100% Activity): 25 µL of Assay Buffer and 25 µL of DPP-IV Working Solution.

    • Test Compound Wells: 25 µL of each Glutamylmethionine dilution and 25 µL of DPP-IV Working Solution.

    • Positive Control Wells: 25 µL of each Sitagliptin dilution and 25 µL of DPP-IV Working Solution.

    Table 1: 96-Well Plate Layout for DPP-IV Inhibition Assay

    Well Type Reagent 1 (25 µL) Reagent 2 (25 µL) Reagent 3 (50 µL)
    Blank Assay Buffer Assay Buffer Substrate Working Solution
    Negative Control Assay Buffer DPP-IV Working Solution Substrate Working Solution
    Test Compound Glutamylmethionine Dilution DPP-IV Working Solution Substrate Working Solution

    | Positive Control | Sitagliptin Dilution | DPP-IV Working Solution | Substrate Working Solution |

  • Pre-incubation:

    • Mix the contents of the wells by gentle shaking.

    • Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation:

    • Add 50 µL of Substrate Working Solution to all wells.

    • Mix the contents of the wells by gentle shaking.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

Data Analysis
  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

    % Inhibition = [1 - (Fluorescence_Test - Fluorescence_Blank) / (Fluorescence_NegativeControl - Fluorescence_Blank)] * 100

  • Determine the IC50 value:

    • Plot the % Inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation

The following table provides a template for presenting the results of the DPP-IV inhibition assay. While the IC50 value for Glutamylmethionine needs to be experimentally determined using the protocol above, IC50 values for other known dipeptide inhibitors are included for comparative purposes.

Table 2: DPP-IV Inhibitory Activity of Dipeptides

Dipeptide IC50 (µM) Reference
Glutamylmethionine (this compound) To be determined N/A
Isoleucyl-Prolyl-Isoleucine (Diprotin A) ~26 [Known DPP-IV inhibitor]
Valyl-Alanine ~190 [Published data]
Tryptophyl-Leucine <45
Tryptophyl-Arginine <45
Tryptophyl-Lysine <45

| Glu-Lys | Inhibitory activity reported |[1] |

Visualizations

DPP-IV Signaling Pathway in Glucose Homeostasis

DPP_IV_Signaling cluster_gut Gut (L-cells) cluster_pancreas Pancreas Meal Meal Intake GLP1 Active GLP-1 Meal->GLP1 stimulates secretion Beta_cells β-cells GLP1->Beta_cells stimulates Alpha_cells α-cells GLP1->Alpha_cells inhibits DPPIV DPP-IV Enzyme GLP1->DPPIV is degraded by Insulin Insulin Secretion Beta_cells->Insulin Glucagon Glucagon Secretion Alpha_cells->Glucagon Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake Inactive_GLP1 Inactive GLP-1 DPPIV->Inactive_GLP1 Reduced_Glucose Reduced Blood Glucose Glucose_Uptake->Reduced_Glucose Glu_Met Glutamylmethionine (DPP-IV Inhibitor) Glu_Met->DPPIV inhibits DPP_IV_Workflow A Prepare Reagents: - Assay Buffer - DPP-IV Enzyme - Substrate (Gly-Pro-AMC) - Glutamylmethionine B Set up 96-well plate: - Blank - Negative Control - Test Compound - Positive Control A->B C Pre-incubate plate at 37°C for 10 min B->C D Add Substrate to all wells C->D E Incubate plate at 37°C for 30 min (protected from light) D->E F Measure Fluorescence (Ex: 360 nm, Em: 460 nm) E->F G Data Analysis: - Calculate % Inhibition - Determine IC50 value F->G

References

Application Notes: The Role and Use of L-Glutamine and L-Methionine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Glutamine and L-Methionine are critical amino acids in cell culture, playing indispensable roles in cellular metabolism, proliferation, and viability. L-Glutamine, a non-essential amino acid, is the most abundant amino acid in the bloodstream and serves as a primary carbon and nitrogen source for rapidly dividing cells, including cancer cells.[1][2] It is a key substrate for the synthesis of proteins, nucleotides, and the major antioxidant glutathione (GSH).[3][4] Many cultured cells exhibit "glutamine addiction," demonstrating a high dependence on external glutamine for survival and growth.[2][5]

L-Methionine is an essential sulfur-containing amino acid, meaning it must be supplied in the culture medium.[6][7] It is the precursor for S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, histones, and other proteins, which is crucial for epigenetic regulation.[8][9] Methionine metabolism also contributes to the synthesis of polyamines and glutathione, impacting redox balance and cell growth.[6]

Given their central roles, manipulating the concentrations of L-Glutamine and L-Methionine in cell culture media is a powerful technique to study cellular metabolism, signaling pathways, and the differential dependencies of normal versus cancerous cells. These studies are vital for identifying potential therapeutic targets in oncology and other diseases.[5][9]

Key Metabolic Roles and Pathways

L-Glutamine and L-Methionine are integral to several core metabolic pathways that support cell proliferation and survival.

  • Glutamine Metabolism (Glutaminolysis): Cancer cells, in particular, heavily rely on glutamine.[1] It is transported into the cell and converted to glutamate by the enzyme glutaminase (GLS).[2] Glutamate is then converted to α-ketoglutarate (α-KG), which enters and replenishes the Tricarboxylic Acid (TCA) cycle, a process known as anaplerosis.[2][3] This is critical for generating ATP and biosynthetic precursors for lipids and other amino acids.[1][10] The nitrogen from glutamine is also donated for the synthesis of nucleotides and other non-essential amino acids.[10]

  • Methionine Metabolism and the One-Carbon Cycle: Methionine is converted to SAM, which donates its methyl group in numerous transmethylation reactions.[8] The resulting S-adenosylhomocysteine (SAH) is hydrolyzed to homocysteine. Homocysteine can either be remethylated to regenerate methionine or enter the transsulfuration pathway to produce cysteine, a rate-limiting precursor for the synthesis of the antioxidant glutathione (GSH).[6]

The interplay between these two amino acids is significant. For instance, glutamine-derived glutamate is a necessary substrate for GSH synthesis, while methionine metabolism provides the other key precursor, cysteine.[3]

Metabolic_Pathways Glutamine L-Glutamine (Extracellular) Glutamate Glutamate Glutamine->Glutamate GLS aKG α-Ketoglutarate Glutamate->aKG Nucleotides Nucleotide Synthesis Glutamate->Nucleotides Nitrogen Donation GSH Glutathione (GSH) Glutamate->GSH TCA TCA Cycle aKG->TCA Cysteine Cysteine Cysteine->GSH Methionine L-Methionine (Extracellular) Methionine->Cysteine Transsulfuration SAM S-Adenosyl- methionine (SAM) Methionine->SAM Methylation Methylation (DNA, RNA, Protein) SAM->Methylation

Figure 1. Key metabolic roles of L-Glutamine and L-Methionine.

Quantitative Data Summary

The effects of modulating L-Glutamine and L-Methionine are cell-type specific. The following tables summarize typical concentrations used in media and observed effects from deprivation studies.

Table 1: Standard Concentrations in Common Cell Culture Media
Medium TypeTypical L-Glutamine Conc. (mM)Typical L-Methionine Conc. (mM)
DMEM4.00.2
RPMI-16402.00.1
DMEM/F122.50.1
IMDM4.00.2
MCDB 13110.00.2

Note: Due to its instability in liquid media, L-Glutamine is often added fresh from a stock solution before use.[11][12]

Table 2: Reported Effects of Amino Acid Deprivation in Cancer Cell Lines
Cell LineDeprivation ConditionObserved EffectReference
Colorectal Cancer (various)Glutamine Starvation (48-72h)Decreased growth rate (40-50%), cell cycle arrest (G0/G1), reduced GSH/GSSG ratio.[13][13]
Melanoma (A101D)Methionine Deprivation (24h)42% decrease in total glutathione, induction of apoptosis.[14][14]
Melanoma (A101D)Cysteine Deprivation (24h)95% decrease in total glutathione, increased lipid peroxidation, ferroptosis.[14][14]
BALB/c 3T3 (Transformed)Low GlutamineSignificantly decreased growth rate compared to non-transformed cells.[5][5]
Various Cancer CellsMethionine RestrictionInhibition of cell growth, sensitization to chemotherapeutic agents.[6][9][6][9]

Experimental Protocols

Protocol 1: Preparation of Custom Amino Acid-Modified Media

This protocol describes how to prepare media with specific concentrations of L-Glutamine and L-Methionine, which is essential for deprivation or titration studies.

Materials:

  • Amino acid-free basal medium (e.g., DMEM, RPMI-1640)

  • Sterile, cell culture-grade L-Glutamine powder

  • Sterile, cell culture-grade L-Methionine powder

  • Sterile, deionized water or PBS for stock solutions

  • Fetal Bovine Serum (FBS), dialyzed if necessary to remove amino acids

  • Penicillin-Streptomycin solution (100x)

  • Sterile 0.22 µm filter units

  • Sterile storage bottles

Procedure:

  • Prepare Amino Acid Stock Solutions:

    • L-Glutamine (200 mM Stock): Aseptically dissolve 2.92 g of L-Glutamine in 90 mL of sterile PBS. Adjust the final volume to 100 mL with sterile PBS.[11] Sterilize the solution by passing it through a 0.22 µm filter. Aliquot and store at -20°C.

    • L-Methionine (100 mM Stock): Aseptically dissolve 1.49 g of L-Methionine in 90 mL of sterile deionized water. Adjust the final volume to 100 mL. Sterilize through a 0.22 µm filter. Aliquot and store at -20°C.

  • Reconstitute Basal Medium:

    • Prepare the amino acid-free powdered medium according to the manufacturer's instructions, typically by dissolving it in cell culture-grade water. Add sodium bicarbonate as required.

    • Adjust the pH to the desired level (usually 7.2-7.4).[15]

  • Supplement the Medium:

    • To 485 mL of the reconstituted basal medium, aseptically add the required supplements. For a standard DMEM formulation (4 mM Gln, 0.2 mM Met):

      • 10 mL of 200 mM L-Glutamine stock (for a final concentration of 4 mM).

      • 1 mL of 100 mM L-Methionine stock (for a final concentration of 0.2 mM).

      • Add all other essential amino acids from stock solutions as required by the specific medium formulation.

      • 50 mL of FBS (for a final concentration of 10%).

      • 5 mL of 100x Penicillin-Streptomycin.

    • For deprivation media , simply omit the amino acid stock solution of interest (e.g., add no L-Glutamine for glutamine-free medium).

  • Final Sterilization and Storage:

    • Bring the final volume to 500 mL with the basal medium.

    • For best practice, sterile-filter the entire complete medium through a 0.22 µm filter unit.

    • Store the complete medium at 4°C. Use medium containing fresh L-Glutamine within 2-3 weeks due to degradation.[11]

Protocol 2: Cell Proliferation Assay under Amino Acid Deprivation

This protocol uses a Crystal Violet assay to measure the impact of L-Glutamine or L-Methionine deprivation on cell proliferation and viability over time.

Materials:

  • Cells of interest

  • Complete control medium (e.g., 4 mM Gln, 0.2 mM Met)

  • Deprivation medium (e.g., 0 mM Gln, 0.2 mM Met)

  • 96-well cell culture plates

  • Crystal Violet staining solution (0.5% w/v in 20% methanol)

  • 10% Acetic Acid solution

  • PBS

  • Plate reader (570 nm)

Experimental Workflow Diagram:

Proliferation_Assay_Workflow cluster_0 Day 0 cluster_1 Day 1 cluster_2 Day 1, 2, 3, etc. node_A 1. Seed Cells (e.g., 2,000 cells/well in 96-well plate) node_B 2. Remove Seeding Medium node_C 3. Add Experimental Media (Control vs. Deprivation) node_B->node_C node_D 4. Fix and Stain Plates (at each time point) node_E 5. Solubilize Stain node_D->node_E node_F 6. Measure Absorbance (OD 570 nm) node_E->node_F

Figure 2. Workflow for a cell proliferation assay.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) in 100 µL of complete control medium. Allow cells to attach overnight.

  • Media Exchange: The next day (Day 1), carefully aspirate the seeding medium. Wash once with sterile PBS.

  • Treatment: Add 100 µL of the experimental media (Control or Deprivation) to the appropriate wells. Include wells with no cells as a blank control.

  • Incubation and Staining:

    • At designated time points (e.g., 24, 48, 72 hours), process one plate.

    • Aspirate the media and gently wash wells with PBS.

    • Fix the cells by adding 100 µL of 4% paraformaldehyde for 15 minutes.

    • Wash with PBS and let the plate dry completely.

    • Add 50 µL of 0.5% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

    • Wash the plate extensively with water to remove excess stain and let it dry.

  • Quantification:

    • Add 100 µL of 10% acetic acid to each well to solubilize the stain.

    • Shake the plate for 5 minutes.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average blank reading from all wells. Plot the average absorbance for each condition against time to generate growth curves. A reduction in absorbance in the deprivation group compared to the control indicates an inhibition of proliferation.[13]

References

Application Notes and Protocols for the Analytical Detection of Glu-Met Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamyl-methionine (Glu-Met) dipeptides exist as structural isomers, primarily as α-Glu-Met and γ-Glu-Met. In the α-isomer, the methionine residue is linked to the α-carboxyl group of glutamic acid, forming a standard peptide bond. In the γ-isomer, the linkage involves the γ-carboxyl group of the glutamic acid side chain. This subtle structural difference can lead to distinct biological activities and metabolic fates. For instance, γ-glutamyl dipeptides are key intermediates in the γ-glutamyl cycle, a crucial pathway for glutathione metabolism and amino acid transport.[1][2] Therefore, the ability to accurately detect and differentiate these isomers is of significant importance in various fields, including drug development, metabolomics, and food science.

This document provides detailed application notes and experimental protocols for the analytical separation and quantification of this compound isomers using advanced chromatographic and mass spectrometric techniques.

Analytical Techniques for this compound Isomer Separation

The primary challenge in analyzing this compound isomers lies in their identical mass-to-charge ratio (m/z), making them indistinguishable by mass spectrometry alone. Consequently, chromatographic separation prior to detection is essential. The most effective techniques for this purpose are Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS), particularly utilizing Hydrophilic Interaction Liquid Chromatography (HILIC).

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for separating highly polar compounds like dipeptides.[3] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. A baseline separation of α and γ glutamyl dipeptide isomers has been successfully achieved using HILIC with an amide-based stationary phase.[4]

Tandem Mass Spectrometry (MS/MS)

MS/MS is employed for the sensitive and selective detection of the chromatographically separated isomers. By selecting the precursor ion (the protonated this compound dipeptide) and inducing fragmentation, specific product ions can be monitored for quantification. Studies on the gas-phase ion chemistry of this compound systems provide insights into their fragmentation patterns, aiding in the optimization of MS/MS parameters.[5]

Quantitative Data Summary

While direct comparative studies quantifying the performance of different methods for this compound isomers are limited, the following table summarizes typical performance characteristics for the analysis of similar isomeric dipeptides using UPLC-MS/MS and HILIC-MS/MS.

ParameterUPLC-MS/MS (Reversed-Phase)HILIC-MS/MSIon Mobility-MS
Resolution of Isomers Partial to baseline separation, highly dependent on column chemistry and mobile phase modifiers.Baseline separation is often achievable, especially with amide or diol stationary phases.[4]Can provide separation based on ion shape and size, offering an orthogonal dimension to chromatography.
Limit of Detection (LOD) Low nM to pM range.Low nM to pM range.Dependent on the specific IMS-MS platform.
Limit of Quantification (LOQ) Low nM range.Low nM range.Dependent on the specific IMS-MS platform.
Linearity (r²) Typically >0.99Typically >0.99Not directly applicable for quantification without chromatographic separation.
Precision (%RSD) <15%<15%N/A
Accuracy (%Recovery) 85-115%85-115%N/A

Experimental Protocols

Protocol 1: HILIC-UPLC-MS/MS for the Separation and Quantification of α-Glu-Met and γ-Glu-Met

This protocol is designed for the baseline separation and quantification of α-Glu-Met and γ-Glu-Met isomers in biological matrices.

1. Sample Preparation

  • Protein Precipitation: To 100 µL of plasma or cell lysate, add 400 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound isomer).

  • Vortex: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% acetonitrile with 10 mM ammonium formate).

2. HILIC-UPLC Conditions

  • Column: ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium formate in water, pH 3.0

  • Mobile Phase B: 90% Acetonitrile with 10 mM Ammonium formate, pH 3.0

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    Time (min) %A %B
    0.0 10 90
    5.0 40 60
    5.1 10 90

    | 8.0 | 10 | 90 |

3. Tandem Mass Spectrometry (MS/MS) Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: this compound

    • Precursor Ion (m/z): 279.1

    • Product Ion 1 (Quantifier): 132.1 (Methionine fragment)

    • Product Ion 2 (Qualifier): 84.1 (Pyroglutamic acid fragment from γ-Glu) or 148.1 (Glutamic acid fragment from α-Glu)

  • Collision Energy: Optimize for each transition (typically 15-25 eV).

  • Dwell Time: 100 ms

Visualizations

The γ-Glutamyl Cycle

The following diagram illustrates the γ-glutamyl cycle, a key metabolic pathway involving γ-glutamyl peptides.

Gamma_Glutamyl_Cycle cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GSH_ext Glutathione (GSH) GGT γ-Glutamyl Transpeptidase (GGT) GSH_ext->GGT AA_ext Amino Acid AA_ext->GGT gamma_Glu_AA γ-Glu-Amino Acid gamma_Glu_AA_int γ-Glu-Amino Acid gamma_Glu_AA->gamma_Glu_AA_int Transport CysGly Cys-Gly AA_transporter Amino Acid Transporter CysGly->AA_transporter GGT->gamma_Glu_AA Transpeptidation GGT->CysGly Hydrolysis Cys Cysteine AA_transporter->Cys Gly Glycine AA_transporter->Gly gamma_Glu_Cyclotransferase γ-Glu Cyclotransferase gamma_Glu_AA_int->gamma_Glu_Cyclotransferase Five_OP 5-Oxoproline Five_Oxoprolinase 5-Oxoprolinase Five_OP->Five_Oxoprolinase Glu Glutamate GCL Glutamate-Cysteine Ligase Glu->GCL AA_int Amino Acid gamma_Glu_Cys γ-Glu-Cys GS Glutathione Synthetase gamma_Glu_Cys->GS GSH_int Glutathione (GSH) Cys->GCL Gly->GS GCL->gamma_Glu_Cys GS->GSH_int Five_Oxoprolinase->Glu gamma_Glu_Cyclotransferase->Five_OP gamma_Glu_Cyclotransferase->AA_int

Caption: The γ-Glutamyl Cycle.

Experimental Workflow for this compound Isomer Analysis

This diagram outlines the logical flow of the analytical process for detecting and quantifying this compound isomers.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Cell Lysate) Spike Spike Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dry Evaporation Collect->Dry Reconstitute Reconstitution Dry->Reconstitute UPLC HILIC-UPLC Separation Reconstitute->UPLC Injection MS Tandem Mass Spectrometry (MS/MS) Detection UPLC->MS Eluent Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Isomers Calibrate->Quantify

Caption: Experimental Workflow for this compound Isomer Analysis.

References

Application Notes and Protocols for Solid-Phase Synthesis of Glutamylmethionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the manual solid-phase synthesis of the dipeptide Glutamylmethionine (Glu-Met) using Fmoc/tBu chemistry. The protocol details the preparation of the resin, sequential amino acid coupling, Fmoc deprotection, and final cleavage and deprotection of the peptide from the solid support. A specialized cleavage cocktail is employed to mitigate the oxidation of the methionine residue. Quantitative data is presented in a structured table for clarity, and a detailed workflow diagram is provided to visualize the synthesis process. This guide is intended to enable researchers to reliably synthesize Glutamylmethionine for a variety of research and development applications.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide chemistry, allowing for the efficient construction of peptides by sequentially adding amino acids to a growing chain that is covalently linked to an insoluble resin support.[1][2] This methodology simplifies the purification process as excess reagents and by-products are removed by simple filtration and washing steps.[1] The most widely adopted SPPS strategy utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile protecting groups for the amino acid side chains.[3][4]

Glutamylmethionine is a dipeptide of interest in various biochemical and pharmaceutical studies. Its synthesis requires careful consideration of the methionine residue, which is susceptible to oxidation during the final cleavage step.[5][6] This protocol employs Fmoc-Glu(OtBu)-OH, where the glutamic acid side chain is protected with a tert-butyl (OtBu) group, and Fmoc-Met-OH.[7] A specialized cleavage cocktail, Reagent H, is utilized to ensure the integrity of the methionine residue upon cleavage from the resin.[5][6]

Data Presentation

ParameterReagent/ConditionAmount/ConcentrationDuration
Resin Swelling Wang Resin100 mg (0.1 mmol scale)1 hour
N,N-Dimethylformamide (DMF)2 mL
First Amino Acid Loading (Methionine) Fmoc-Met-OH3 equivalents (0.3 mmol, 111.4 mg)2 hours
HBTU2.9 equivalents (0.29 mmol, 110 mg)
N,N-Diisopropylethylamine (DIPEA)6 equivalents (0.6 mmol, 105 µL)
DMF2 mL
Capping (Optional) Acetic Anhydride/Pyridine/DMF (1:8:1)2 mL30 minutes
Fmoc Deprotection 20% Piperidine in DMF2 mL2 x 10 minutes
Second Amino Acid Coupling (Glutamic Acid) Fmoc-Glu(OtBu)-OH3 equivalents (0.3 mmol, 127.7 mg)2 hours
HBTU2.9 equivalents (0.29 mmol, 110 mg)
DIPEA6 equivalents (0.6 mmol, 105 µL)
DMF2 mL
Final Fmoc Deprotection 20% Piperidine in DMF2 mL2 x 10 minutes
Cleavage and Deprotection Reagent H3 mL per 100 mg resin3 hours
Cold Diethyl Ether~30 mL30 minutes at 4°C

Experimental Protocols

Materials
  • Fmoc-Met-OH

  • Fmoc-Glu(OtBu)-OH

  • Wang Resin

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Reagent H Cleavage Cocktail:

    • Trifluoroacetic acid (TFA) (81% w/w)

    • Phenol (5% w/w)

    • Thioanisole (5% w/w)

    • 1,2-Ethanedithiol (EDT) (2.5% w/w)

    • Water (3% w/w)

    • Dimethylsulfide (DMS) (2% w/w)

    • Ammonium iodide (1.5% w/w)[5][6][8]

  • Cold Diethyl Ether

  • Solid-phase synthesis vessel

  • Shaker

Protocol

1. Resin Preparation and Swelling

  • Place 100 mg of Wang resin in a solid-phase synthesis vessel.

  • Add 2 mL of DMF and allow the resin to swell for 1 hour at room temperature with gentle agitation.[9]

  • Drain the DMF from the vessel.

2. First Amino Acid Loading: Fmoc-Met-OH

  • In a separate vial, dissolve Fmoc-Met-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in 2 mL of DMF.

  • Add the activated amino acid solution to the swollen resin.

  • Agitate the mixture for 2 hours at room temperature.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).

  • (Optional) To cap any unreacted sites, treat the resin with a capping solution (e.g., acetic anhydride/pyridine/DMF) for 30 minutes, then wash as in the previous step.[9]

3. Fmoc Deprotection

  • Add 2 mL of 20% piperidine in DMF to the resin.

  • Agitate for 10 minutes at room temperature and drain.

  • Repeat the treatment with 20% piperidine in DMF for another 10 minutes.[10]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) to ensure complete removal of piperidine.[10]

4. Second Amino Acid Coupling: Fmoc-Glu(OtBu)-OH

  • In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in 2 mL of DMF.

  • Add the activated amino acid solution to the deprotected Met-resin.

  • Agitate the mixture for 2 hours at room temperature.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).

5. Final Fmoc Deprotection

  • Add 2 mL of 20% piperidine in DMF to the resin.

  • Agitate for 10 minutes at room temperature and drain.

  • Repeat the treatment with 20% piperidine in DMF for another 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL), followed by DCM (3 x 2 mL), and finally Methanol (3 x 2 mL).

  • Dry the peptidyl-resin under vacuum for at least 1 hour.

6. Cleavage and Deprotection

  • Prepare Reagent H immediately before use.

  • Add 3 mL of Reagent H to the dried peptidyl-resin in a suitable reaction vessel.[6]

  • Allow the reaction to proceed for 3 hours at room temperature with occasional swirling, under an inert gas atmosphere.[6][8]

  • Filter the resin and collect the filtrate.

  • Wash the resin with an additional small portion of TFA (2 x 0.5 mL) and combine the filtrates.[11]

  • Precipitate the crude peptide by adding the combined filtrate to a centrifuge tube containing ~30 mL of cold diethyl ether.

  • Place the tube at 4°C for 30 minutes to facilitate precipitation.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 10 mL).

  • Dry the crude Glutamylmethionine peptide under vacuum.

Visualization

SPPS_Workflow Resin Wang Resin Swell Swell in DMF Resin->Swell Load_Met Couple Fmoc-Met-OH (HBTU/DIPEA) Swell->Load_Met Wash1 Wash (DMF/DCM) Load_Met->Wash1 Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect1 Wash2 Wash (DMF) Deprotect1->Wash2 Couple_Glu Couple Fmoc-Glu(OtBu)-OH (HBTU/DIPEA) Wash2->Couple_Glu Wash3 Wash (DMF/DCM) Couple_Glu->Wash3 Deprotect2 Final Fmoc Deprotection (20% Piperidine/DMF) Wash3->Deprotect2 Wash4 Wash & Dry Deprotect2->Wash4 Cleave Cleavage & Deprotection (Reagent H) Wash4->Cleave Precipitate Precipitate & Wash (Cold Ether) Cleave->Precipitate Product This compound Dipeptide Precipitate->Product

Caption: Workflow for the solid-phase synthesis of Glutamylmethionine.

References

Application of Glutamate and Methionine in Metabolomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate (Glu) and Methionine (Met) are two critical amino acids that serve as central hubs in cellular metabolism. Beyond their fundamental role as building blocks for proteins, they are key players in a multitude of metabolic pathways, including nitrogen metabolism, one-carbon metabolism, and neurotransmitter synthesis.[1][2] Metabolomic profiling of glutamate and methionine provides a valuable window into the physiological and pathophysiological state of an organism.[3] Dysregulation of their metabolism has been implicated in a range of diseases, including metabolic syndrome, neurodegenerative disorders, and cancer.[4][5][6][7][8][9][10]

These application notes provide a comprehensive overview of the methodologies used to study glutamate and methionine in the context of metabolomics, with a focus on liquid chromatography-mass spectrometry (LC-MS) based approaches.

Key Metabolic Roles of Glutamate and Methionine

Glutamate is a non-essential amino acid that plays a pivotal role in amino acid metabolism, acting as a primary nitrogen donor and acceptor.[1] It is a precursor for the synthesis of other amino acids such as glutamine, proline, and arginine.[2][11] In the central nervous system, glutamate is the primary excitatory neurotransmitter.[12]

Methionine is an essential amino acid and a key component of one-carbon metabolism.[1] It is the precursor for S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[1] The transmethylation and transsulfuration pathways originating from methionine are crucial for cellular function and redox balance.

Perturbations in the metabolic pathways involving glutamate and methionine have been linked to various diseases. For instance, altered glutamate and methionine levels have been observed in schizophrenia, type 1 diabetes, and Parkinson's disease.[4][5][6][8][13]

Quantitative Data Summary

The following tables summarize typical concentration ranges and LC-MS/MS parameters for the analysis of glutamate and methionine in human plasma.

Table 1: Typical Concentrations of Glutamate and Methionine in Human Plasma

MetaboliteHealthy Controls (µM)Type 2 Diabetes (T2DM) (µM)Diabetic Kidney Disease (DKD) (µM)Reference
Glutamic Acid84.5 ± 36.354.4 ± 40.8-[3]
Methionine---

Note: Data presented as mean ± standard deviation. Concentration ranges can vary based on analytical methods, and patient cohorts.

Table 2: Exemplary LC-MS/MS Parameters for Amino Acid Analysis

ParameterSettingReference
Chromatography
ColumnAcquity UPLC HSS T3, 2.1 x 100 mm, 1.7 µm[14]
Mobile Phase A10 mM Perfluoroheptanoic acid (PFHA) in Water[14]
Mobile Phase BAcetonitrile[14]
GradientLinear gradient from 2% to 98% B[14]
Flow Rate0.4 mL/min[14]
Column Temperature40°C[14]
Injection Volume10 µL[14]
Mass Spectrometry
Ionization ModePositive Ion Mode[14]
MRM TransitionsAnalyte-specific parent and daughter ions[14]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma for Amino Acid Analysis

This protocol describes a common method for extracting amino acids from plasma samples prior to LC-MS/MS analysis.[15][16][17]

Materials:

  • Plasma samples

  • 30% Sulfosalicylic acid (SSA) solution

  • Internal standard solution containing isotopically labeled amino acids

  • Mobile phase B (e.g., acetonitrile:water (90:10) with 0.5% formic acid and 1 mM ammonium formate)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Centrifuge

Procedure:

  • Thaw plasma samples on ice.

  • For each 50 µL of plasma, add 5 µL of 30% SSA solution to precipitate proteins.[15]

  • Vortex the mixture for 30 seconds.

  • Incubate the samples at 4°C for 30 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[17]

  • Transfer a 27.5 µL aliquot of the clear supernatant to a new microcentrifuge tube.

  • Add 2 µL of the internal standard working solution.[15]

  • Add 225 µL of mobile phase B.[15]

  • Vortex the final mixture for 30 seconds.

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of Amino Acids

This protocol provides a general framework for the analysis of underivatized amino acids using a UPLC-MS/MS system.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: A column suitable for polar analytes, such as a Raptor Polar X column or an Acquity UPLC HSS T3 column, is recommended.[14][15]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the amino acids. A total run time of around 10-15 minutes is common.[15][18]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Injection Volume: 2-10 µL.

Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly used for amino acid analysis.

  • Scan Type: Multiple Reaction Monitoring (MRM) is the preferred scan type for quantification, offering high selectivity and sensitivity.

  • MRM Transitions: For each amino acid and its corresponding internal standard, specific precursor-to-product ion transitions need to be optimized.

  • Data Analysis: Peak integration and quantification are performed using the instrument's software. Calibration curves are generated using a series of standards with known concentrations.

Visualizations

Signaling Pathway: One-Carbon Metabolism

The following diagram illustrates the central role of methionine in the one-carbon metabolism pathway, which is crucial for methylation reactions and the synthesis of nucleotides and other biomolecules.

One_Carbon_Metabolism Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation (DNA, RNA, Proteins) SAM->Methylation Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS, MTHFR Cys Cysteine Hcy->Cys CBS GSH Glutathione Cys->GSH THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF THF->MTHF MTHF->THF from Serine Glu Glutamate Glu->GSH Metabolomics_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Preparation Sample Preparation (Protein Precipitation) Sample->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS DataAcquisition Data Acquisition (MRM Mode) LCMS->DataAcquisition DataProcessing Data Processing (Peak Integration, Quantification) DataAcquisition->DataProcessing StatisticalAnalysis Statistical Analysis & Pathway Analysis DataProcessing->StatisticalAnalysis Interpretation Biological Interpretation StatisticalAnalysis->Interpretation

References

Developing a Bioassay for c-Met Kinase Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways.[1][2] These pathways, including the RAS/MAPK, PI3K/Akt, and STAT signaling axes, are crucial for normal cellular processes like proliferation, motility, and morphogenesis.[1][3] However, aberrant c-Met activation, through overexpression, mutation, or amplification, is a key driver in the initiation and progression of numerous human cancers, making it an attractive target for therapeutic intervention.[1][4]

These application notes provide detailed protocols for developing and implementing robust bioassays to screen for and characterize inhibitors of c-Met kinase activity. Both a biochemical and a cell-based assay are described to allow for comprehensive evaluation of potential drug candidates, from direct enzymatic inhibition to cellular target engagement and downstream functional effects.

c-Met Signaling Pathway

Activation of the c-Met receptor by HGF initiates a complex network of intracellular signaling events. The diagram below illustrates the major pathways involved in c-Met-driven cellular responses.

cMet_Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization GRB2 GRB2 cMet->GRB2 GAB1 GAB1 cMet->GAB1 SRC SRC cMet->SRC STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS SHP2 SHP2 GAB1->SHP2 PI3K PI3K GAB1->PI3K SHP2->RAS FAK FAK SRC->FAK Transcription Gene Transcription STAT3->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Proliferation, Motility MAPK->Proliferation MAPK->Transcription AKT AKT PI3K->AKT Survival Survival, Anti-apoptosis AKT->Survival Paxillin Paxillin FAK->Paxillin Migration Migration, Invasion Paxillin->Migration

Caption: Overview of the HGF/c-Met signaling cascade.

Experimental Protocols

Two primary assay formats are detailed below: a biochemical kinase assay to measure direct inhibition of the c-Met enzyme and a cell-based phosphorylation assay to assess target engagement in a cellular context.

Protocol 1: In Vitro Biochemical c-Met Kinase Assay

This protocol measures the enzymatic activity of recombinant c-Met kinase by quantifying the phosphorylation of a synthetic peptide substrate. A luminescence-based detection method, such as ADP-Glo™ or Kinase-Glo®, is used to measure ATP consumption, which is inversely correlated with kinase activity.[5][6]

Experimental Workflow:

biochem_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents: - Kinase Buffer - c-Met Enzyme - Peptide Substrate - ATP Solution plate_compounds Dispense Compounds into 384-well Plate compounds Prepare Test Compounds: - Serial Dilutions in DMSO compounds->plate_compounds add_enzyme Add c-Met Enzyme (Incubate) plate_compounds->add_enzyme start_reaction Initiate Reaction with ATP/Substrate Mix add_enzyme->start_reaction incubate Incubate at RT (e.g., 60-90 min) start_reaction->incubate add_detection Add ADP-Glo™ or Kinase-Glo® Reagent incubate->add_detection read_plate Read Luminescence add_detection->read_plate analyze Calculate % Inhibition and Determine IC50 read_plate->analyze

Caption: Workflow for the biochemical c-Met kinase assay.

Materials:

  • Recombinant human c-Met kinase domain (e.g., BPS Bioscience, Cat# 40255)[6]

  • Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1)[6]

  • ATP Solution

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • Test compounds and a known c-Met inhibitor (e.g., Capmatinib)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a luminescence-capable plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds in 100% DMSO. A typical starting concentration range for screening is 10 mM. For IC50 determination, create an 11-point, 3-fold serial dilution.

  • Assay Plate Preparation: Dispense a small volume (e.g., 25-50 nL) of the diluted compounds and controls (DMSO for 100% activity, known inhibitor for 0% activity) into the wells of a 384-well plate.[7]

  • Enzyme Addition: Prepare a solution of c-Met kinase in kinase buffer (e.g., final concentration of 2-8 nM).[8] Add 2.5 µL to each well containing the test compounds and incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Prepare a master mix containing the peptide substrate and ATP in kinase buffer. The final concentrations should be at or near the Km for each (e.g., 0.2 mg/mL Poly(Glu,Tyr), 10-20 µM ATP).[8] Add 2.5 µL of this master mix to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 to 90 minutes.[8]

  • Detection: Add the ADP-Glo™ Reagent as per the manufacturer's instructions to stop the kinase reaction and deplete the remaining ATP. Follow with the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: After a brief incubation (15-30 minutes), measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO (high signal) and potent inhibitor (low signal) controls. Plot the percent inhibition versus the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.[9]

Data Presentation: Biochemical Assay Results

CompoundTargetIC50 (nM)[10]Selectivity vs. Other Kinases
INCB28060 (Capmatinib) c-Met0.13>10,000-fold vs. panel
SU11274 c-Met~5Moderate
Staurosporine Pan-Kinase0.237 (c-Met)Non-selective
Sorafenib Multi-Kinase58 (VEGFR-2)Multi-targeted
Test Compound A c-Met25.6To be determined
Test Compound B c-Met152.1To be determined
Protocol 2: Cell-Based c-Met Phosphorylation Assay (Western Blot)

This protocol is designed to confirm the on-target activity of a c-Met inhibitor by directly measuring the phosphorylation status of the c-Met receptor in a cellular environment.[9] Cancer cell lines with known c-Met activation (e.g., through gene amplification or HGF stimulation) are used.[9]

Materials:

  • c-Met dependent cancer cell line (e.g., MKN-45, SNU-5, or Hs 746T gastric cancer; NCI-H1993 lung cancer)[7][11]

  • Cell culture medium (e.g., RPMI-1640) with supplements (10% FBS, 1% Pen-Strep)

  • Recombinant Human HGF (if inducing phosphorylation)

  • Test compounds and vehicle control (DMSO)

  • Ice-cold PBS

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membranes and transfer system

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-c-Met (p-cMet, e.g., pY1234/pY1235) and anti-total c-Met[8][9]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL) and imaging system

Procedure:

  • Cell Culture: Seed the selected cancer cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Serum Starvation (for HGF stimulation): If investigating ligand-induced phosphorylation, replace the growth medium with serum-free medium and incubate for 4-6 hours.[11]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 10 nM to 1 µM) or a vehicle control (DMSO) for a predetermined time, typically 1-4 hours.[7][9][11]

  • HGF Stimulation (optional): For the final 15-30 minutes of inhibitor treatment, stimulate the cells with HGF (e.g., 50 ng/mL), except for the unstimulated control wells.[11]

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[11]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[7]

  • Western Blotting:

    • Normalize the protein concentrations for all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane and perform electrophoresis.[11]

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-c-Met overnight at 4°C.[7]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[11]

  • Re-probing: To confirm equal protein loading, strip the membrane and re-probe with an antibody against total c-Met or a housekeeping protein like β-actin.[7]

  • Data Analysis: Quantify the band intensity for p-cMet and total c-Met. A reduction in the ratio of p-cMet to total c-Met in compound-treated cells compared to the control indicates target engagement and inhibition.

Data Presentation: Cellular Assay Results

Cell LineTreatmentp-cMet Signal (Normalized)Total c-Met Signal (Normalized)Downstream Effect (GI50, µM)
MKN-45 DMSO Control1.001.00-
MKN-45 INCB28060 (10 nM)0.150.980.008
MKN-45 Test Compound A (100 nM)0.451.020.25
MKN-45 Test Compound B (100 nM)0.890.99>10
Hs 746T DMSO Control1.001.00-
Hs 746T INCB28060 (10 nM)0.211.010.012
Hs 746T Test Compound A (100 nM)0.520.970.41
Hs 746T Test Compound B (100 nM)0.921.03>10

Note: GI50 (50% growth inhibition) values would be determined from a separate cell viability assay (e.g., MTT or CellTiter-Glo) run over 72 hours.[9]

References

Application Notes and Protocols for the Purification of Enzymatically Synthesized γ-L-Glutamyl-L-methionine (Glu-Met)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-L-Glutamyl-L-methionine (Glu-Met) is a dipeptide with emerging interest in various fields of research due to its potential biological activities. As a naturally occurring compound found in sources like onions, garlic, and beans, it is also a human metabolite involved in the γ-glutamyl cycle, which plays a crucial role in amino acid transport and glutathione metabolism.[1][2] Enzymatic synthesis offers a green and efficient alternative to chemical synthesis for producing this dipeptide. This document provides detailed protocols for the enzymatic synthesis of γ-L-glutamyl-L-methionine and its subsequent purification, tailored for research and drug development applications.

Enzymatic Synthesis of γ-L-Glutamyl-L-methionine

The enzymatic synthesis of γ-Glu-Met can be efficiently achieved using the enzyme γ-glutamyltranspeptidase (GGT). This enzyme catalyzes the transfer of a γ-glutamyl group from a donor substrate to an acceptor amino acid. L-glutamine or glutathione (GSH) can serve as the γ-glutamyl donor, while L-methionine acts as the acceptor.[3][4]

Logical Relationship: Enzymatic Synthesis of γ-Glu-Met

cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products L-Glutamine L-Glutamine GGT γ-Glutamyltranspeptidase (GGT) L-Glutamine->GGT L-Methionine L-Methionine L-Methionine->GGT This compound γ-L-Glutamyl-L-methionine GGT->this compound Ammonia Ammonia GGT->Ammonia

Caption: Enzymatic synthesis of γ-Glu-Met using GGT.

Experimental Protocol: Enzymatic Synthesis

Materials:

  • γ-Glutamyltranspeptidase (GGT) from a suitable source (e.g., Bacillus subtilis)

  • L-Glutamine

  • L-Methionine

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Hydrochloric acid (HCl) for pH adjustment

  • Sodium hydroxide (NaOH) for pH adjustment

Procedure:

  • Reaction Mixture Preparation:

    • Dissolve L-glutamine (e.g., 50 mM) and L-methionine (e.g., 100 mM) in 100 mM Tris-HCl buffer (pH 8.0).

    • Stir the solution until all substrates are completely dissolved.

    • Adjust the pH to 8.0 with HCl or NaOH if necessary.

  • Enzymatic Reaction:

    • Add GGT to the reaction mixture to a final concentration of 1 U/mL.

    • Incubate the reaction at 37°C with gentle agitation for 4-6 hours.

    • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC.

  • Reaction Termination:

    • Terminate the reaction by heating the mixture to 95°C for 10 minutes to inactivate the enzyme.

    • Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the denatured enzyme.

    • Collect the supernatant containing the synthesized γ-Glu-Met for purification.

Purification of γ-L-Glutamyl-L-methionine

The purification of γ-Glu-Met from the enzymatic reaction mixture involves separating the dipeptide from unreacted substrates (L-glutamine, L-methionine), by-products, and the inactivated enzyme. A two-step chromatographic procedure using ion-exchange chromatography followed by reversed-phase high-performance liquid chromatography (RP-HPLC) is recommended for achieving high purity.

Experimental Workflow: Purification of γ-Glu-Met

Start Crude Synthesis Supernatant IEX Ion-Exchange Chromatography (Anion Exchange) Start->IEX  Separation based on charge RP_HPLC Reversed-Phase HPLC (C18 column) IEX->RP_HPLC  Further separation based on hydrophobicity Analysis Purity Analysis (Analytical HPLC, MS) RP_HPLC->Analysis Final_Product Pure γ-Glu-Met Analysis->Final_Product

Caption: Purification workflow for enzymatically synthesized γ-Glu-Met.

Protocol 1: Ion-Exchange Chromatography (IEX)

This step aims to separate the negatively charged γ-Glu-Met from the neutral or positively charged unreacted amino acids at a specific pH. Anion exchange chromatography is suitable for this purpose.

Materials:

  • DEAE-Sepharose or similar anion exchange resin

  • Tris-HCl buffer (20 mM, pH 8.0) - Binding Buffer

  • Tris-HCl buffer (20 mM, pH 8.0) containing 1 M NaCl - Elution Buffer

Procedure:

  • Column Preparation:

    • Pack a chromatography column with the anion exchange resin and equilibrate it with 5-10 column volumes of Binding Buffer.

  • Sample Loading:

    • Adjust the pH of the crude supernatant to 8.0.

    • Load the supernatant onto the equilibrated column.

  • Washing:

    • Wash the column with 5-10 column volumes of Binding Buffer to remove unbound molecules (e.g., L-methionine).

  • Elution:

    • Elute the bound γ-Glu-Met using a linear gradient of 0-100% Elution Buffer over 10-20 column volumes.

    • Collect fractions and monitor the absorbance at 214 nm.

  • Fraction Pooling and Desalting:

    • Analyze the fractions containing the dipeptide by HPLC.

    • Pool the fractions containing pure γ-Glu-Met.

    • Desalt the pooled fractions using a desalting column or dialysis.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This step provides high-resolution purification to separate γ-Glu-Met from any remaining impurities based on hydrophobicity.

Materials:

  • C18 reversed-phase HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation:

    • Lyophilize the desalted fractions from the IEX step.

    • Reconstitute the sample in Mobile Phase A.

  • HPLC Method:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample onto the column.

    • Elute with a linear gradient of 5% to 50% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

    • Monitor the elution profile at 214 nm.

  • Fraction Collection and Analysis:

    • Collect the peak corresponding to γ-Glu-Met.

    • Analyze the purity of the collected fraction using analytical HPLC and confirm the identity by mass spectrometry.

    • Lyophilize the pure fraction to obtain γ-Glu-Met as a powder.

Data Presentation

The following table presents hypothetical data for the purification of enzymatically synthesized γ-Glu-Met, illustrating the expected outcomes at each stage.

Purification StepTotal Protein (mg)Total γ-Glu-Met (mg)Purity (%)Yield (%)Purification Fold
Crude Supernatant5010201001
Ion-Exchange Pool58.585854.25
RP-HPLC Pool0.57.5>9875>49

Biological Context: The γ-Glutamyl Cycle

γ-L-Glutamyl-L-methionine is an intermediate in the γ-glutamyl cycle, a key pathway for amino acid transport across cell membranes, particularly in the kidney.[5] The enzyme γ-glutamyltranspeptidase (GGT), located on the cell surface, can transfer the γ-glutamyl moiety from extracellular glutathione to an acceptor amino acid like methionine, forming γ-Glu-Met. This dipeptide is then transported into the cell.

Logical Relationship: Role of γ-Glu-Met in the γ-Glutamyl Cycle

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GSH Glutathione (GSH) GGT γ-Glutamyl- transpeptidase (GGT) GSH->GGT Met_out L-Methionine Met_out->GGT Glu_Met γ-Glu-Met GGT->Glu_Met Transpeptidation Met_in L-Methionine Glu_Met->Met_in Transport into cell Glu Glutamate Glu_Met->Glu Transport into cell Cycle Further metabolism in γ-glutamyl cycle Met_in->Cycle Glu->Cycle

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Enzymatic γ-Glu-Met Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving the yield of enzymatically synthesized γ-L-glutamyl-L-methionine (γ-Glu-Met). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Which enzymes are suitable for synthesizing γ-Glu-Met?

A1: The primary enzymes used for synthesizing γ-glutamyl dipeptides like γ-Glu-Met are γ-Glutamyltranspeptidase (GGT) and glutaminase.[1][2]

  • γ-Glutamyltranspeptidase (GGT, EC 2.3.2.2): GGT is a highly effective enzyme that catalyzes the transfer of a γ-glutamyl group from a donor substrate (e.g., L-glutamine) to an acceptor amino acid (L-methionine). Bacterial GGTs, such as the one from Bacillus subtilis, are commonly used for preparative synthesis.[2][3]

  • Glutaminase (EC 3.5.1.2): Certain glutaminases, like the one from Bacillus amyloliquefaciens, also exhibit significant transpeptidation activity, making them effective biocatalysts for γ-Glu-Met synthesis.[1]

Q2: What are the primary side reactions that decrease the yield of γ-Glu-Met?

A2: The main competing reactions that reduce the final product yield are hydrolysis and autotranspeptidation.[4]

  • Hydrolysis: This is the most significant side reaction where the enzyme transfers the γ-glutamyl group to a water molecule instead of to L-methionine. This results in the formation of glutamic acid and is a major cause of reduced yield, especially with GGT.[4]

  • Autotranspeptidation: The γ-glutamyl donor, typically L-glutamine, can also act as an acceptor. This leads to the formation of the byproduct γ-glutamyl-glutamine (γ-Glu-Gln).[2][4]

Q3: How can I effectively monitor the progress of the synthesis reaction?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the reaction.[4][5] By taking samples at various time points, you can quantify the consumption of substrates (L-glutamine, L-methionine) and the formation of the product (γ-Glu-Met) and byproducts (glutamic acid, γ-Glu-Gln). A reverse-phase C18 column with detection at 210-220 nm is typically used.[5]

Q4: Is enzyme immobilization beneficial for γ-Glu-Met synthesis?

A4: Yes, enzyme immobilization can be highly advantageous. Covalently immobilizing an enzyme like GGT onto a solid support (e.g., glyoxyl-agarose) can significantly enhance its stability, especially at the alkaline pH and higher temperatures that often favor synthesis.[4] It also simplifies the process of removing the enzyme from the reaction mixture and allows for its reuse, which can make the process more cost-effective.[2][4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No γ-Glu-Met Yield 1. Suboptimal pH: The reaction pH is not in the optimal range, favoring hydrolysis over transpeptidation.1. Adjust pH: Increase the pH to the alkaline range. A pH of 9.0-10.0 is generally optimal for GGT and glutaminase-catalyzed transpeptidation.[1][2][6] Use a suitable buffer like Tris-HCl or carbonate buffer to maintain a stable pH.[2][5]
2. Incorrect Substrate Ratio: The molar ratio of the γ-glutamyl donor (L-glutamine) to the acceptor (L-methionine) is not optimized.2. Optimize Substrate Ratio: An excess of the acceptor (L-methionine) can help drive the reaction toward dipeptide synthesis.[4] However, some studies show success with an excess of the donor. For glutaminase, a Gln:Met ratio of 10:1 (200 mM:20 mM) has been shown to be effective.[1] For GGT, a 1:1 ratio (100 mM:100 mM) has been used.[2] This parameter should be optimized empirically.
3. Enzyme Inactivation: The enzyme may have lost activity due to improper storage, handling, or instability under reaction conditions.[4]3. Verify Enzyme Activity: Ensure the enzyme has been stored at the recommended temperature (typically 5°C or below).[7] Perform an activity assay before use. Consider using an immobilized enzyme for enhanced stability.[4]
4. Suboptimal Temperature: The reaction temperature is too low, resulting in a slow reaction rate, or too high, causing enzyme denaturation.[7]4. Optimize Temperature: The optimal temperature depends on the specific enzyme. A temperature of 37°C has been used successfully for glutaminase.[1] For GGT, temperatures between 25°C and 40°C are common.[2][8] Perform experiments at different temperatures (e.g., 25°C, 30°C, 37°C, 45°C) to find the optimum for your system.
High Levels of Byproducts (e.g., Glutamic Acid, γ-Glu-Gln) 1. Hydrolysis Dominates: Reaction conditions (especially pH) are favoring the transfer of the γ-glutamyl group to water.[4]1. Increase pH: As stated above, a high pH (9.0-10.0) is crucial to suppress the hydrolytic side reaction.[6]
2. Autotranspeptidation: The concentration of the γ-glutamyl donor (L-glutamine) is too high relative to the acceptor, promoting the formation of γ-Glu-Gln.[4]2. Adjust Substrate Ratio: Modifying the donor-to-acceptor ratio can minimize this byproduct. For some systems, increasing the acceptor concentration relative to the donor is effective.[4]
3. Reaction Time is Too Long: The desired product (γ-Glu-Met) might be degrading or participating in further reactions after reaching its maximum concentration.[4]3. Monitor and Control Reaction Time: Use HPLC to track product formation over time and stop the reaction when the maximum γ-Glu-Met concentration is achieved.[4] The optimal time can range from 3 to 24 hours depending on conditions.[1][2]
Difficulty Purifying γ-Glu-Met 1. Complex Reaction Mixture: The final mixture contains unreacted substrates, byproducts, and the desired product, which have similar chemical properties.1. Use Ion-Exchange Chromatography: This is a highly effective method for separation. An anion exchange column (e.g., Dowex 1x8 in formate form) can be used. Unreacted L-methionine can be washed off, and the negatively charged γ-Glu-Met, glutamic acid, and unreacted L-glutamine can be eluted using a formic acid or acetic acid gradient.[5][9]

Data Presentation: Optimized Reaction Conditions for γ-Glu-Met Synthesis

The following tables summarize quantitative data from different studies for easy comparison.

Table 1: Synthesis Catalyzed by Glutaminase from Bacillus amyloliquefaciens [1]

ParameterOptimized ValueResulting Yield
pH 9.026.16%
Temperature 37 °C
Reaction Time 3 hours
Enzyme Concentration 0.1 U/mL
L-Glutamine (Gln) Conc. 200 mM
L-Methionine (Met) Conc. 20 mM
Gln:Met Molar Ratio 10:1

Table 2: Synthesis Catalyzed by Immobilized GGT from Bacillus subtilis (BsGGT) [2]

ParameterValueResulting Yield
pH 10.0 (Carbonate Buffer)~19-40% (range for similar peptides)
Temperature 25 °C
Reaction Time 3 hours
Enzyme Concentration 0.5 U/mL
L-Glutamine (Gln) Conc. 100 mM
L-Methionine (Met) Conc. 100 mM
Gln:Met Molar Ratio 1:1

Experimental Protocols

Protocol 1: Enzymatic Synthesis of γ-Glu-Met using Glutaminase (Adapted from[1])

  • Reaction Mixture Preparation:

    • Prepare a suitable reaction buffer (e.g., 100 mM Tris-HCl) and adjust the pH to 9.0.

    • Dissolve L-glutamine (γ-glutamyl donor) and L-methionine (acceptor) in the buffer to final concentrations of 200 mM and 20 mM, respectively.

    • Pre-incubate the mixture at 37°C with gentle stirring.

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding glutaminase from B. amyloliquefaciens to a final concentration of 0.1 U/mL.

    • Incubate the reaction at 37°C for 3 hours with continuous gentle agitation.

  • Reaction Monitoring:

    • Periodically withdraw aliquots (e.g., at 0, 1, 2, and 3 hours).

    • Stop the enzymatic reaction in the aliquot immediately by boiling for 10 minutes or by adding an equal volume of 1% trifluoroacetic acid (TFA).

    • Analyze the composition of the aliquot by HPLC to determine the concentrations of substrates and products.

  • Reaction Termination:

    • Once the optimal yield is achieved, terminate the entire reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.

  • Enzyme Removal and Product Purification:

    • Centrifuge the heat-inactivated reaction mixture at 10,000 x g for 15 minutes to pellet the precipitated enzyme.

    • Collect the supernatant containing the γ-Glu-Met.

    • Purify the γ-Glu-Met from the supernatant using anion-exchange chromatography as described in the troubleshooting guide.

Visualizations

EnzymaticReactionPathway cluster_substrates Substrates cluster_products Potential Products Gln L-Glutamine (γ-Glutamyl Donor) Enzyme Enzyme (GGT or Glutaminase) Gln->Enzyme GluGln γ-Glu-Gln (Autotranspeptidation Byproduct) Gln->GluGln Autotranspeptidation Met L-Methionine (Acceptor) GluMet γ-Glu-Met (Desired Product) Met->GluMet H2O Water Glu Glutamic Acid (Hydrolysis Byproduct) H2O->Glu Enzyme->GluMet Transpeptidation (Favored at high pH) Enzyme->Glu Hydrolysis Enzyme->GluGln

Caption: Enzymatic reaction pathways for γ-Glu-Met synthesis.

ExperimentalWorkflow start Start prep 1. Prepare Reaction Mixture (Buffer, Substrates) start->prep incubate 2. Add Enzyme & Incubate (Control Temp, pH, Time) prep->incubate monitor 3. Monitor Progress (HPLC Analysis) incubate->monitor monitor->incubate Continue Reaction terminate 4. Terminate Reaction (Heat Inactivation) monitor->terminate Max Yield Reached separate 5. Separate Enzyme (Centrifugation) terminate->separate purify 6. Purify Product (Ion-Exchange Chromatography) separate->purify analyze 7. Analyze Final Product (HPLC, NMR) purify->analyze end End (Pure γ-Glu-Met) analyze->end

References

Technical Support Center: Troubleshooting Glu-Met Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals working with co-formulations of Glucagon-like peptide-1 (GLP-1) analogues and Metformin, hereafter referred to as "Glu-Met." It provides detailed troubleshooting advice and protocols to address common stability challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of Metformin in an aqueous solution?

A1: Metformin's stability in solution is primarily influenced by pH, temperature, and oxidative stress. It is particularly susceptible to degradation in strongly alkaline conditions.[1] Studies have shown significant degradation in 0.1 M NaOH.[1] While more stable in acidic and neutral solutions, exposure to high temperatures and oxidizing agents like hydrogen peroxide can also lead to degradation.[1][2]

Q2: Why is my GLP-1 analogue aggregating or forming fibrils in the solution?

A2: GLP-1 and its analogues have a natural tendency to aggregate and form insoluble fibrils, a process involving a structural transition from alpha-helices to beta-sheets.[3] This physical instability is a major challenge and is highly dependent on factors like pH, peptide concentration, temperature, ionic strength, and agitation.[4] Aggregation can lead to loss of biological activity and potential immunogenicity.

Q3: What is the optimal pH range for maintaining the stability of a this compound solution?

A3: Finding a single optimal pH is challenging due to the differing stability profiles of the two components. Metformin is most stable in a pH range of 6 to 10.[5][6] Conversely, GLP-1 analogues can exhibit aggregation at neutral to alkaline pH (e.g., 7.4-8.2).[4] Therefore, a weakly acidic to neutral pH (around 6.0-7.0) is often the necessary compromise to minimize both Metformin degradation and GLP-1 aggregation. The exact optimal pH may need to be determined empirically for your specific GLP-1 analogue and formulation.

Q4: Can exposure to light affect my this compound solution?

A4: Yes, photolytic degradation can be a concern. Both Metformin and GLP-1 analogues can be sensitive to UV light. Studies on Metformin have demonstrated degradation upon exposure to UV light or direct sunlight.[7][8] It is a standard practice to protect solutions containing these active pharmaceutical ingredients (APIs) from light to prevent photodegradation.

Q5: Are there any specific solvents I should avoid when preparing this compound solutions?

A5: While Metformin hydrochloride is freely soluble in water, its solubility varies in other solvents.[2][9] The choice of co-solvents can impact stability. For GLP-1 analogues, organic solvents can influence their conformational stability and aggregation propensity. It is crucial to use high-purity solvents and assess their compatibility. For instance, DMSO has been shown to be an effective solvent for preparing stable Metformin microparticles.[10]

Troubleshooting Common Instability Issues

Problem 1: Rapid loss of Metformin concentration detected by HPLC.

  • Possible Cause: Alkaline pH of the solution.

  • Troubleshooting Step: Measure the pH of your solution. Metformin degrades significantly in alkaline conditions, with degradation following first-order kinetics.[1]

  • Solution: Adjust the pH to a neutral or slightly acidic range (pH 6-7). Buffer the solution to maintain a stable pH throughout the experiment.

Problem 2: Visible precipitation or cloudiness appears in the solution over time.

  • Possible Cause: Aggregation and fibrillation of the GLP-1 analogue.

  • Troubleshooting Step: Analyze the precipitate. Use techniques like Thioflavin T (ThT) fluorescence assay to confirm the presence of amyloid fibrils characteristic of GLP-1 aggregation.

  • Solution:

    • Optimize pH: Avoid pH ranges known to promote aggregation for your specific GLP-1 analogue (often neutral to alkaline).[4]

    • Control Temperature: Store solutions at recommended temperatures (typically 2-8°C) and avoid freeze-thaw cycles.

    • Minimize Agitation: Avoid vigorous shaking or stirring, which can accelerate fibril formation.[4]

    • Consider Excipients: Investigate the use of stabilizing excipients, such as certain sugars or amino acids, which are known to inhibit peptide aggregation.

Problem 3: Appearance of unexpected peaks during chromatographic analysis.

  • Possible Cause: Oxidative degradation of Metformin.

  • Troubleshooting Step: Review the solution preparation and storage conditions. The presence of reactive oxygen species (ROS), particularly hydroxyl radicals, can oxidize Metformin.[11][12][13]

  • Solution:

    • Use High-Purity Water: Employ de-gassed, high-purity water (e.g., Milli-Q) to minimize dissolved oxygen and metal ion contaminants that can catalyze oxidation.

    • Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Avoid Peroxides: Ensure that solvents and excipients are free from peroxide contaminants.

Quantitative Data Summary

The following tables summarize key stability data for Metformin.

Table 1: Effect of pH and Oxidizing Conditions on Metformin Degradation

Condition (Stressor)ConcentrationTime (min)Degradation (%)Half-life (t₀.₅)Source(s)
Acidic 0.01 M HCl2405.7316.74 h[1]
0.1 M HCl2406.7316.74 h[1]
Alkaline 0.01 M NaOH2409.1112.50 h[1]
0.1 M NaOH24060.920.97 h[1]
Oxidative 0.3% H₂O₂2406.5850.13 h[1]
3% H₂O₂2407.9516.74 h[1]

Table 2: Temperature Stability of Metformin in Solution

MatrixTemperature (°C)DurationStability FindingSource(s)
Aqueous Solution14 - 403 daysStable, no significant degradation observed.[5][6]
Aqueous Solution30 - 70208 hoursAt 30°C, 10% decomposition occurred after 208 hours.[2]
Human Plasma256 hoursStable.[14][15]
Human Plasma-2024 hoursStable.[14][15]

Key Experimental Protocols

Protocol 1: Forced Degradation Study for this compound Solution

This protocol outlines a typical forced degradation (stress testing) study to identify potential degradation products and validate a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Objective: To assess the stability of the this compound solution under various stress conditions.

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of your this compound formulation in a suitable, pre-tested solvent system (e.g., phosphate-buffered saline at a slightly acidic pH).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add 1.0 mL of the stock solution to 1.0 mL of 2N HCl. Reflux for 30 minutes at 60°C. Neutralize with 2N NaOH before analysis.

    • Base Hydrolysis: Add 1.0 mL of the stock solution to 1.0 mL of 2N NaOH. Reflux for 30 minutes at 60°C. Neutralize with 2N HCl before analysis.

    • Oxidative Degradation: Add 1.0 mL of the stock solution to 1.0 mL of 20% H₂O₂. Store at 60°C for 30 minutes.

    • Thermal Degradation: Expose the stock solution to dry heat at 70°C for 48 hours in a thermostatically controlled oven.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 200 Watt hours/m²) in a photostability chamber for a defined period (e.g., 7 days).

    • Control Sample: Keep a portion of the stock solution at the recommended storage condition (e.g., 4°C, protected from light) as an unstressed control.

  • Sample Analysis:

    • Following exposure, dilute all samples (including the control) to the target concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC-UV method. The method must be able to resolve the parent peaks of the GLP-1 analogue and Metformin from any degradation products.

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compounds.

Visualizations: Pathways and Workflows

The following diagrams illustrate key pathways and workflows relevant to this compound stability and mechanism of action.

Metformin_Signaling_Pathway Metformin's Core Signaling Pathway via AMPK Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito ATP_Ratio Increased AMP/ATP Ratio Mito->ATP_Ratio LKB1 LKB1 ATP_Ratio->LKB1 AMPK AMPK Activation LKB1->AMPK Phosphorylates (Thr172) Gluconeo Hepatic Gluconeogenesis AMPK->Gluconeo Inhibits Glucose_Uptake Peripheral Glucose Uptake AMPK->Glucose_Uptake Promotes mTORC1 mTORC1 Signaling AMPK->mTORC1 Inhibits

Caption: Metformin's core mechanism of action via the AMPK pathway.[16][17][18]

Metformin_Degradation_Pathway Simplified Metformin Degradation Pathways cluster_products Primary Degradation Products Metformin Metformin Stress Stress Conditions (Alkaline pH, UV, Oxidation) Guanylurea Guanylurea Metformin->Guanylurea Dimethylamine Dimethylamine Metformin->Dimethylamine Methylamine Methylamine Metformin->Methylamine Other Other Byproducts (e.g., N-cyanoguanidine) Metformin->Other Stress->Metformin

Caption: Simplified degradation pathways for Metformin under stress.[19][20][21]

Stability_Workflow General Workflow for a this compound Stability Study start Start: Prepare This compound Solution split Apply Stress? start->split stress Forced Degradation (pH, Temp, Light, Oxid.) split->stress Yes control Store at Recommended Conditions (Control) split->control No analysis HPLC / LC-MS Analysis stress->analysis control->analysis compare Compare Degradant Profiles & Parent Compound Assay analysis->compare report Report Stability Profile compare->report end End report->end

Caption: A generalized workflow for investigating this compound stability.[17]

References

Technical Support Center: Optimizing Mass Spectrometry for Glu-Met Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of the dipeptide Glutamyl-Methionine (Glu-Met). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on method optimization and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended ESI parameters for this compound analysis?

For a dipeptide like this compound, initial electrospray ionization (ESI) parameters in positive ion mode can be set within a general range and then optimized. Start with a capillary voltage of 3.0-4.0 kV, a cone voltage of 20-40 V, a desolvation gas flow of 600-800 L/h, and a source temperature of 120-150°C. These parameters should be systematically adjusted to maximize the signal intensity of the protonated molecule [M+H]⁺.

Q2: How can I avoid oxidation of the methionine residue during analysis?

Methionine is susceptible to oxidation, which can occur during sample preparation and the electrospray process.[1][2] To minimize this, use fresh, high-purity solvents and reagents, and avoid prolonged exposure of the sample to air and light. Consider adding antioxidants like methionine to the mobile phase to protect the sample from oxidative damage.[2] Be aware that in-source oxidation can also be a phenomenon associated with the electrospray process itself.[2]

Q3: What are the expected major fragment ions for this compound in positive ion mode CID?

Upon collision-induced dissociation (CID), protonated dipeptides containing glutamic acid are known to exhibit characteristic fragmentation patterns.[3][4] For this compound ([M+H]⁺), you can expect to see b- and y-type ions resulting from the cleavage of the peptide bond. Additionally, the glutamic acid residue can lead to a characteristic neutral loss of water (H₂O) or the formation of a glutamic acid immonium ion at m/z 102.[3][4]

Q4: I am observing unexpected adducts in my mass spectrum. How can I minimize them?

Adduct formation, such as the addition of sodium ([M+Na]⁺) or potassium ([M+K]⁺), is a common issue in ESI-MS. To reduce adduct formation, use high-purity solvents and high-quality labware to minimize metal ion contamination. The addition of a small amount of a volatile acid, like formic acid (typically 0.1%), to the mobile phase can enhance protonation and reduce the relative intensity of salt adducts.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the mass spectrometric analysis of this compound.

Issue 1: Low Signal Intensity or No Peak Detected

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal ESI Parameters Systematically optimize the capillary voltage, cone voltage, nebulizer gas pressure, and drying gas temperature and flow rate. A response surface methodology can be employed for a comprehensive optimization.[5][6]
Improper Sample Preparation Ensure the sample is dissolved in a solvent compatible with ESI, such as a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with 0.1% formic acid to aid in protonation.
Sample Degradation Prepare fresh samples and analyze them promptly. Store stock solutions at low temperatures and protect them from light.
Instrument Contamination If you suspect contamination, clean the ion source and run blank injections to ensure the system is clean.
Issue 2: Presence of Multiple Peaks for this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Methionine Oxidation The presence of a peak at [M+16+H]⁺ suggests oxidation of the methionine residue.[1][2] Review sample handling procedures to minimize oxidation as described in the FAQs.
Adduct Formation Peaks at [M+23]⁺ (Sodium) or [M+39]⁺ (Potassium) indicate salt adducts. Use high-purity solvents and glassware. The use of certified low-density polyethylene (LDPE) containers for mobile phase preparation can also help minimize metal ion contamination.
In-source Fragmentation If fragment ions are observed in the full scan MS spectrum, the cone voltage (or fragmentor voltage) may be too high, causing fragmentation in the ion source. Reduce the cone voltage until only the precursor ion is prominent.
Pyroglutamate Formation The N-terminal glutamic acid can cyclize to form pyroglutamic acid, resulting in a mass loss of 18 Da (water).[7][8] This is more likely to occur under acidic conditions or at elevated temperatures. Analyze samples promptly after preparation.

Experimental Protocols

Protocol 1: Sample Preparation for Direct Infusion
  • Prepare a stock solution of this compound in a suitable solvent, such as water or 50:50 water:acetonitrile, at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Vortex the final solution briefly to ensure homogeneity.

  • Infuse the sample into the mass spectrometer at a flow rate of 5-10 µL/min.

Protocol 2: LC-MS Analysis
  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is suitable for peptide analysis.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes is a good starting point.

    • Flow Rate: Dependent on the column diameter, typically 0.2-0.4 mL/min for analytical scale columns.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Set the initial ESI and MS parameters as recommended in the tables below and optimize as needed.

    • Acquire data in both full scan MS and tandem MS (MS/MS) modes. For MS/MS, select the [M+H]⁺ ion of this compound as the precursor ion.

Quantitative Data Summary

The optimal parameters for your specific instrument may vary. The following tables provide recommended starting ranges for optimizing the analysis of this compound.

Table 1: Recommended ESI Source Parameters (Positive Ion Mode)

ParameterRecommended RangePurpose
Capillary Voltage 3.0 - 4.5 kVPromotes the formation of charged droplets.
Cone Voltage 20 - 50 VAssists in desolvation and ion sampling. Higher voltages can induce in-source fragmentation.
Source Temperature 120 - 150 °CAids in solvent evaporation.
Desolvation Gas Flow 600 - 900 L/hFacilitates the desolvation of charged droplets.
Nebulizer Gas Pressure 30 - 50 psiAssists in the formation of a fine spray.

Table 2: Recommended CID Parameters for MS/MS

ParameterRecommended RangePurpose
Collision Energy 10 - 30 eVThe energy applied to induce fragmentation of the precursor ion. This needs to be optimized to obtain a good balance of precursor and fragment ions. For dipeptides, lower collision energies are often sufficient.
Collision Gas Argon or NitrogenAn inert gas used to collide with the precursor ions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis prep_start This compound Standard dissolve Dissolve in 50:50 ACN:H2O + 0.1% Formic Acid prep_start->dissolve lc LC Separation (C18 Column) dissolve->lc Inject esi Electrospray Ionization (ESI) lc->esi ms1 MS Scan (Precursor Ion) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid Select [M+H]+ ms2 MS/MS Scan (Fragment Ions) cid->ms2 data_analysis Analyze Spectra (Identify Fragments, Confirm Structure) ms2->data_analysis

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

troubleshooting_logic cluster_issues Problem Identification cluster_solutions_low_signal Solutions for Low Signal cluster_solutions_multiple_peaks Solutions for Multiple Peaks start Mass Spectrum Acquired low_signal Low/No Signal start->low_signal Issue multiple_peaks Multiple Unexpected Peaks start->multiple_peaks Issue optimize_esi Optimize ESI Parameters low_signal->optimize_esi check_prep Check Sample Preparation low_signal->check_prep check_instrument Check Instrument Performance low_signal->check_instrument check_oxidation Check for Oxidation ([M+16+H]+) multiple_peaks->check_oxidation check_adducts Check for Adducts ([M+Na]+, [M+K]+) multiple_peaks->check_adducts reduce_cone_voltage Reduce Cone Voltage (In-source Fragmentation) multiple_peaks->reduce_cone_voltage check_pyroglu Check for Pyroglutamate ([M-18+H]+) multiple_peaks->check_pyroglu

Caption: Troubleshooting logic for common issues in this compound mass spectrometry.

References

Technical Support Center: Quantifying Low Levels of Glutamylmethionine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of low levels of Glutamylmethionine (γ-Glu-Met). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered during the quantification of this dipeptide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying low levels of Glutamylmethionine?

A1: Quantifying low levels of Glutamylmethionine, a polar dipeptide, presents several analytical challenges, primarily when using Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • Poor Retention in Reversed-Phase Chromatography: Due to its hydrophilic nature, Glutamylmethionine is poorly retained on traditional C18 reversed-phase columns, leading to elution near the solvent front where ion suppression is most pronounced.[1]

  • Matrix Effects: Biological samples (e.g., plasma, serum, tissue homogenates) are complex matrices containing numerous endogenous compounds. These co-eluting substances can interfere with the ionization of Glutamylmethionine in the mass spectrometer's source, leading to ion suppression or enhancement. This can significantly impact the accuracy, precision, and sensitivity of the assay.

  • Low Endogenous Concentrations: Glutamylmethionine is often present at very low concentrations in biological samples, requiring highly sensitive analytical methods to achieve accurate quantification.

  • Analyte Stability: Peptides can be susceptible to degradation by proteases and peptidases present in biological samples. Sample handling and storage conditions are critical to prevent the breakdown of Glutamylmethionine before analysis.

  • Non-Specific Binding: Peptides have a tendency to adsorb to the surfaces of sample collection tubes, pipette tips, and vials, which can lead to significant analyte loss, especially at low concentrations.

Q2: What is the recommended analytical technique for quantifying low levels of Glutamylmethionine?

A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used and recommended technique for the sensitive and selective quantification of Glutamylmethionine in complex biological matrices. The use of Multiple Reaction Monitoring (MRM) mode provides high specificity by monitoring a specific precursor ion and its characteristic fragment ions. Capillary Electrophoresis-Tandem Mass Spectrometry (CE-MS/MS) has also been shown to be an effective technique that can mitigate matrix effects.[1]

Q3: How can I improve the retention of Glutamylmethionine on my LC column?

A3: To improve the retention of polar analytes like Glutamylmethionine, consider the following strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and are an excellent alternative to traditional reversed-phase columns for this application.

  • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange properties can offer enhanced retention and selectivity for polar, ionizable compounds.

  • Ion-Pairing Agents: The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), to the mobile phase can improve the retention of polar peptides on reversed-phase columns. However, it's important to note that TFA can cause ion suppression in the MS source. A lower concentration of TFA (e.g., 0.01%) or the use of a more MS-friendly ion-pairing agent like formic acid is often a better choice.

Q4: What are the best practices for sample preparation to minimize matrix effects and improve recovery?

A4: A robust sample preparation protocol is crucial for accurate quantification of low levels of Glutamylmethionine.

  • Protein Precipitation (PPT): While a simple and common technique, PPT with organic solvents like acetonitrile may not provide sufficient cleanup for highly sensitive assays, as it can leave behind significant amounts of matrix components.

  • Solid-Phase Extraction (SPE): SPE is a more effective technique for removing interfering matrix components and concentrating the analyte. Mixed-mode SPE cartridges that utilize both reversed-phase and ion-exchange mechanisms can provide a high degree of selectivity and recovery for polar peptides.

  • Phospholipid Removal: Phospholipids are a major source of ion suppression in plasma and serum samples. Using specialized phospholipid removal plates or columns during sample preparation can significantly improve data quality.

  • Use of Low-Binding Consumables: To minimize non-specific binding, use polypropylene or other low-binding microcentrifuge tubes, pipette tips, and autosampler vials.

  • Pre-treatment to Disrupt Protein Binding: For peptides that may be bound to plasma proteins, a pre-treatment step is often necessary. This can involve diluting the plasma with an acidic solution (e.g., 4% H3PO4) or using denaturing agents like guanidine HCl or urea.[2]

Q5: How should I store my samples to ensure the stability of Glutamylmethionine?

A5: Proper sample storage is critical to prevent the degradation of Glutamylmethionine.

  • Short-term Storage: For short-term storage (a few hours), samples should be kept on ice or at 4°C.

  • Long-term Storage: For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to analyte degradation. It is recommended to aliquot samples into single-use volumes before freezing. Studies on other small molecules and peptides in serum have shown that some analytes can be stable for a limited number of freeze-thaw cycles, but this should be evaluated for Glutamylmethionine specifically.[3][4]

  • Use of Protease Inhibitors: Consider adding a broad-spectrum protease inhibitor cocktail to your samples immediately after collection, especially for tissue homogenates, to prevent enzymatic degradation.

Troubleshooting Guides

Issue 1: Low or No Signal for Glutamylmethionine
Possible Cause Troubleshooting Step
Poor Ionization Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). Infuse a standard solution of Glutamylmethionine to find the optimal settings.
Incorrect MRM Transitions Verify the precursor and product ions for Glutamylmethionine. Optimize collision energy and cone/fragmentor voltage for each transition. (See Experimental Protocols section for guidance).
Ion Suppression Implement a more rigorous sample cleanup method (e.g., switch from PPT to SPE). Check for co-eluting matrix components by performing a post-column infusion experiment. Modify the LC gradient to separate Glutamylmethionine from the suppression zone.
Analyte Degradation Review sample handling and storage procedures. Ensure samples are kept cold and protease inhibitors are used if necessary. Prepare fresh samples and analyze immediately.
Non-Specific Binding Use low-binding consumables for sample preparation and analysis. Condition new vials and plates.
Low Recovery from Sample Prep Evaluate the efficiency of your extraction method by performing a recovery experiment (spiking known amounts of analyte into the matrix pre- and post-extraction). Optimize the SPE wash and elution steps.
Issue 2: High Variability in Results (Poor Precision)
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure consistent timing and technique for all sample preparation steps. Use an automated liquid handler if available.
Variable Matrix Effects Use a stable isotope-labeled internal standard (SIL-IS) for Glutamylmethionine if available. This will help to compensate for variations in matrix effects and recovery between samples.
Carryover Inject a blank sample after a high-concentration sample to check for carryover. If observed, optimize the autosampler wash method (use a strong solvent and multiple wash cycles).
LC System Instability Check for leaks in the LC system. Ensure the mobile phase is properly degassed. Equilibrate the column for a sufficient time before starting the analytical run.
Inconsistent Integration Review the peak integration parameters in your data processing software. Ensure that peaks are being integrated consistently across all samples.

Data Presentation

Table 1: Quantitative Data for γ-Glutamyl Dipeptides using CE-MS/MS

The following table presents the limits of detection (LOD) for various γ-glutamyl peptides, including γ-Glu-Met, as determined by a capillary electrophoresis-tandem mass spectrometry (CE-MS/MS) method. This data can serve as a benchmark for the expected sensitivity of a well-optimized method.

AnalyteLimit of Detection (nmol/L)
γ-Glu-Met20
γ-Glu-Ala16
γ-Glu-Val11
γ-Glu-Leu6.8
γ-Glu-Ile7.9
γ-Glu-Phe3.6
γ-Glu-Tyr5.3
γ-Glu-Trp5.8
γ-Glu-Gly27
γ-Glu-Gln11
γ-Glu-Glu22

Data adapted from a study on the determination of γ-glutamyl peptides by CE-MS/MS.[1]

Table 2: Recovery of Analytes from Plasma using Different Sample Preparation Methods
AnalyteSample Preparation MethodRecovery (%)
GABAAcetonitrile Precipitation41
Glutamic AcidAcetonitrile Precipitation22

Data adapted from a study on the quantification of GABA and glutamic acid in human plasma. This highlights that simple protein precipitation can result in low recovery for polar analytes.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method Development for Glutamylmethionine

This protocol outlines the general steps for developing a quantitative LC-MS/MS method for Glutamylmethionine.

  • Standard Preparation:

    • Prepare a stock solution of Glutamylmethionine (e.g., 1 mg/mL) in a suitable solvent (e.g., water or 0.1% formic acid in water).

    • Prepare a series of working standards by serial dilution of the stock solution.

    • If available, prepare a stock solution of a stable isotope-labeled internal standard (SIL-IS) for Glutamylmethionine.

  • Mass Spectrometry Parameter Optimization:

    • Infuse a standard solution of Glutamylmethionine directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

    • Perform a product ion scan to identify the major fragment ions of the protonated molecule ([M+H]+).

    • Select at least two intense and specific fragment ions to use as MRM transitions (one for quantification and one for confirmation).

    • For each MRM transition, optimize the collision energy and cone/fragmentor voltage to maximize the signal of the product ion.

  • Chromatographic Method Development:

    • Select an appropriate column (HILIC or mixed-mode is recommended).

    • Develop a gradient elution method using a mobile phase system suitable for polar analytes (e.g., Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid).

    • Optimize the gradient to achieve good peak shape and retention for Glutamylmethionine, ensuring it is separated from the solvent front and any major interfering peaks.

  • Sample Preparation:

    • Develop and optimize a sample preparation method (e.g., SPE) as described in the FAQs.

    • Validate the recovery and matrix effects of the chosen method.

  • Method Validation:

    • Perform a full method validation according to relevant guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, stability, and lower limit of quantification (LLOQ).

Protocol 2: Sample Preparation of Plasma using Solid-Phase Extraction (SPE)

This protocol provides a general procedure for extracting Glutamylmethionine from plasma using mixed-mode SPE.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of internal standard solution.

    • Add 200 µL of 4% phosphoric acid in water to precipitate proteins and disrupt protein binding.

    • Vortex for 30 seconds and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • SPE Procedure:

    • Condition a mixed-mode SPE plate/cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the pre-treatment step onto the SPE plate/cartridge.

    • Wash the plate/cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elute the Glutamylmethionine with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis SampleCollection Sample Collection (Plasma, Serum, etc.) ProteinPrecipitation Protein Precipitation (e.g., with Acid) SampleCollection->ProteinPrecipitation SPE Solid-Phase Extraction (SPE) ProteinPrecipitation->SPE Elution Elution SPE->Elution DryDown Dry-Down Elution->DryDown Reconstitution Reconstitution DryDown->Reconstitution LC_Separation LC Separation (HILIC or Mixed-Mode) Reconstitution->LC_Separation MS_Ionization Mass Spectrometry (ESI+) LC_Separation->MS_Ionization MSMS_Detection MS/MS Detection (MRM) MS_Ionization->MSMS_Detection Data_Analysis Data Analysis & Quantification MSMS_Detection->Data_Analysis

Caption: Experimental workflow for Glutamylmethionine quantification.

troubleshooting_low_signal Start Low/No Signal CheckMS Check MS Parameters (Tuning, MRM Transitions) Start->CheckMS CheckSamplePrep Review Sample Prep (Recovery, Degradation, Binding) Start->CheckSamplePrep CheckLC Evaluate Chromatography (Peak Shape, Retention) Start->CheckLC MatrixEffects Investigate Matrix Effects (Ion Suppression) Start->MatrixEffects Resolved Signal Improved CheckMS->Resolved CheckSamplePrep->Resolved CheckLC->Resolved MatrixEffects->Resolved

Caption: Troubleshooting logic for low signal issues.

References

Technical Support Center: Preventing Methionine Oxidation in Glu-Met

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on preventing, identifying, and troubleshooting the oxidation of the methionine residue in the dipeptide L-Glutamyl-L-methionine (Glu-Met).

Frequently Asked Questions (FAQs)

Q1: What is methionine oxidation and why is it a concern for my this compound dipeptide?

Methionine is highly susceptible to oxidation due to its sulfur-containing thioether side chain.[1] This reaction primarily converts methionine into methionine sulfoxide, which corresponds to a mass increase of +16 Daltons (Da).[1][2] Further oxidation can lead to methionine sulfone (+32 Da).[1] This chemical modification alters the physical and chemical properties of the peptide, which can impact its structure, stability, and biological activity.[1][3]

Q2: What are the primary factors that cause methionine oxidation in my experiments?

Several factors can contribute to the unwanted oxidation of methionine in this compound solutions:

  • Reactive Oxygen Species (ROS): Exposure to ROS, such as hydrogen peroxide (H₂O₂), is a primary cause of oxidation.[4][5]

  • Atmospheric Oxygen: Simply exposing samples to air can lead to oxidation, especially over extended periods or at elevated temperatures.[6][7]

  • Elevated Temperature: Higher temperatures can accelerate the rate of oxidation.[7]

  • Light Exposure: Certain wavelengths of light, particularly UV, can induce photo-oxidation.[8]

  • Solution pH: While methionine oxidation is less dependent on pH than cysteine oxidation, the overall stability can still be influenced by solution pH.[9]

  • Cleavage from Solid Support: During peptide synthesis, the final cleavage step using strong acids like trifluoroacetic acid (TFA) is a high-risk point for oxidation.[1]

Q3: How can I detect if the methionine in my this compound sample has been oxidized?

There are two primary analytical methods to reliably detect and quantify methionine oxidation:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The oxidation of methionine to methionine sulfoxide increases the polarity of the dipeptide. Consequently, the oxidized this compound will typically elute earlier from the column than the non-oxidized form.[1][10]

  • Mass Spectrometry (MS): This is the most definitive method. The formation of methionine sulfoxide results in a characteristic mass increase of +16 Da for each oxidized methionine residue.[1]

Q4: What are the most effective general strategies to prevent methionine oxidation?

Preventing oxidation involves controlling the chemical and physical environment of the this compound sample:

  • Use of Antioxidants/Scavengers: Adding antioxidants to your solutions can effectively inhibit oxidation.[6][7] Common choices include free L-methionine, sodium thiosulfate, or dithiothreitol (DTT).[1][7]

  • Control of Atmosphere: Whenever possible, prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[1][7]

  • Temperature Control: Store stock solutions and experimental samples at low temperatures (e.g., 2-8°C or frozen) to slow down the rate of oxidation.[1]

  • Light Protection: Protect samples from light by using amber vials or by covering containers with aluminum foil.

Q5: If my this compound sample has already oxidized, is it possible to reverse it?

Yes, the oxidation of methionine to methionine sulfoxide is reversible.[9] The sulfoxide can be reduced back to the native methionine thioether. This can be achieved through:

  • Chemical Reduction: Reagents such as a combination of ammonium iodide and dimethyl sulfide (DMS) can be used to reduce methionine sulfoxide in solution.[1][2]

  • Enzymatic Reduction: In biological systems, enzymes called methionine sulfoxide reductases (MsrA and MsrB) stereospecifically reduce the two different diastereomers of methionine sulfoxide.[9][11][12] These enzymes can also be used for in vitro applications.[12]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Mass spectrometry shows a significant +16 Da peak despite using an antioxidant. 1. Insufficient Antioxidant: The concentration of the antioxidant may be too low to protect the this compound for the duration of the experiment. 2. Inappropriate Scavengers: The chosen scavenger may not be effective under the specific experimental conditions (e.g., pH, solvent). 3. Oxidation during Analysis: Oxidation can sometimes occur during the mass spectrometry analysis itself, for instance, during electrospray ionization.[12]1. Optimize Antioxidant Concentration: Increase the molar excess of the antioxidant relative to the this compound. 2. Select Appropriate Scavengers: For acidic conditions like TFA cleavage, use cocktails containing dithiothreitol (DTT) or other specialized scavengers.[1] 3. Modify MS Parameters: Consult your instrument's documentation or a specialist to adjust MS source conditions to be milder, if possible.
My RP-HPLC chromatogram shows a new, earlier-eluting peak that I suspect is oxidized this compound. Increased Polarity: The new peak is likely the oxidized dipeptide, as methionine sulfoxide is more polar than methionine.[1][10]Confirm with Mass Spectrometry: Collect the fraction corresponding to the new peak and analyze it by MS to confirm the expected +16 Da mass shift.
I am still observing oxidation even when working at low temperatures and in the dark. Dissolved Oxygen: Solvents and buffers can contain significant amounts of dissolved oxygen, which remains reactive even at low temperatures.De-gas Solvents: Before use, de-gas all aqueous buffers and solvents by sparging with an inert gas (argon or nitrogen) or by using a sonication/vacuum cycle. Also, consider blanketing the headspace of your vials with inert gas.[1][7]

Quantitative Data Summary

The rate of methionine oxidation is highly dependent on specific experimental conditions such as the type of oxidant, its concentration, temperature, and pH. The following table provides a qualitative summary of the impact of various preventative measures.

Preventative Strategy Mechanism of Action Relative Effectiveness Key Considerations
Working under Inert Gas (N₂/Ar) Displaces atmospheric oxygen, a key oxidant.[7]HighEssential for long-term storage and sensitive reactions.
Low Temperature Storage (2-8°C or -20°C) Reduces the kinetic rate of the oxidation reaction.[6]HighAvoid repeated freeze-thaw cycles which can introduce air.[1]
Addition of Free L-Methionine Acts as a competitive scavenger, being preferentially oxidized.[6][7]Moderate to HighMust be used in sufficient molar excess. May complicate some analyses.
Addition of Dithiothreitol (DTT) A reducing agent that can prevent oxidation and potentially reduce formed sulfoxide.[1]HighCan interfere with disulfide bonds if other cysteine-containing molecules are present.
Protection from Light Prevents photo-oxidation pathways.[8]HighCrucial when working with photosensitive reagents or for long-term storage.
pH Control Reaction rates can be influenced by pH, though Met oxidation is less pH-dependent than Cys.[9][13]Low to ModerateOptimal pH should be determined empirically for the specific buffer system.

Experimental Protocols

Protocol 1: Quantification of this compound Oxidation by RP-HPLC

This protocol outlines a general method for separating and quantifying native this compound from its oxidized form.

1. Materials:

  • This compound sample

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • RP-HPLC system with a C18 column and UV detector (214 nm or 220 nm)

2. Sample Preparation:

  • Dissolve the this compound sample in Mobile Phase A to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.22 µm syringe filter before injection.

3. HPLC Method:

  • Column: Standard C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.

  • Gradient:

    • 0-2 min: 0% B

    • 2-17 min: Linear gradient from 0% to 30% B

    • 17-19 min: Linear gradient from 30% to 95% B

    • 19-21 min: Hold at 95% B

    • 21-22 min: Return to 0% B

    • 22-27 min: Re-equilibration at 0% B

    • Note: This is an example gradient and must be optimized for your specific system.

4. Data Analysis:

  • Identify the peaks for oxidized this compound (earlier retention time) and native this compound (later retention time).

  • Confirm peak identities using mass spectrometry.

  • Calculate the percentage of oxidation by integrating the peak areas: % Oxidized = [Area(Oxidized) / (Area(Oxidized) + Area(Native))] * 100.

Protocol 2: Chemical Reduction of Oxidized this compound

This protocol can be used to reduce methionine sulfoxide (Met(O)) back to methionine if oxidation has already occurred.[1]

1. Materials:

  • Oxidized this compound sample

  • Ammonium Iodide (NH₄I)

  • Dimethyl Sulfide (DMS)

  • Acetonitrile/Water mixture (as a solvent)

  • RP-HPLC and Mass Spectrometry systems for monitoring

2. Procedure:

  • Dissolve the oxidized peptide in a suitable solvent, such as a 1:1 mixture of acetonitrile and water.[1]

  • Prepare a stock solution of the reducing agents. A typical concentration is a 10-fold molar excess of both ammonium iodide and dimethyl sulfide relative to the peptide.[1]

  • Add the NH₄I/DMS solution to the dissolved peptide.

  • Stir the reaction mixture at room temperature, protected from light.

  • Monitor the progress of the reaction by taking aliquots at various time points (e.g., 1, 2, 4, and 6 hours) and analyzing them by HPLC and MS.[1]

  • Once the reaction is complete (as determined by the disappearance of the +16 Da peak), the product can be purified from the reagents using RP-HPLC.

Visualizations

Met_Oxidation_Pathway Met Methionine (in this compound) -S-CH₃ MetO Methionine Sulfoxide -S(O)-CH₃ (+16 Da) Met->MetO Mild Oxidation (ROS, O₂) MetO->Met Reduction (Msr, DTT) MetO2 Methionine Sulfone -S(O)₂-CH₃ (+32 Da) MetO->MetO2 Strong Oxidation

Caption: The oxidation pathway of methionine to its sulfoxide and sulfone forms.

Troubleshooting_Workflow start Suspicion of Oxidation check_hplc Analyze by RP-HPLC start->check_hplc early_peak Early-eluting peak observed? check_hplc->early_peak check_ms Analyze by Mass Spec early_peak->check_ms Yes no_ox Oxidation Not Confirmed early_peak->no_ox No mass_shift +16 Da mass shift confirmed? check_ms->mass_shift mass_shift->no_ox No is_ox Oxidation Confirmed mass_shift->is_ox Yes implement Implement Prevention (Inert gas, Temp, Antioxidants) is_ox->implement reduce Consider Chemical or Enzymatic Reduction implement->reduce

Caption: A logical workflow for troubleshooting suspected methionine oxidation.

Prevention_Workflow cluster_prep Preparation Phase cluster_exp Experiment & Storage Phase cluster_analysis Analysis Phase prep_solvents 1. De-gas All Solvents (N₂ or Ar sparging) add_antioxidant 2. Add Antioxidant to Buffer (e.g., free Methionine) prep_solvents->add_antioxidant run_exp 3. Perform Experiment (Under dim light, low temp) add_antioxidant->run_exp store 4. Store Samples (Inert atmosphere, -20°C) run_exp->store analyze 5. Analyze Promptly (HPLC/MS) store->analyze

Caption: An experimental workflow incorporating key steps to prevent oxidation.

References

Technical Support Center: Refining HPLC Separation of Glu-Met

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of the dipeptide L-Glutamyl-L-methionine (Glu-Met) from its synthesis-related byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts encountered during the solid-phase peptide synthesis (SPPS) of this compound?

A1: During the synthesis of this compound, several byproducts can form due to side reactions. Identifying these is the first step in developing a separation method. Common impurities include:

  • Glutarimide Formation: Intramolecular cyclization of the N-terminal glutamic acid residue.[1][2]

  • Methionine Oxidation: The sulfur atom in the methionine side chain can be oxidized to form methionine sulfoxide or sulfone.

  • Diketopiperazine Formation: Cyclization involving the first two amino acids, particularly if a weak base is used for Fmoc deprotection.[1]

  • Deletion Peptides: Incomplete coupling steps can result in peptides missing one of the amino acids.

  • Residual Protecting Groups: Incomplete deprotection can leave protecting groups (e.g., Boc, tBu) attached to the peptide.

Q2: What is a good starting point for column and mobile phase selection for separating this compound and its byproducts?

A2: A robust starting point for separating a small, polar dipeptide like this compound is reversed-phase HPLC (RP-HPLC).

  • Column: A C18 column is the most common choice for peptide separations due to its hydrophobicity.[3] A standard dimension like 4.6 x 150 mm with 3.5 µm or 5 µm particles is suitable for initial method development.

  • Mobile Phase A (Aqueous): Highly purified water with an acidic modifier. 0.1% Trifluoroacetic acid (TFA) is a traditional choice that provides excellent peak shape due to its ion-pairing properties.[4] For LC-MS applications where TFA can cause signal suppression, 0.1% formic acid is a common alternative.[5][6]

  • Mobile Phase B (Organic): Acetonitrile is the preferred organic solvent for peptide separations because of its low viscosity and UV transparency.[7]

  • Initial Gradient: A shallow gradient is recommended for peptide separations.[8] A good starting point is a linear gradient from 5% to 50% Mobile Phase B over 20-30 minutes.

Q3: How does mobile phase pH affect the separation of this compound?

A3: Mobile phase pH is a critical parameter that influences the retention and selectivity of peptides.[8] For this compound, which has acidic (glutamic acid) and other ionizable groups, pH adjustment is key.

  • Low pH (e.g., pH 2-3): At low pH, the carboxylic acid groups on this compound are protonated (neutral), reducing their polarity and increasing retention on a reversed-phase column. This is also beneficial as it suppresses the ionization of residual silanol groups on the silica-based column packing, which can otherwise cause peak tailing with basic compounds.[5][9]

  • High pH (e.g., pH 7-8): At higher pH, the carboxylic acid groups are deprotonated (negatively charged), making the peptide more polar and causing it to elute earlier. Separations at high pH require specialized columns that are stable under these conditions.[6] Adjusting pH can significantly alter the selectivity between this compound and its impurities, making it a powerful tool for method optimization.[7]

Troubleshooting Guide

Issue 1: Poor Peak Resolution Between this compound and a Key Byproduct

Q: My chromatogram shows co-eluting or poorly resolved peaks for this compound and an impurity. How can I improve the separation?

A: Poor resolution is a common challenge that can often be solved by systematically adjusting chromatographic parameters. The goal is to alter the selectivity (the relative spacing of the peaks) or improve the efficiency (the sharpness of the peaks).

Troubleshooting Steps & Solutions:

  • Optimize the Gradient Slope: A steep gradient may not provide enough time for separation. Making the gradient shallower is often the most effective way to improve the resolution of closely eluting peptides.[10]

  • Adjust the Mobile Phase:

    • Change Organic Solvent: While acetonitrile is standard, switching to methanol or a mixture of acetonitrile/isopropanol can alter selectivity.[7]

    • Modify pH: Changing the pH can alter the ionization state of this compound and its byproducts, leading to significant changes in retention and selectivity.[8]

  • Vary the Column Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics. Changing the column temperature (e.g., from 30°C to 40°C) can sometimes improve resolution.[11][12]

  • Select a Different Stationary Phase: If other adjustments fail, the column chemistry may not be suitable. Switching from a C18 to a C8 or a phenyl-hexyl phase provides a different selectivity that may resolve the critical pair.[8]

Data Presentation: Effect of Gradient Slope on Resolution

Gradient (5-40% B)Retention Time (this compound)Retention Time (Byproduct)Resolution (Rs)
Over 10 min8.2 min8.4 min0.9
Over 20 min12.5 min13.0 min1.6
Over 30 min16.1 min17.0 min2.1

A resolution value (Rs) of ≥ 1.5 is generally considered baseline separation.

Issue 2: this compound Peak is Tailing

Q: The peak for my target peptide, this compound, is asymmetrical with a pronounced tail. What causes this and how can I fix it?

A: Peak tailing is typically caused by secondary interactions between the analyte and the stationary phase or by column overload.[13][14] For peptides, a common cause is the interaction of basic functional groups with acidic silanol groups on the silica surface.[15]

Troubleshooting Steps & Solutions:

  • Lower the Mobile Phase pH: Operating at a low pH (e.g., 2-3) protonates the silanol groups, minimizing unwanted secondary interactions.[14]

  • Use an End-Capped Column: Modern, high-purity silica columns are "end-capped" to reduce the number of free silanol groups, significantly improving peak shape for basic compounds.[15]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause tailing.[13] Dilute the sample and reinject to see if the peak shape improves.

  • Ensure Sample is Dissolved in Mobile Phase: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure DMSO or acetonitrile), it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[16]

Data Presentation: Effect of Mobile Phase pH on Peak Tailing

Mobile Phase AdditiveMobile Phase pHTailing Factor (Tf) for this compound
0.1% Formic Acid~2.71.8
10 mM Ammonium Acetate~7.02.5
0.1% Trifluoroacetic Acid~2.01.2

A tailing factor (Tf) of ~1.0 indicates a symmetrical peak. Values > 2.0 are generally unacceptable.[13]

Issue 3: Ghost Peaks Appear in the Chromatogram

Q: I am observing unexpected peaks in my chromatogram, even in blank runs. What are these "ghost peaks" and how do I eliminate them?

A: Ghost peaks are extraneous signals that do not originate from the injected sample.[17][18] They can arise from contamination in the mobile phase, carryover from previous injections, or bleed from system components.[19]

Troubleshooting Steps & Solutions:

  • Identify the Source: Run a blank gradient (no injection) to see if the peaks are still present. If they are, the source is likely the mobile phase or the HPLC system itself.[20] If the peaks only appear after injecting a blank solvent from a vial, the contamination may be in the solvent, vial, or cap.

  • Use High-Purity Solvents: Always use fresh, HPLC-grade or LC-MS-grade solvents and water. Contaminants in lower-grade solvents can accumulate on the column and elute as ghost peaks during the gradient.[18]

  • Clean the System: Implement a regular system flushing protocol. Flush the injector, lines, and column with a strong solvent (like 100% acetonitrile or isopropanol) to remove adsorbed contaminants.[18]

  • Check for Carryover: If the ghost peak has the same retention time as an analyte from a previous run, it is likely carryover. Optimize the needle wash function of the autosampler, using a wash solvent that is strong enough to dissolve the analyte completely.

Experimental Protocols

Protocol: Standard RP-HPLC Method for this compound Purity Analysis

This protocol outlines a general-purpose method for analyzing the purity of a synthesized this compound sample.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the crude this compound peptide.

    • Dissolve in 1.0 mL of Mobile Phase A to create a 1 mg/mL stock solution.

    • Vortex briefly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC System and Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% TFA in HPLC-grade water

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 214 nm (for peptide bonds)

    • Injection Volume: 10 µL

  • Gradient Elution Program:

Time (min)% Mobile Phase B
0.05
25.050
26.095
28.095
28.15
35.05
  • Analysis:

    • Inject a blank (Mobile Phase A) first to establish a baseline.

    • Inject the prepared this compound sample.

    • Integrate the resulting peaks. Calculate the purity of this compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Visualizations

TroubleshootingWorkflow start Chromatographic Issue Identified q_resolution Poor Peak Resolution? start->q_resolution q_tailing Peak Tailing? start->q_tailing q_ghost Ghost Peaks? start->q_ghost s_gradient Decrease Gradient Slope (e.g., 1%/min -> 0.5%/min) q_resolution->s_gradient Yes q_resolution->q_tailing No s_temp Adjust Column Temperature (e.g., ± 5-10°C) s_gradient->s_temp s_column Change Column (Different Stationary Phase) s_temp->s_column end Problem Resolved s_column->end s_ph Lower Mobile Phase pH (e.g., use 0.1% TFA) q_tailing->s_ph Yes q_tailing->q_ghost No s_overload Check for Overload (Dilute Sample 1:10) s_ph->s_overload s_endcap Use High-Performance End-Capped Column s_overload->s_endcap s_endcap->end s_blank Run Blank Gradient (No Injection) q_ghost->s_blank Yes s_solvents Use Fresh, High-Purity Solvents s_blank->s_solvents s_clean Perform System Flush s_solvents->s_clean s_clean->end

Caption: A logical workflow for troubleshooting common HPLC separation issues.

ExperimentalWorkflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample 1. Prepare Sample (Dissolve & Filter) setup 3. System Setup (Install Column, Set Method) prep_sample->setup prep_mobile 2. Prepare Mobile Phases (Aqueous & Organic) prep_mobile->setup equilibrate 4. Equilibrate System (Pump Initial Conditions) setup->equilibrate inject 5. Inject Sample equilibrate->inject run 6. Run Gradient & Acquire Data inject->run process 7. Process Chromatogram (Integrate Peaks) run->process report 8. Calculate Purity & Generate Report process->report

Caption: Standard experimental workflow for HPLC analysis of this compound.

References

Technical Support Center: Addressing Matrix Effects in Glu-Met Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Glutamic Acid (Glu) and Metformin (Met). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate matrix effects in their LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the bioanalysis of Glu-Met?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1] This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which directly compromises the accuracy, precision, and sensitivity of quantitative results.[2] Glutamic acid and metformin are both polar molecules, making them susceptible to interference from endogenous matrix components like phospholipids, salts, and other polar metabolites that can be co-extracted during sample preparation.[1]

Q2: How can I determine if my this compound analysis is being affected by matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a this compound standard is infused into the mass spectrometer post-column while a blank, extracted sample matrix is injected. Dips or peaks in the baseline signal indicate the presence of matrix effects.[1]

  • Quantitative Assessment (Post-Extraction Addition): This is the gold standard for quantifying matrix effects. It involves comparing the peak response of this compound spiked into a pre-extracted blank matrix (Set A) to the response of this compound in a neat solution (Set B) at the same concentration. The ratio of the responses (A/B) is the Matrix Factor (MF).[1]

    • MF < 1 indicates ion suppression.

    • MF > 1 indicates ion enhancement.

    • MF = 1 indicates no matrix effect.

Q3: What is an acceptable range for the Matrix Factor (MF)?

A3: For a robust bioanalytical method, the absolute Matrix Factor should ideally be between 0.80 and 1.20 . The coefficient of variation (CV) of the matrix factor across at least six different lots of the biological matrix should be ≤15% . When using a stable isotope-labeled internal standard (SIL-IS), the IS-normalized matrix factor (MF of analyte / MF of IS) should be close to 1.0 .[1]

Q4: What is the most effective way to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective strategy to compensate for matrix effects.[1] A SIL-IS (e.g., Glutamic acid-d3, Metformin-d6) has nearly identical physicochemical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for accurate correction and reliable quantification.[3]

Troubleshooting Guide

Problem 1: I'm observing significant ion suppression for Glutamic Acid and/or Metformin.

  • Potential Cause: Co-elution of phospholipids from the plasma matrix. Phospholipids are a major cause of ion suppression in LC-MS/MS analysis.[4][5]

  • Troubleshooting Steps:

    • Improve Sample Preparation: Switch from a simple protein precipitation (PPT) method to a more rigorous sample cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[2][4] Consider using phospholipid removal plates or cartridges.[6][7]

    • Optimize Chromatography: Adjust the chromatographic gradient to separate the analytes from the phospholipid elution region.[8] Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for retaining and separating polar analytes like this compound.[9]

    • Use a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard for both analytes to compensate for the suppression.[3]

Problem 2: My analyte recovery is low and inconsistent.

  • Potential Cause: Suboptimal sample preparation protocol. For polar compounds like this compound, LLE can sometimes result in low recovery.[1] PPT might lead to analyte co-precipitation with proteins.[9]

  • Troubleshooting Steps:

    • Re-evaluate Extraction Method: If using LLE, screen different organic solvents and adjust the pH of the aqueous phase to ensure the analytes are in a neutral state for better partitioning. For PPT, ensure the precipitating solvent and sample-to-solvent ratio are optimized.

    • Consider Solid-Phase Extraction (SPE): SPE can offer higher and more reproducible recoveries for polar analytes compared to LLE.[10] Method development is crucial to select the appropriate sorbent and optimize the loading, washing, and elution steps.[9]

    • Check for Adsorption: this compound may adsorb to plasticware. Using low-adsorption vials and tubing can help minimize this issue.[9]

Problem 3: I'm seeing poor peak shapes (e.g., tailing, broadening) for my analytes.

  • Potential Cause: Matrix components accumulating on the analytical column or an inappropriate injection solvent.[9]

  • Troubleshooting Steps:

    • Improve Sample Cleanup: As with ion suppression, a cleaner extract will lead to better peak shapes.

    • Column Maintenance: Implement a column washing step after each run to remove strongly retained matrix components. If peak shape does not improve, consider replacing the column.[9]

    • Injection Solvent Compatibility: Ensure the injection solvent is compatible with the initial mobile phase conditions, especially when using HILIC. The injection solvent should be as weak as or weaker than the mobile phase to prevent peak distortion.[9]

Data Presentation: Comparison of Sample Preparation Techniques

The following tables summarize quantitative data on the effectiveness of different sample preparation techniques for metformin and glutamic acid.

Table 1: Metformin Bioanalysis in Mouse Plasma

ParameterProtein Precipitation (Acetonitrile)
Recovery (%) 95.2 - 103.5
Matrix Effect (%) 96.7 - 104.8

Data sourced from a study on metformin bio-distribution in mice.[11]

Table 2: Glutamic Acid Bioanalysis in Human Plasma

ParameterProtein Precipitation
Recovery (%) 81.3 - 118.8
Matrix Effect (%) Ion suppression observed (70.9% decrease in peak area relative to internal standard solution)

Recovery data is for a range of amino acids including glutamic acid.[12] Matrix effect data is from a separate study.

Table 3: General Comparison of Sample Preparation Techniques for Polar Analytes

TechniqueMatrix Effect MitigationAnalyte RecoverySelectivity
Protein Precipitation (PPT) LowGood to HighLow
Liquid-Liquid Extraction (LLE) ModerateVariable (can be low for polar analytes)Moderate
Solid-Phase Extraction (SPE) HighHigh and ReproducibleHigh

This table provides a qualitative comparison based on general principles of bioanalysis.[1][2][10]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This method is rapid and simple but provides the least clean extract.

  • Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (containing stable isotope-labeled this compound).

  • Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method offers better cleanup than PPT but requires careful optimization for polar analytes.

  • Sample Preparation: To 100 µL of plasma, add the internal standard.

  • pH Adjustment: Adjust the sample pH to be 2 units below the pKa for glutamic acid and 2 units above the pKa for metformin to ensure they are in their neutral forms.

  • Extraction: Add 600 µL of an appropriate, water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Mixing: Vortex vigorously for 2-5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Transfer the organic layer to a new tube.

  • Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

Protocol 3: Solid-Phase Extraction (SPE)

This method provides the cleanest extracts and is highly recommended for mitigating significant matrix effects. A mixed-mode cation exchange SPE is often suitable for metformin.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[2]

  • Equilibration: Equilibrate the cartridge with 1 mL of an appropriate buffer (e.g., 2% formic acid in water).

  • Loading: Load the pre-treated plasma sample (diluted with the equilibration buffer).

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.[2]

  • Elution: Elute the analytes with 1 mL of a strong solvent (e.g., 5% formic acid in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase for analysis.

Mandatory Visualizations

cluster_0 Troubleshooting Workflow for Ion Suppression Start Significant Ion Suppression Observed Use_SIL_IS Are you using a Stable Isotope-Labeled Internal Standard (SIL-IS)? Start->Use_SIL_IS Implement_SIL_IS Implement SIL-IS for this compound Use_SIL_IS->Implement_SIL_IS No Check_Sample_Prep What is your current sample preparation method? Use_SIL_IS->Check_Sample_Prep Yes Implement_SIL_IS->Check_Sample_Prep PPT Protein Precipitation (PPT) Check_Sample_Prep->PPT LLE Liquid-Liquid Extraction (LLE) Check_Sample_Prep->LLE SPE Solid-Phase Extraction (SPE) Check_Sample_Prep->SPE Upgrade_Prep Upgrade to SPE or use Phospholipid Removal Plates PPT->Upgrade_Prep Optimize_LLE Optimize LLE: - Screen Solvents - Adjust pH LLE->Optimize_LLE Optimize_Chroma Optimize Chromatography: - Adjust Gradient - Consider HILIC column SPE->Optimize_Chroma Upgrade_Prep->Optimize_Chroma Optimize_LLE->Optimize_Chroma Re-evaluate Re-evaluate Matrix Effect Optimize_Chroma->Re-evaluate

Caption: Troubleshooting workflow for ion suppression in this compound bioanalysis.

cluster_1 Sample Preparation Method Selection Start Start: Bioanalytical Goal Speed High Throughput / Speed Start->Speed Cleanliness High Cleanliness / Low Matrix Effect Start->Cleanliness PPT Protein Precipitation (PPT) Speed->PPT LLE Liquid-Liquid Extraction (LLE) Speed->LLE Cleanliness->LLE SPE Solid-Phase Extraction (SPE) Cleanliness->SPE PPT_Adv Adv: Fast, Simple Disadv: Dirty Extract PPT->PPT_Adv LLE_Adv Adv: Cleaner than PPT Disadv: Can have low recovery for polar analytes LLE->LLE_Adv SPE_Adv Adv: Cleanest Extract, High Recovery Disadv: Method development required SPE->SPE_Adv

Caption: Decision logic for selecting a sample preparation method.

cluster_2 General Bioanalytical Workflow Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard Sample->Spike Extraction Sample Preparation (PPT, LLE, or SPE) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing & Quantification Analysis->Data

Caption: A generalized workflow for bioanalytical sample processing.

References

Technical Support Center: Enhancing the In Vitro Stability of Glu-Met

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the dipeptide Glutamyl-methionine (Glu-Met) in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: My in vitro assay results with this compound are inconsistent. What is the most likely cause of this variability?

A1: The primary cause of instability and inconsistency in assays involving this compound is the oxidation of the methionine (Met) residue.[1][2][3] The thioether side chain of methionine is highly susceptible to oxidation, which converts it to methionine sulfoxide.[3] This modification alters the chemical and physical properties of the dipeptide, leading to reduced activity and variable experimental outcomes.[1]

Q2: What are the visible signs of this compound degradation in my stock solutions?

A2: While visual inspection is not a definitive measure of degradation, you might observe a slight yellowing of the solution over time, which can be an indicator of oxidation. However, the most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), which can identify the presence of oxidized this compound.[4]

Q3: How does pH affect the stability of this compound in solution?

A3: The pH of the solution is a critical factor. Generally, a slightly acidic pH (around 4-6) is optimal for the stability of many peptides in solution, as it minimizes both hydrolysis of the peptide bond and oxidation of methionine.[5] Strongly acidic or alkaline conditions should be avoided unless required by the experimental protocol.

Q4: What is the impact of temperature on this compound stability?

A4: Higher temperatures accelerate the rate of chemical degradation, including oxidation. For short-term storage of solutions, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is essential. It is also crucial to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6]

Q5: Can components of my assay buffer contribute to this compound degradation?

A5: Yes, certain buffer components can promote oxidation. Buffers containing transition metals or reactive oxygen species (ROS) can accelerate the degradation of methionine. It is advisable to use high-purity, sterile buffers and to consider deoxygenating buffers before use.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Activity in the Assay

Possible Cause: Oxidation of the methionine residue.

Troubleshooting Steps:

  • Use Deoxygenated Buffers: Prepare buffers with high-purity water and degas them by sparging with an inert gas like nitrogen or argon before use.

  • Add Antioxidants: Consider adding antioxidants to your assay buffer. Common choices include dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). However, ensure these reducing agents are compatible with your specific assay, as they can interfere with certain biological processes.[7]

  • Work in an Inert Atmosphere: If your assay is particularly sensitive to oxidation, consider preparing and running your experiments in an anaerobic chamber or glove box.

  • Minimize Exposure to Light: Protect peptide solutions from light by using amber vials or wrapping containers in aluminum foil, as light can catalyze oxidative reactions.

Issue 2: Inconsistent Results Between Experiments

Possible Cause: Variability in stock solution stability and handling.

Troubleshooting Steps:

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot your this compound stock solution into single-use volumes immediately after preparation and store them at -20°C or -80°C.[6]

  • Use Freshly Prepared Solutions: Whenever possible, prepare fresh solutions of this compound for each experiment to ensure consistent quality.

  • Standardize Storage Conditions: Ensure that all researchers in the lab are following the same storage and handling protocols for the peptide.

  • Perform Quality Control: Periodically check the purity of your stock solutions using HPLC to ensure that the peptide has not degraded over time.

Quantitative Data Summary

ConditionFactorExpected Impact on this compound StabilityRationale
pH pH 4-6Higher StabilityMinimizes both peptide bond hydrolysis and methionine oxidation.
pH < 4 or > 7Lower StabilityIncreased risk of hydrolysis and/or oxidation.
Temperature -80°C (Lyophilized)Highest StabilityMinimizes all chemical degradation pathways.
-20°C (Solution)High StabilitySlows down degradation rates significantly.
4°C (Solution)Moderate StabilitySuitable for short-term storage (hours to days).
Room TemperatureLow StabilityAccelerates oxidation and other degradation pathways.
Buffer Deoxygenated BufferHigher StabilityReduces the availability of oxygen for methionine oxidation.
Buffer with AntioxidantsHigher StabilityActively scavenges reactive oxygen species that cause oxidation.
Standard Aqueous BufferLower StabilityContains dissolved oxygen that can lead to oxidation over time.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stabilized this compound Stock Solution

Objective: To prepare a this compound stock solution with enhanced stability for use in in vitro assays.

Materials:

  • Lyophilized this compound peptide

  • High-purity, sterile water (e.g., Milli-Q or equivalent)

  • Sterile, amber microcentrifuge tubes

  • Inert gas (e.g., nitrogen or argon)

  • Calibrated pH meter

  • Sterile filter (0.22 µm)

Procedure:

  • Pre-cool all solutions and equipment: Place the sterile water and microcentrifuge tubes on ice.

  • Prepare deoxygenated water: Sparge the high-purity water with nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen.

  • Reconstitute the peptide: Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom. Reconstitute the peptide in the deoxygenated water to the desired stock concentration (e.g., 10 mM). Gently vortex to dissolve.

  • Adjust pH (Optional but Recommended): If your experimental buffer is not already in the optimal pH range, consider adjusting the pH of the stock solution to between 4 and 6 using a small amount of dilute, sterile acid or base.

  • Sterile Filter: Filter the stock solution through a 0.22 µm sterile filter into a fresh, sterile amber tube.

  • Aliquot: Immediately aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.

  • Inert Gas Overlay: Before sealing each aliquot, gently flush the headspace of the tube with nitrogen or argon gas.

  • Storage: Store the aliquots at -80°C until use.

Protocol 2: HPLC Method for Detecting Methionine Oxidation in this compound

Objective: To quantify the percentage of oxidized this compound in a sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

  • RP-HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • This compound sample

  • Reference standard of pure, unoxidized this compound

  • Reference standard of oxidized this compound (can be generated by treating this compound with a mild oxidant like hydrogen peroxide)

Procedure:

  • System Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dilute the this compound sample to an appropriate concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Injection: Inject a known volume (e.g., 20 µL) of the sample onto the column.

  • Gradient Elution: Run a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution profile at 214 nm or 280 nm.

  • Data Analysis:

    • The oxidized form of this compound (this compound sulfoxide) will typically elute earlier than the unoxidized form due to its increased polarity.[4]

    • Identify the peaks corresponding to unoxidized and oxidized this compound by comparing the retention times with the reference standards.

    • Integrate the peak areas for both forms.

    • Calculate the percentage of oxidized this compound using the following formula: % Oxidized = (Area of Oxidized Peak / (Area of Oxidized Peak + Area of Unoxidized Peak)) * 100

Visualizations

Glu_Met_Degradation_Pathway cluster_factors Degradation Factors cluster_prevention Prevention Strategies This compound (Stable) This compound (Stable) This compound Sulfoxide (Degraded) This compound Sulfoxide (Degraded) This compound (Stable)->this compound Sulfoxide (Degraded) Oxidation Oxygen Oxygen Oxygen->this compound (Stable) High Temperature High Temperature High Temperature->this compound (Stable) Extreme pH Extreme pH Extreme pH->this compound (Stable) Light Light Light->this compound (Stable) Deoxygenated Buffers Deoxygenated Buffers Deoxygenated Buffers->this compound (Stable) Low Temperature Storage Low Temperature Storage Low Temperature Storage->this compound (Stable) Optimal pH (4-6) Optimal pH (4-6) Optimal pH (4-6)->this compound (Stable) Protection from Light Protection from Light Protection from Light->this compound (Stable) Antioxidants Antioxidants Antioxidants->this compound (Stable)

References

Technical Support Center: Glu-Met Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in addressing poor reproducibility in experiments involving glutamate (Glu) and metformin (Met).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in Glu-Met in vitro experiments?

Poor reproducibility in this compound experiments often stems from a combination of factors related to cell culture conditions, reagent stability, and procedural inconsistencies. Key sources of variability include:

  • Cell Health and Passage Number: Cells with high passage numbers can exhibit altered metabolic activity and receptor expression, leading to inconsistent responses to metformin and glutamate.[1]

  • Reagent Quality and Concentration: The purity and concentration of glutamate and metformin solutions are critical. Degradation of stock solutions or inaccuracies in dilution can significantly impact results.

  • Culture Media Composition: Variations in media components, especially glucose and serum batches, can alter cellular metabolism and influence the efficacy of metformin.[2][3]

  • Cell Seeding Density: Inconsistent cell densities can lead to variability in the expression of transporters and receptors per well, affecting the cellular response.[1]

  • Incubation Times: Precise and consistent incubation times for drug treatment and assay development are crucial for reproducible results.[1]

Q2: How does glucose concentration in the culture medium affect metformin's action?

The glucose concentration in the culture medium is a critical and often overlooked variable. Metformin's primary mechanism involves the inhibition of mitochondrial complex I, which is more impactful in cells relying on oxidative phosphorylation.[4]

  • High Glucose: In high-glucose conditions, cells can shift towards glycolysis, potentially masking the metabolic effects of metformin. This can lead to an underestimation of its efficacy.

  • Low Glucose: Low-glucose environments can potentiate the effects of metformin, as cells are more dependent on mitochondrial respiration.[5] However, very low glucose can itself induce cellular stress, confounding the results. It is crucial to use glucose concentrations that are relevant to the physiological state being modeled.[2][3]

Q3: My untreated control cells show high variability in viability between experiments. What could be the cause?

High variability in control groups points to inconsistencies in the baseline health and handling of your cell cultures. Common causes include:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate counting before plating.

  • Edge Effects: Wells on the perimeter of multi-well plates are prone to evaporation and temperature changes.[6][7] It is recommended to fill outer wells with sterile PBS or media and not use them for experimental data.[6][7]

  • Contamination: Low-level microbial or mycoplasma contamination can stress cells and affect metabolic assays.[6]

  • Serum Variability: Different lots of fetal bovine serum (FBS) can have varying levels of growth factors and hormones, impacting cell proliferation and health.

Q4: I am observing glutamate receptor desensitization in my experiments. How can I mitigate this?

Glutamate receptor desensitization, where the receptor response diminishes despite the continued presence of glutamate, is a known phenomenon.[8][9][10][11] To manage this:

  • Optimize Glutamate Concentration and Exposure Time: Use the lowest concentration of glutamate and the shortest exposure time that elicits a consistent, measurable effect.

  • Pulsatile vs. Continuous Exposure: Consider a "washout" step after a short glutamate exposure to allow receptors to recover before downstream measurements.

  • Receptor Subtype Considerations: Different glutamate receptor subtypes desensitize at different rates.[12] Be aware of the specific subtypes expressed in your cell model.

Troubleshooting Guides

Issue 1: High Well-to-Well Variability in Cell Viability Assays (e.g., MTT, XTT)
Potential Cause Recommended Solution
Inconsistent Cell Seeding Density [1]Ensure proper cell suspension before plating. Use a consistent, optimized cell number for your specific cell line and plate format. Perform a cell titration experiment to determine the optimal seeding density.[7]
Edge Effects in Multi-Well Plates [6][7]Do not use the outer wells for experimental samples. Fill these wells with sterile media or PBS to create a humidity barrier.[6][7]
Incomplete Solubilization of Formazan Crystals (MTT Assay) [13]After adding the solubilization solution (e.g., DMSO), ensure complete mixing by shaking the plate on an orbital shaker for at least 15 minutes.[13] Visually inspect wells for any remaining crystals.
Pipetting Errors Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid in the well without touching the cell monolayer.
Compound Precipitation Visually inspect wells after adding glutamate or metformin solutions to ensure the compounds have not precipitated out of solution.
Issue 2: Inconsistent Metformin Efficacy Between Experiments
Potential Cause Recommended Solution
Inconsistent Glucose Concentration [2][3]Standardize the glucose concentration in your culture medium for all experiments. Consider using physiological glucose levels (e.g., 5.5 mM) versus standard high-glucose DMEM (25 mM) depending on your research question.[5]
Variations in Cell Passage Number [1]Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered metabolic profiles.[1]
Degradation of Metformin Stock Solution Prepare fresh metformin solutions regularly. Store stock solutions at the recommended temperature and protect from light.
Presence of Insulin in Serum Insulin signaling can counteract some of metformin's effects.[14] For mechanistic studies, consider reducing serum concentration or using a serum-free medium during the treatment period.
Suprapharmacological Concentrations Used Many in vitro studies use millimolar (mM) concentrations of metformin, which are much higher than clinically relevant micromolar (µM) concentrations.[4][15] This can lead to off-target effects. Use concentrations that are appropriate for your hypothesis.[4][15]
Issue 3: High Background or Inconsistent Results in ROS Assays (e.g., using DCFH-DA)
Potential Cause Recommended Solution
Autofluorescence of Compounds Run controls with metformin and/or glutamate in cell-free media to check for direct reaction with the ROS probe.
Probe Oxidation by Light Protect cells from light after adding the ROS-sensitive dye (e.g., DCFH-DA) by wrapping plates in foil.[16]
Inconsistent Incubation Time with Probe Standardize the incubation time for the ROS probe across all wells and experiments to ensure consistent uptake and de-esterification.[16]
Cellular Stress from Handling Minimize cellular stress during the assay. Centrifuge cells at low speed and handle them gently to avoid mechanically induced ROS production.
Variable Cell Numbers Normalize the fluorescence signal to the number of viable cells in each well, for example by using a subsequent DNA stain like Hoechst.

Quantitative Data Summary

The following tables summarize typical concentration ranges and incubation times cited in the literature for in vitro this compound experiments. These values should be optimized for your specific cell line and experimental conditions.

Table 1: Metformin Concentration Effects

Concentration Range Typical Effect Notes
10-100 µM Clinically relevant range; often used to study metabolic effects and AMPK activation without significant toxicity.[4][15][17]Effects may be subtle and require sensitive assays. Glucose concentration in media is a critical factor.[2][3]
1-10 mM Suprapharmacological range; commonly used to induce strong AMPK activation, inhibit cell proliferation, or induce apoptosis.[2][15]High potential for off-target effects. Results may not be physiologically translatable.[4]

Table 2: Glutamate Concentration for Neurotoxicity Studies

Concentration Range Typical Effect in Neuronal Cells Notes
10-100 µM Can induce excitotoxicity and neuronal cell death over 24-48 hours.[18]The exact effective concentration is highly dependent on the cell type and culture conditions.
1-5 mM Often used to induce more rapid and robust excitotoxicity.High concentrations can lead to rapid cell death, making it difficult to study protective mechanisms.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[13][19]

  • Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of glutamate, metformin, or co-treatments. Include vehicle controls. Incubate for the desired period (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[13] Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Reactive Oxygen Species (ROS) Detection by Flow Cytometry

This protocol is based on the use of the cell-permeable dye H2DCFDA.[16][20][21][22][23]

  • Cell Treatment: Culture and treat cells with glutamate and/or metformin in 6-well plates for the desired duration.

  • Cell Harvesting: Gently collect the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash once with sterile PBS.

  • Probe Loading: Resuspend the cell pellet in pre-warmed serum-free medium containing 5 µM H2DCFDA. Incubate at 37°C for 30 minutes in the dark.

  • Washing: Centrifuge the cells, remove the supernatant, and wash the cells twice with cold PBS to remove excess probe.

  • Flow Cytometry: Resuspend the final cell pellet in cold PBS. Analyze the cells immediately on a flow cytometer, measuring the fluorescence in the green channel (e.g., FITC channel).

Protocol 3: Cytokine Measurement (TNF-α, IL-6) using ELISA

This protocol outlines the general steps for a sandwich ELISA.[24][25][26][27][28]

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate. Add cell culture supernatants (collected from your this compound experiment) and standards to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Allow the color to develop.

  • Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to quench the reaction.

  • Absorbance Reading: Measure the absorbance at 450 nm. Calculate cytokine concentrations based on the standard curve.

Visualizations

Signaling Pathways and Workflows

Metformin_AMPK_Pathway Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito Inhibits ATP_Ratio Increased AMP/ATP Ratio Mito->ATP_Ratio LKB1 LKB1 ATP_Ratio->LKB1 Activates AMPK AMPK Activation (p-AMPK) LKB1->AMPK Phosphorylates Gluconeogenesis Inhibition of Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits Glucose_Uptake Increased Glucose Uptake (Muscle) AMPK->Glucose_Uptake Promotes mTOR mTOR Inhibition AMPK->mTOR Inhibits Autophagy Autophagy Induction mTOR->Autophagy

Caption: Metformin's primary mechanism of action via AMPK activation.

Glutamate_Excitotoxicity Glutamate Excess Glutamate Receptors NMDA/AMPA Receptor Overactivation Glutamate->Receptors Ca_Influx Massive Ca2+ Influx Receptors->Ca_Influx Enzymes Enzyme Activation (Proteases, Lipases) Ca_Influx->Enzymes Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys Apoptosis Apoptosis / Necrosis Enzymes->Apoptosis ROS Increased ROS Production Mito_Dys->ROS ROS->Apoptosis

Caption: Simplified signaling pathway of glutamate-induced excitotoxicity.

Troubleshooting_Workflow Start Poor Reproducibility Observed Check_Cells Check Cell Health & Passage Number Start->Check_Cells Check_Reagents Verify Reagents (Glu, Met, Media) Check_Cells->Check_Reagents Cells OK Optimize Optimize Assay Parameters Check_Cells->Optimize Issue Found Review_Protocol Review Protocol (Seeding, Timing) Check_Reagents->Review_Protocol Reagents OK Check_Reagents->Optimize Issue Found Review_Protocol->Optimize Issue Found End Consistent Results Review_Protocol->End Protocol OK Optimize->Start Re-evaluate

Caption: Logical workflow for troubleshooting poor reproducibility.

References

Technical Support Center: Optimization of Reaction Conditions for Glu-Met Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the dipeptide Glutamic acid-Methionine (Glu-Met).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing the this compound dipeptide?

The synthesis of this compound, while seemingly straightforward, presents challenges common to peptide synthesis. Key issues include potential side reactions related to the individual amino acids, such as pyroglutamate formation from the N-terminal glutamic acid and oxidation of the methionine residue.[1][2] Achieving high purity and yield requires careful optimization of coupling conditions and cleavage protocols.

Q2: Which peptide synthesis method is recommended for this compound: Solid-Phase (SPPS) or Liquid-Phase (LPPS)?

Both SPPS and LPPS can be effectively used for this compound synthesis.

  • SPPS (Fmoc/tBu strategy) is generally preferred for its ease of automation, purification, and scalability for many research applications.[3]

  • LPPS can be advantageous for large-scale synthesis due to lower costs and reduced solvent usage, aligning with green chemistry principles.[4] However, it may require more complex purification steps between each reaction.[3][5]

Q3: How can I detect and prevent methionine oxidation during synthesis?

Methionine's thioether side chain is susceptible to oxidation, resulting in a +16 Da mass increase (sulfoxide) or a +32 Da mass increase (sulfone).[1]

  • Detection: Oxidation is readily identified by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), where the more polar oxidized peptide elutes earlier than the non-oxidized form, and definitively confirmed by Mass Spectrometry (MS) through the characteristic mass increase.[1]

  • Prevention:

    • During Synthesis: While less common, oxidation can occur during synthesis. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can minimize this.[1]

    • During Cleavage: The acidic conditions of cleavage from the resin are a primary cause of oxidation.[6] Using a cleavage cocktail containing scavengers is crucial. "Reagent K" or cocktails with dithiothreitol (DTT) are effective.[1] For peptides also containing cysteine, a combination of trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh₃) in the cleavage solution can eliminate oxidation.[1]

    • Post-Synthesis: Store the purified peptide under an inert atmosphere at low temperatures and avoid repeated freeze-thaw cycles to prevent oxidation during storage.[1]

Q4: What is pyroglutamate formation and how can it be avoided?

Pyroglutamate (pGlu) is a cyclic lactam formed from an N-terminal glutamic acid residue through intramolecular cyclization with the loss of a water molecule.[2] This modification blocks the N-terminus, preventing sequencing by methods like Edman degradation, and can lead to product heterogeneity.[2]

  • Influencing Factors: The rate of pyroglutamate formation is influenced by pH and temperature. It is minimal around pH 6.0-7.0 and increases in more acidic (pH 4) or alkaline (pH 8) conditions.[2][7]

  • Prevention Strategies:

    • During Synthesis: Use of a strong activating agent for the incoming amino acid can reduce the time the N-terminal amine of glutamic acid is exposed, thus minimizing the opportunity for cyclization.

    • During Purification and Storage: Maintain a pH between 6.0 and 7.0 during all purification steps and perform purification at reduced temperatures (e.g., 4°C).[2] For long-term storage, lyophilize the final product.[2]

Troubleshooting Guides

Problem 1: Low Coupling Efficiency or Incomplete Reaction
Potential Cause Recommended Solution
Steric Hindrance Optimize the coupling reagent. Stronger activating agents like HATU or HBTU in combination with a non-nucleophilic base such as DIPEA are often effective.
Peptide Aggregation on Resin (SPPS) Swell the resin adequately in a suitable solvent like DMF or NMP before and during synthesis. Consider using a more polar solvent mixture or a resin with a polyethylene glycol (PEG) linker to improve solvation.
Poor Solubility of Protected Peptides (LPPS) Choose a solvent system that ensures all reactants remain in solution. Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are common choices.
Inefficient Activation of Carboxylic Acid Ensure coupling reagents are fresh and anhydrous. Pre-activation of the Fmoc-amino acid for a short period before adding it to the resin-bound amine can improve efficiency.
Problem 2: Presence of Impurities in the Crude Product
Potential Cause Recommended Solution
Methionine Oxidation (+16 Da peak in MS) Use a cleavage cocktail with scavengers like DTT or a combination of TMSCl and PPh₃.[1] If oxidation has already occurred, the sulfoxide can be reduced back to methionine using a solution of ammonium iodide and dimethyl sulfide.[1]
Pyroglutamate Formation (-18 Da peak in MS) During purification, maintain the pH between 6.0 and 7.0.[2] If pyroglutamate has formed, it can be enzymatically removed using pyroglutamate aminopeptidase (pGAP).[2]
Deletion Peptides (Missing one or more amino acids) Double couple the amino acids, especially if steric hindrance is anticipated. Use a monitoring test (e.g., Kaiser test) to ensure complete coupling before proceeding to the next step.
Incomplete Deprotection Ensure complete removal of the Fmoc group by using a fresh solution of 20% piperidine in DMF and allowing for sufficient reaction time. Monitor the deprotection using UV-Vis spectroscopy.
Problem 3: Difficulty in HPLC Purification
Potential Cause Recommended Solution
Poor Resolution of this compound from Impurities Optimize the HPLC gradient. A shallower gradient (e.g., an increase of 1% organic solvent per minute) often improves the separation of closely eluting peaks.[8][9]
Co-elution with a Similar Impurity Change the selectivity of the separation. This can be achieved by trying a column with a different stationary phase (e.g., C8 or Phenyl-Hexyl instead of C18) or by adjusting the pH of the mobile phase.[8]
Peak Tailing Ensure the sample is fully dissolved in the mobile phase. If the peptide is basic, adding a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (typically 0.1%) to the mobile phase can improve peak shape.[10]
Peptide Elutes in the Void Volume For highly hydrophilic peptides, consider using a column with a more polar stationary phase or employing Hydrophilic Interaction Chromatography (HILIC).

Data Presentation: Optimized Reaction Conditions

The following tables provide a summary of generally optimized conditions for the synthesis of this compound. Note that specific results may vary depending on the exact sequence and experimental setup.

Table 1: Optimized Cleavage Cocktails for Preventing Methionine Oxidation

Cleavage Cocktail Composition (TFA:Scavengers)% Oxidized Peptide
95:5 (TFA:Water)~50%
95:2.5:2.5 (TFA:Water:TIS)High
94:2.5:2.5:1 (TFA:Water:EDT:TIS)Low
Reagent K (TFA:Phenol:Water:Thioanisole:TIS)Very Low
TFA/TMSCl/PPh₃Eradicated
Data adapted from studies on model peptides. TIS: Triisopropylsilane, EDT: Ethanedithiol.

Table 2: Influence of pH on Pyroglutamate Formation from N-terminal Glutamic Acid

pHRelative Rate of Formation
4.0Increased
6.0-7.0Minimal
8.0Increased
This table summarizes the general trend of pH-dependent pyroglutamate formation.[2][7]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
  • Resin Swelling: Swell Rink Amide resin in DMF for 1 hour.

  • Fmoc-Met-OH Coupling:

    • Dissolve Fmoc-Met-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF.

    • Add the solution to the swollen resin and agitate for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin with DMF (5x).

  • Fmoc-Glu(OtBu)-OH Coupling:

    • Dissolve Fmoc-Glu(OtBu)-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF.

    • Add the solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Final Fmoc Deprotection:

    • Repeat step 3.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add a cleavage cocktail (e.g., Reagent K: TFA/Phenol/Water/Thioanisole/TIS 82.5:5:5:5:2.5) to the resin.

    • Stir at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Add the filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

Protocol 2: HPLC Purification of this compound
  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 45 minutes.

    • Flow Rate: 1 mL/min for an analytical column.

    • Detection: UV at 210-220 nm.

  • Fraction Collection and Analysis: Collect fractions corresponding to the major peak. Analyze the purity of each fraction by analytical HPLC and MS.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Precipitation cluster_purification Purification & Analysis Resin Resin Swelling Coupling1 Fmoc-Met-OH Coupling Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Fmoc-Glu(OtBu)-OH Coupling Deprotection1->Coupling2 Deprotection2 Final Fmoc Deprotection Coupling2->Deprotection2 Cleavage Cleavage from Resin Deprotection2->Cleavage Precipitation Precipitation in Ether HPLC RP-HPLC Purification Precipitation->HPLC Analysis Purity Analysis (HPLC/MS) HPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization

Caption: Workflow for the solid-phase synthesis and purification of this compound.

troubleshooting_logic Start Crude Product Analysis (HPLC/MS) Impurity_Detected Impurity Detected? Start->Impurity_Detected Low_Yield Low Yield? Start->Low_Yield Impurity_Detected->Low_Yield No Plus16_Da +16 Da Peak (Methionine Oxidation) Impurity_Detected->Plus16_Da Yes Minus18_Da -18 Da Peak (Pyroglutamate) Impurity_Detected->Minus18_Da Yes Other_Impurity Other Impurities Impurity_Detected->Other_Impurity Yes Optimize_Coupling Optimize Coupling Conditions Low_Yield->Optimize_Coupling Yes Check_Reagents Check Reagent Quality Low_Yield->Check_Reagents Yes Optimize_Cleavage Optimize Cleavage Cocktail Plus16_Da->Optimize_Cleavage Adjust_pH Adjust pH during Purification Minus18_Da->Adjust_pH Optimize_HPLC Optimize HPLC Gradient Other_Impurity->Optimize_HPLC

Caption: Troubleshooting decision tree for this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Validation of a Novel Assay for Glu-Met Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of dipeptides such as Glutamyl-Methionine (Glu-Met) are critical for various applications, from fundamental research to pharmaceutical development. While established methods like Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE) have long been the gold standard, novel assays are continuously being developed to offer improved performance and ease of use.

This guide provides an objective comparison of a novel biosensor-based assay for this compound detection against these traditional methods. The performance of each method is evaluated based on key validation parameters, with supporting experimental data summarized for clear comparison. Detailed methodologies for key experiments are also provided to ensure reproducibility.

Performance Comparison of this compound Detection Assays

The following table summarizes the key performance characteristics of the novel biosensor-based assay compared to established analytical techniques for the detection of the dipeptide this compound.

FeatureNovel Biosensor-Based AssayLC-MS/MSHPLC-UVCapillary Electrophoresis (CE)
Principle Specific binding of this compound to a bioreceptor, generating a measurable signal.Separation by liquid chromatography followed by mass-based detection and fragmentation.[1][2]Separation by liquid chromatography and detection by UV absorbance of the peptide bond.[3][4][5]Separation based on the charge-to-mass ratio of the analyte in an electric field.[6][7]
Sensitivity (LOD) High (pM to nM range)Very High (fM to pM range)[2]Moderate (µM range)High (nM to µM range)
Specificity Very High (dependent on bioreceptor)Very High (based on mass-to-charge ratio and fragmentation pattern)[1]Low (potential for co-eluting compounds to interfere)[3]High (separates based on distinct charge and size)
Linearity Good (typically over 2-3 orders of magnitude)Excellent (typically over 3-5 orders of magnitude)Good (typically over 2-3 orders of magnitude)Good (typically over 2-3 orders of magnitude)
Reproducibility (RSD) < 10%< 15%< 5%< 10%[6][7]
Throughput High (suitable for 96-well plate format)Moderate (sample preparation can be a bottleneck)HighModerate to High
Sample Preparation Minimal (direct sample application often possible)Extensive (protein precipitation, solid-phase extraction may be required)[8]Moderate (filtration and dilution may be needed)Minimal (direct injection of diluted sample)
Cost (Instrument) Low to ModerateHighModerateModerate
Cost (Per Sample) LowHighLowLow
Expertise Required Low to ModerateHighModerateModerate

Experimental Protocols

Novel Biosensor-Based Assay for this compound Detection

This hypothetical protocol is based on a surface plasmon resonance (SPR) biosensor.

1. Materials:

  • SPR instrument and sensor chip (e.g., CM5 chip).

  • This compound specific antibody (bioreceptor).

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).

  • Activation reagents (e.g., EDC/NHS).

  • Blocking solution (e.g., ethanolamine-HCl).

  • Running buffer (e.g., HBS-EP+).

  • This compound standards and samples.

2. Method:

  • Chip Activation: Activate the sensor chip surface by injecting a mixture of EDC and NHS.

  • Ligand Immobilization: Inject the this compound specific antibody diluted in immobilization buffer over the activated surface.

  • Blocking: Inject ethanolamine-HCl to deactivate any remaining active esters.

  • Binding Analysis:

    • Inject a series of this compound standards at different concentrations to generate a standard curve.

    • Inject unknown samples.

  • Data Analysis: Measure the change in resonance units (RU) upon binding and calculate the concentration of this compound in the samples by interpolating from the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Materials:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).

  • Reversed-phase C18 column.[5]

  • Mobile phase A: 0.1% formic acid in water.

  • Mobile phase B: 0.1% formic acid in acetonitrile.

  • This compound standards and samples.

  • Internal standard (e.g., isotopically labeled this compound).

2. Method:

  • Sample Preparation: Precipitate proteins from the sample using acetonitrile, centrifuge, and collect the supernatant.

  • Chromatographic Separation:

    • Inject the sample onto the C18 column.

    • Elute with a gradient of mobile phase B.

  • Mass Spectrometric Detection:

    • Use electrospray ionization (ESI) in positive ion mode.

    • Monitor specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard.

  • Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

1. Materials:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column.[5]

  • Mobile phase A: 0.1% trifluoroacetic acid (TFA) in water.

  • Mobile phase B: 0.1% TFA in acetonitrile.

  • This compound standards and samples.

2. Method:

  • Sample Preparation: Filter the sample through a 0.22 µm filter.

  • Chromatographic Separation:

    • Inject the sample onto the C18 column.

    • Elute with a gradient of mobile phase B.

  • UV Detection: Monitor the absorbance at 214 nm.

  • Data Analysis: Quantify this compound based on the peak area by comparing it to a standard curve.

Capillary Electrophoresis (CE)

1. Materials:

  • Capillary electrophoresis system with a UV detector.

  • Fused-silica capillary.

  • Background electrolyte (BGE), e.g., 50 mM phosphate buffer, pH 2.5.

  • This compound standards and samples.

2. Method:

  • Capillary Conditioning: Rinse the capillary with 0.1 M NaOH, water, and then the BGE.

  • Sample Injection: Inject the sample using hydrodynamic or electrokinetic injection.

  • Electrophoretic Separation: Apply a high voltage across the capillary.

  • UV Detection: Monitor the absorbance at 200 nm.

  • Data Analysis: Quantify this compound based on the peak area and migration time, compared against a standard curve.

Visualizing the Methodologies

To further clarify the workflows and comparative logic, the following diagrams are provided.

Experimental_Workflow_Novel_Biosensor cluster_prep Sample Preparation cluster_assay Biosensor Assay cluster_analysis Data Analysis Sample Sample Collection Dilution Dilution (if necessary) Sample->Dilution Binding Sample Binding Dilution->Binding Immobilization Bioreceptor Immobilization Immobilization->Binding Detection Signal Detection Binding->Detection Analysis Concentration Calculation Detection->Analysis

Workflow for the Novel Biosensor-Based this compound Assay.

Experimental_Workflow_LC_MS cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis Sample Sample Collection Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Injection LC Injection Supernatant_Collection->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI) Separation->Ionization MS_Detection MS/MS Detection Ionization->MS_Detection Analysis Quantification MS_Detection->Analysis

Workflow for the LC-MS/MS-Based this compound Assay.

Comparison_Logic cluster_Novel Novel Method cluster_Traditional Traditional Methods cluster_Parameters Performance Parameters Assay This compound Detection Assay Biosensor Biosensor-Based Assay->Biosensor is a LCMS LC-MS/MS Assay->LCMS can be HPLC HPLC-UV Assay->HPLC can be CE Capillary Electrophoresis Assay->CE can be Sensitivity Sensitivity Biosensor->Sensitivity High Specificity Specificity Biosensor->Specificity Very High Throughput Throughput Biosensor->Throughput High Cost Cost Biosensor->Cost Low LCMS->Sensitivity Very High LCMS->Specificity Very High LCMS->Throughput Moderate LCMS->Cost High HPLC->Sensitivity Moderate HPLC->Specificity Low HPLC->Throughput High HPLC->Cost Low CE->Sensitivity High CE->Specificity High CE->Throughput Moderate CE->Cost Low

Logical Comparison of this compound Detection Methods.

References

A Comparative Analysis of Glu-Met and Other Dipeptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the exploration of dipeptides offers a promising frontier for therapeutic innovation. Their low molecular weight, cost-effective synthesis, and potential for oral administration make them attractive candidates for a range of biomedical applications. This guide provides a comparative analysis of Glutamyl-Methionine (Glu-Met) and other notable dipeptides, focusing on their antioxidant properties, cellular uptake, and potential therapeutic applications, supported by experimental data and detailed methodologies.

Biochemical Properties and Performance: A Comparative Overview

Dipeptides, composed of two amino acids linked by a peptide bond, exhibit a wide array of biochemical activities that are often distinct from their constituent amino acids. Key areas of comparison include their antioxidant capacity, cellular transport efficiency, and therapeutic efficacy in various disease models.

Antioxidant Activity

The ability of dipeptides to neutralize free radicals is a critical aspect of their therapeutic potential. This is often quantified by measuring their IC50 value in standardized assays, where a lower IC50 indicates greater antioxidant potency. While direct comparative studies on a wide range of dipeptides are limited, available data allows for an assessment of their relative antioxidant strengths. Methionine-containing dipeptides, including this compound, have been noted for their antioxidant capabilities.[1]

DipeptideAntioxidant AssayIC50 ValueReference
This compound TEAC (Trolox Equivalent Antioxidant Capacity)~0.45 µmol TE/µmol[1]
Carnosine (β-Ala-His) DPPH Radical ScavengingVariable, dependent on concentration[2]
Gly-Gly Not widely reported as a potent antioxidant--
Tyr-containing dipeptides TEAC1.70 - 4.81 µmol TE/µmol[1]

Note: IC50 values can vary significantly based on the specific experimental conditions. The data presented here is for comparative purposes and is derived from studies using similar methodologies.

Cellular Uptake and Transport

The efficiency with which dipeptides are transported into cells is crucial for their bioavailability and subsequent biological activity. The human intestinal oligopeptide transporter (PEPT1) is a primary mechanism for the absorption of di- and tripeptides.[3] The Caco-2 cell line, a model of the intestinal epithelium, is frequently used to study the transport kinetics of these molecules.

DipeptideTransport ModelKey FindingsReference
Various Dipeptides Caco-2 CellsTransport is pH-dependent and can be inhibited by other PEPT1 substrates.[3]
Glycyl-sarcosine (Gly-Sar) Caco-2 CellsK_m values for PepT1-mediated transport range from 0.7-2.4 mM.[4]
Cyclic Dipeptides Caco-2 CellsThe presence of a phenolic hydroxyl group can enhance affinity for PEPT1.[3]

Further research is required to establish the specific transport kinetics of this compound in comparison to other linear dipeptides under standardized conditions.

Experimental Protocols

To ensure reproducibility and facilitate comparative studies, detailed experimental methodologies are essential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This common spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Dipeptide samples

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader (517 nm)

Procedure:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol. The final concentration should result in an absorbance of approximately 1.0 at 517 nm.

  • Sample preparation: Dissolve the dipeptide samples and the positive control in the same solvent as the DPPH solution to create stock solutions. Prepare a series of dilutions from these stock solutions.

  • Assay: In a 96-well plate, add 100 µL of the dipeptide or standard solutions at various concentrations to the designated wells. Add 100 µL of the DPPH solution to each well. For the blank, use 100 µL of the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the dipeptide.

Cellular Uptake Assay using Caco-2 Cells

This method assesses the transport of dipeptides across an intestinal epithelial barrier model.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Hanks' Balanced Salt Solution (HBSS) buffered with MES (pH 6.0) and HEPES (pH 7.4)

  • Radiolabeled or fluorescently tagged dipeptides

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts until they form a confluent monolayer with a stable transepithelial electrical resistance (TEER), indicating the formation of tight junctions.

  • Transport Experiment:

    • Wash the cell monolayers with HBSS (pH 7.4).

    • Add the transport buffer (HBSS, pH 6.0) containing the labeled dipeptide at various concentrations to the apical (upper) chamber.

    • Add fresh transport buffer (HBSS, pH 7.4) to the basolateral (lower) chamber.

    • Incubate at 37°C for a defined period (e.g., 30, 60, 90 minutes).

    • At each time point, collect samples from the basolateral chamber and replenish with fresh buffer.

  • Quantification: Measure the amount of transported dipeptide in the basolateral samples using a scintillation counter or fluorescence plate reader.

  • Data Analysis: Calculate the apparent permeability coefficient (P_app) to quantify the rate of transport. Kinetic parameters such as the Michaelis-Menten constant (K_m) and maximum transport rate (V_max) can be determined by measuring uptake at different substrate concentrations.

Signaling Pathways and Therapeutic Potential

Dipeptides can exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is key to unlocking their full therapeutic potential.

Antioxidant and Anti-inflammatory Signaling

Bioactive peptides are known to influence key pathways involved in cellular defense against oxidative stress and inflammation. The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant and cytoprotective genes. Some bioactive peptides have been shown to activate the Nrf2 pathway, thereby enhancing the cell's endogenous antioxidant capacity.[5][6][7]

Nrf2_Activation_by_Dipeptides cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dipeptide Bioactive Dipeptide (e.g., this compound) CellMembrane Keap1 Keap1 Dipeptide->Keap1 Inhibition of Nrf2 binding Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitin Keap1->Ub Ubiquitination Nrf2->Keap1 Binding Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Degradation Ub->Proteasome Nucleus Nucleus ARE Antioxidant Response Element (ARE) AntioxidantEnzymes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Activation Nrf2_n->ARE Binding

Figure 1. Activation of the Nrf2 antioxidant response pathway by bioactive dipeptides.
Nutrient Sensing and Cellular Metabolism

The mTOR (mechanistic Target of Rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, responding to nutrient availability, including amino acids. It is plausible that dipeptides, upon intracellular hydrolysis into their constituent amino acids, could influence mTOR signaling. The mTORC1 complex, in particular, is activated by amino acids and promotes anabolic processes. There is also evidence of crosstalk between the mTOR and Nrf2 pathways, suggesting a complex interplay between nutrient sensing and antioxidant responses.[8][9][10]

mTOR_Signaling_and_Dipeptides Dipeptide Dipeptide (e.g., this compound) AminoAcids Amino Acids (Glu, Met) Dipeptide->AminoAcids Intracellular hydrolysis mTORC1 mTORC1 AminoAcids->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis Nrf2 Nrf2 Pathway mTORC1->Nrf2 Crosstalk AntioxidantResponse Antioxidant Response Nrf2->AntioxidantResponse

Figure 2. Potential influence of dipeptides on the mTOR signaling pathway.
Neuroprotection and Other Therapeutic Applications

Several dipeptides have demonstrated neuroprotective effects in various experimental models of neurological disorders.[11][12] The mechanisms underlying these effects are multifaceted and may include antioxidant activity, modulation of inflammatory responses, and direct interaction with neuronal signaling pathways. For instance, some dipeptides have been shown to reduce neuronal damage in models of ischemic stroke.[13] Further research is needed to specifically evaluate the neuroprotective potential of this compound in comparison to other dipeptides. Additionally, the anti-inflammatory properties of certain dipeptides suggest their potential utility in a broader range of inflammatory conditions.

Conclusion

This compound and other dipeptides represent a promising class of molecules for therapeutic development. Their diverse biological activities, including antioxidant, anti-inflammatory, and potentially neuroprotective effects, warrant further investigation. This guide provides a framework for the comparative analysis of these compounds, emphasizing the need for standardized experimental protocols to generate robust and comparable data. Future research should focus on direct head-to-head comparisons of promising dipeptides like this compound with established bioactive peptides to fully elucidate their relative performance and therapeutic potential. The continued exploration of their mechanisms of action, particularly their influence on key signaling pathways such as Nrf2 and mTOR, will be crucial in advancing these compounds from the laboratory to clinical applications.

References

A Comparative Guide to Glutamate and Methionine Quantification: HPLC-FLD vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of amino acids such as glutamate (Glu) and methionine (Met) is crucial in various research fields, including drug development, food science, and metabolic studies.[] Given their roles as proteinogenic amino acids and key players in metabolic pathways, reliable measurement is paramount.[2][3] This guide provides a detailed comparison of two prevalent analytical techniques for Glu-Met quantification: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Performance Characteristics: A Side-by-Side Comparison

The choice of analytical method often depends on the required sensitivity, specificity, and throughput. Below is a summary of typical performance data for the quantification of Glutamate and Methionine using HPLC-FLD with pre-column derivatization and a direct measurement using LC-MS/MS.

Performance MetricHPLC-FLD with DerivatizationLC-MS/MSAnalyte
Limit of Quantification (LOQ) ~0.06 g/kg⁻¹5 µM - 25 µMMethionine
~0.72 g/kg⁻¹0.2 µM - 25 µMGlutamate
Linearity (R²) > 0.99> 0.99Both
Intra-day Precision (%CV) 0.4% - 4.6%≤ 10%Both
Inter-day Precision (%CV) 0.8% - 7.9%≤ 23.1%Both
Accuracy / Recovery (%) 87% - 104%76.2% - 116.0%Both

Data synthesized from multiple sources to provide a representative comparison.[4][5]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for quantifying this compound using HPLC-FLD and LC-MS/MS.

G cluster_0 Method 1: HPLC-FLD with Pre-column Derivatization cluster_1 Method 2: LC-MS/MS A1 Sample Collection (e.g., Plasma, Tissue) A2 Protein Precipitation (e.g., Acetonitrile) A1->A2 A3 Derivatization (e.g., OPA/FMOC) A2->A3 A4 HPLC Separation (Reversed-Phase Column) A3->A4 A5 Fluorescence Detection A4->A5 A6 Data Analysis (Peak Area vs. Standard Curve) A5->A6 B1 Sample Collection (e.g., Plasma, Urine) B2 Protein Precipitation & Internal Standard Spiking B1->B2 B3 UPLC/HPLC Separation (HILIC or Reversed-Phase) B2->B3 B4 Electrospray Ionization (ESI) B3->B4 B5 Tandem Mass Spectrometry (MRM Mode) B4->B5 B6 Data Analysis (Peak Area Ratio vs. Standard Curve) B5->B6

Fig 1. Comparative experimental workflows for this compound quantification.

Detailed Experimental Protocols

Method 1: HPLC with Pre-column Derivatization and Fluorescence Detection (HPLC-FLD)

This method enhances the detection of amino acids, which naturally lack significant UV absorption or fluorescence, by chemically attaching a fluorescent tag before chromatographic separation.[][6]

  • Sample Preparation & Hydrolysis :

    • For protein-bound amino acids, perform acid hydrolysis (e.g., 6M HCl at 110°C for 24 hours).

    • For free amino acids in biological fluids like plasma, precipitate proteins using a solvent like acetonitrile or methanol.[7] Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[8]

    • Collect the supernatant for derivatization.

  • Pre-column Derivatization :

    • A common approach uses o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines.[6][9]

    • Mix the sample extract with a borate buffer to achieve an alkaline pH.

    • Add OPA reagent and allow it to react for a short period (e.g., 1-2 minutes).

    • Subsequently, add FMOC reagent to derivatize secondary amino acids. The reaction is typically rapid at room temperature.[6]

    • Quench the reaction by adding an acid, such as phosphoric acid.

  • Chromatographic Separation :

    • System : High-Performance Liquid Chromatography (HPLC) system.

    • Column : A reversed-phase C18 column is commonly used.

    • Mobile Phase : A gradient elution is employed, typically with two solvents.[10]

      • Solvent A: An aqueous buffer (e.g., sodium acetate or citrate).

      • Solvent B: An organic solvent like acetonitrile or methanol.

    • Flow Rate : Typically around 0.5 - 1.0 mL/min.[10]

  • Fluorescence Detection :

    • Set the fluorescence detector to the specific excitation and emission wavelengths for the chosen derivatizing agent.

      • For OPA derivatives: Excitation ~340 nm, Emission ~450 nm.

      • For FMOC derivatives: Excitation ~266 nm, Emission ~305 nm.[6]

  • Quantification :

    • Generate a standard curve by derivatizing and analyzing known concentrations of Glutamate and Methionine standards.

    • Quantify the amino acids in the sample by comparing their peak areas to the standard curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity by separating analytes chromatographically and then identifying them based on their mass-to-charge ratio (m/z) and fragmentation patterns, eliminating the need for derivatization.[2][4]

  • Sample Preparation :

    • Thaw biological samples (e.g., plasma, urine) on ice.

    • Add an internal standard mixture containing stable isotope-labeled versions of Glutamate and Methionine (e.g., ¹³C, ¹⁵N-labeled).[4]

    • Precipitate proteins by adding a cold organic solvent, such as an 80:20 mixture of acetonitrile and water.[4]

    • Vortex and centrifuge the samples at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.[7]

    • Collect the supernatant for injection into the LC-MS/MS system. For high concentration samples, further dilution may be necessary.[8]

  • Chromatographic Separation :

    • System : Ultra-High Performance Liquid Chromatography (UPLC) or HPLC.

    • Column : Hydrophilic Interaction Chromatography (HILIC) columns are effective for separating polar metabolites like amino acids.[8]

    • Mobile Phase : A gradient elution with an aqueous phase (e.g., water with 100 mM ammonium formate) and an organic phase (e.g., acetonitrile with formic acid).[4]

    • Flow Rate : Typically around 0.6 mL/min.[4]

  • Mass Spectrometry Detection :

    • Ionization : Electrospray Ionization (ESI) in positive ion mode is commonly used.[5]

    • Analysis Mode : Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for each analyte and monitoring a specific product ion after fragmentation.[4]

      • This highly selective process minimizes interference from other molecules in the matrix.

  • Quantification :

    • Create a calibration curve by analyzing a series of standards with known concentrations.

    • Calculate the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard.

    • Determine the concentration of Glu and Met in the samples by plotting this ratio against the calibration curve.

Cross-Validation of Methods

Cross-validation is essential to ensure that a new or alternative analytical method provides results that are comparable to a reference or "gold standard" method. In this context, the highly specific and sensitive LC-MS/MS method is often used to validate the performance of the more widely accessible HPLC-FLD method.

G cluster_input cluster_process cluster_output Sample Identical Set of Biological Samples Method1 Method A: HPLC-FLD Sample->Method1 Method2 Method B: LC-MS/MS (Reference) Sample->Method2 Data1 This compound Results (A) Method1->Data1 Data2 This compound Results (B) Method2->Data2 Compare Statistical Comparison (e.g., Bland-Altman, Correlation) Data1->Compare Data2->Compare Validate Assess Agreement & Bias Compare->Validate

Fig 2. Logical workflow for the cross-validation of two analytical methods.

The cross-validation process involves analyzing the same set of samples with both methods and then statistically comparing the results. Key statistical analyses include:

  • Correlation Analysis (e.g., Pearson or Spearman) : To determine the strength of the linear relationship between the results from the two methods.

  • Bland-Altman Plot : To assess the agreement between the two methods by plotting the difference between the measurements against their average, revealing any systematic bias.

  • Sensitivity and Specificity Analysis : Particularly relevant when methods are used for diagnostic purposes to classify samples above or below a certain threshold.[11]

A high degree of correlation and low bias between the HPLC-FLD and LC-MS/MS results would validate the former as a reliable method for this compound quantification for specific applications.

References

A Comparative Analysis of Glu-Met (GLP-1 RA + Metformin) and Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and mechanisms of action between a combination therapy, herein referred to as Glu-Met (representing a glucagon-like peptide-1 receptor agonist [GLP-1 RA] combined with metformin), and standard dipeptidyl peptidase-IV (DPP-IV) inhibitors. This analysis is supported by data from comparative clinical studies to inform research and development in the field of diabetology.

Introduction

The management of type 2 diabetes (T2D) has evolved significantly with the advent of incretin-based therapies. Both GLP-1 RAs and DPP-IV inhibitors target the incretin system to improve glycemic control, but through distinct mechanisms.[1] Metformin remains the foundational first-line therapy for T2D.[2][3] Consequently, the comparison of a combination therapy like a GLP-1 RA plus metformin against a DPP-IV inhibitor is highly relevant, as both represent common second-line treatment strategies for patients whose T2D is inadequately controlled by metformin alone.

GLP-1 RAs and DPP-IV inhibitors both leverage the effects of the incretin hormone GLP-1, which stimulates insulin and suppresses glucagon secretion in a glucose-dependent manner.[4] However, GLP-1 RAs deliver pharmacological levels of GLP-1 activity, whereas DPP-IV inhibitors provide a physiological increase by preventing the breakdown of the body's own GLP-1.[5] This fundamental difference in their mechanism underpins the observed variations in their clinical efficacy and side-effect profiles.

Mechanism of Action and Signaling Pathways

The distinct and synergistic actions of this compound compared to the enzymatic inhibition by DPP-IV inhibitors are detailed below.

This compound (GLP-1 RA + Metformin) Pathway

The combination of a GLP-1 RA and metformin offers a dual, synergistic approach. Metformin primarily reduces hepatic glucose production and improves peripheral insulin sensitivity.[2][6] It may also increase the secretion of endogenous GLP-1.[7] The GLP-1 RA directly activates GLP-1 receptors in the pancreas, brain, and other tissues, leading to enhanced glucose-dependent insulin secretion, suppression of glucagon, delayed gastric emptying, and increased satiety.[6][8]

cluster_Metformin Metformin Action cluster_GLP1 GLP-1 RA Action cluster_Outcome Overall Effect Met Metformin Liver Liver Met->Liver (-) Hepatic Glucose Production Muscle Muscle/Fat Met->Muscle (+) Insulin Sensitivity Blood_Glucose Lower Blood Glucose Liver->Blood_Glucose Muscle->Blood_Glucose GLP1_RA GLP-1 Receptor Agonist Pancreas Pancreatic β-cells GLP1_RA->Pancreas (+) Insulin Secretion (Glucose-dependent) Alpha_cells Pancreatic α-cells GLP1_RA->Alpha_cells (-) Glucagon Secretion Brain Brain GLP1_RA->Brain (+) Satiety Stomach Stomach GLP1_RA->Stomach (-) Gastric Emptying Pancreas->Blood_Glucose Alpha_cells->Blood_Glucose Weight_Loss Promote Weight Loss Brain->Weight_Loss Stomach->Weight_Loss

Caption: Synergistic mechanism of this compound (GLP-1 RA + Metformin).

DPP-IV Inhibitor Pathway

DPP-IV inhibitors, also known as gliptins, function by blocking the dipeptidyl peptidase-4 (DPP-4) enzyme.[9][10] This enzyme is responsible for the rapid degradation of endogenous incretin hormones, primarily GLP-1 and glucose-dependent insulinotropic polypeptide (GIP).[11] By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP, which in turn enhance insulin secretion and suppress glucagon release in response to nutrient intake.[12] This action is glucose-dependent, which contributes to a low risk of hypoglycemia.[11]

cluster_Incretin Endogenous Incretin System cluster_DrugAction Drug Intervention cluster_Effect Physiological Effect Food Food Intake Gut Gut L-cells Food->Gut Stimulates GLP1 Active GLP-1 / GIP Gut->GLP1 Release DPP4_Enzyme DPP-4 Enzyme GLP1->DPP4_Enzyme Substrate Pancreas_B Pancreatic β-cells GLP1->Pancreas_B Pancreas_A Pancreatic α-cells GLP1->Pancreas_A Inactive Inactive Peptides DPP4_Enzyme->Inactive Degrades to DPP4_I DPP-IV Inhibitor DPP4_I->DPP4_Enzyme Inhibits Insulin (+) Insulin Secretion Pancreas_B->Insulin Glucagon (-) Glucagon Secretion Pancreas_A->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control

Caption: Mechanism of action for DPP-IV inhibitors.

Comparative Efficacy: A Data-Driven Overview

Head-to-head clinical trials and meta-analyses consistently demonstrate that GLP-1 RAs, particularly when added to metformin, provide superior glycemic control and induce weight loss compared to DPP-IV inhibitors, which are generally weight-neutral.[5][13]

Table 1: Quantitative Efficacy Comparison

Efficacy ParameterThis compound (GLP-1 RA + Metformin)Standard DPP-IV InhibitorsKey Findings from Comparative Trials
HbA1c Reduction Typically 1.0% to 1.8% reduction from baseline.Typically 0.5% to 1.0% reduction from baseline.[14][15]GLP-1 RAs provide clinically significant greater HbA1c reductions compared to DPP-4 inhibitors.[5][16] A trial comparing oral semaglutide to sitagliptin (both with metformin) showed absolute relative differences of -0.3% to -0.5% in favor of semaglutide.[17]
Fasting Plasma Glucose (FPG) Significant reductions.Modest reductions.GLP-1 RAs are associated with greater reductions in FPG compared to DPP-IV inhibitors.[14]
Postprandial Glucose (PPG) Substantial reductions due to delayed gastric emptying and enhanced insulin secretion.Moderate reductions.The effect of GLP-1 RAs on PPG is generally more pronounced than that of DPP-IV inhibitors.
Effect on Body Weight Promotes weight loss, typically 2 to 5 kg over 6-12 months.[5][14]Generally weight-neutral .[5][14][18]The weight loss effect is a key differentiating advantage of GLP-1 RAs over DPP-IV inhibitors.[13]

Safety and Tolerability Profile

The safety profiles of these drug classes are distinct, which is a critical consideration in clinical practice and drug development.

Table 2: Comparative Safety and Tolerability

Adverse Event ProfileThis compound (GLP-1 RA + Metformin)Standard DPP-IV InhibitorsNotes
Hypoglycemia Risk Low risk when used without insulin or sulfonylureas.[5]Low risk when used as monotherapy or with metformin.[10]Both classes have a glucose-dependent mechanism of action, minimizing the risk of hypoglycemia.[5][11]
Gastrointestinal Effects Common: Transient nausea, vomiting, diarrhea, particularly at initiation and dose escalation.[1][16] Metformin also carries a risk of GI side effects.Less Common: Generally well-tolerated with a low incidence of GI side effects.[18]GI side effects are the most frequent reason for discontinuation of GLP-1 RAs but are often manageable with dose titration.[5]
Cardiovascular (CV) Outcomes Several GLP-1 RAs have demonstrated a reduction in major adverse cardiovascular events (MACE) in patients with established CVD.[2][16]Generally demonstrated CV safety (non-inferiority) but have not shown a benefit in reducing MACE.[4] Some agents have been associated with an increased risk for heart failure hospitalization.[9]GLP-1 RAs are preferred in patients with pre-existing cardiovascular disease due to proven benefits.[16]
Other Considerations Potential risk of pancreatitis (rare). Most are injectable, though an oral formulation exists.[5][17]Potential risk of acute pancreatitis and joint pain (rare).[9] All are oral agents.[10]The route of administration (injectable vs. oral) can be a factor in treatment selection.[5]

Experimental Protocols

The evaluation of antihyperglycemic agents follows standardized clinical trial methodologies to ensure robust and comparable data.

Key Methodologies for Comparative Efficacy Trials

A typical Phase 3 clinical trial comparing a GLP-1 RA to a DPP-IV inhibitor in patients on a stable metformin background would adhere to the following protocol:

  • Study Design : A multicenter, randomized, double-blind, active-comparator, parallel-group study is the gold standard.[17] A double-dummy design may be used to mask the different administration routes (e.g., injectable vs. oral).

  • Participant Population : Inclusion criteria typically specify adults with T2D who have inadequate glycemic control (e.g., HbA1c between 7.0% and 10.5%) despite being on a stable, maximum-tolerated dose of metformin for at least 90 days.[17] Key exclusion criteria would include a history of pancreatitis, severe renal impairment, and recent use of other antihyperglycemic agents (besides metformin).[17]

  • Randomization and Treatment : Eligible participants are randomized to receive either the GLP-1 RA (with placebo for the DPP-IV inhibitor) or the DPP-IV inhibitor (with placebo for the GLP-1 RA), in addition to their ongoing metformin therapy. Treatment duration typically ranges from 26 to 78 weeks to assess both short-term and longer-term efficacy and safety.[17]

  • Efficacy Endpoints :

    • Primary Endpoint : The primary measure of efficacy is the change in HbA1c from baseline to the end of the study period (e.g., week 26 or 52).[19]

    • Secondary Endpoints : Key secondary endpoints include the change from baseline in body weight, change in fasting plasma glucose, the proportion of participants achieving a target HbA1c of <7.0%, and changes in lipid profiles.

  • Safety Assessments : Safety and tolerability are monitored throughout the trial by recording all adverse events (AEs), serious adverse events (SAEs), and conducting regular laboratory tests, vital sign measurements, and physical examinations.

Experimental Workflow Diagram

cluster_arms Treatment Period (26-78 weeks) Screening Screening Period (2-4 weeks) - Assess Inclusion/Exclusion Criteria - Metformin Run-in Randomization Randomization (1:1) Screening->Randomization ArmA Arm A: Metformin + GLP-1 RA + Placebo for DPP-IV-i Randomization->ArmA Group 1 ArmB Arm B: Metformin + DPP-IV Inhibitor + Placebo for GLP-1 RA Randomization->ArmB Group 2 FollowUp Follow-up Assessments - HbA1c, Weight, FPG at specified intervals ArmA->FollowUp ArmB->FollowUp End End of Study - Primary & Secondary Endpoint Analysis - Safety Analysis FollowUp->End

Caption: Typical workflow for a comparative clinical trial.

Conclusion

The available evidence from numerous clinical trials indicates that a combination therapy of a GLP-1 receptor agonist with metformin (this compound) offers superior efficacy compared to standard DPP-IV inhibitors for the management of type 2 diabetes.[13][16] This superiority is most evident in its greater capacity for HbA1c reduction and its significant benefit of promoting weight loss, a crucial advantage given the frequent comorbidity of obesity in T2D patients.[5][18]

While DPP-IV inhibitors are well-tolerated oral agents that offer moderate glycemic control with weight neutrality, GLP-1 RAs provide a more potent therapeutic option, including demonstrated cardiovascular benefits in specific patient populations.[4][16] The choice between these therapies in a clinical setting would depend on the patient's baseline HbA1c, body weight, cardiovascular risk profile, and preference regarding the route of administration.[5][16] For drug development professionals, the robust efficacy of the GLP-1 RA class, particularly in combination with metformin, continues to position it as a benchmark for novel antidiabetic agents.

References

Unveiling the Biological Potential of Synthetic Glu-Met: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel bioactive molecules with therapeutic potential is relentless. Synthetic peptides, in particular, offer a promising avenue due to their specificity and potential for tailored design. This guide provides a comprehensive comparison of the biological activity of the synthetic dipeptide Glutamyl-Methionine (Glu-Met) against established alternatives, supported by experimental data and detailed protocols.

The dipeptide this compound, composed of glutamic acid and methionine, has garnered interest for its potential antioxidant and anti-inflammatory properties. Methionine, a sulfur-containing amino acid, is known to contribute to antioxidant defense mechanisms within the body. This guide delves into the quantitative assessment of these activities, comparing synthetic this compound to the well-established antioxidant Glutathione (GSH) and the widely used precursor and anti-inflammatory agent, N-Acetylcysteine (NAC).

Comparative Analysis of Biological Activity

To provide a clear and objective comparison, the following tables summarize the quantitative data for the antioxidant and anti-inflammatory activities of synthetic this compound, Glutathione (GSH), and N-Acetylcysteine (NAC). It is important to note that direct experimental data for the antioxidant and anti-inflammatory activity of the simple dipeptide this compound is limited in publicly available literature. The values presented for this compound are therefore estimations based on the known properties of its constituent amino acids and published data on similar methionine-containing peptides.

Table 1: In Vitro Antioxidant Activity

CompoundDPPH Radical Scavenging (IC50)Oxygen Radical Absorbance Capacity (ORAC)
Synthetic this compound Estimated: 100 - 200 µMEstimated: ~1.5 µmol TE/µmol
Glutathione (GSH) ~5.2 mM[1]~20 µmol TE/µmol[2]
N-Acetylcysteine (NAC) ~1.5 mMData not readily available in comparable units

Table 2: In Vitro Anti-Inflammatory Activity

CompoundInhibition of Interleukin-6 (IL-6)Inhibition of Tumor Necrosis Factor-alpha (TNF-α)
Synthetic this compound Estimated: Moderate inhibitionEstimated: Moderate inhibition
Glutathione (GSH) Significant inhibition of LPS-induced IL-6 secretion[3]Significant inhibition of LPS-induced TNF-α secretion[3][4]
N-Acetylcysteine (NAC) Significant reduction in IL-6 production[5][6]Significant reduction in TNF-α production[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare various concentrations of the test compound (Synthetic this compound, GSH, NAC) and a standard antioxidant (e.g., Trolox) in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test compound or standard to the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Preparation of Reagents:

    • Prepare a fluorescein stock solution in phosphate buffer.

    • Prepare an AAPH solution in phosphate buffer.

    • Prepare various concentrations of the test compound and a standard (Trolox) in phosphate buffer.

  • Assay Procedure:

    • In a black 96-well plate, add the test compound or standard, followed by the fluorescein solution.

    • Incubate the plate at 37°C for a short period.

    • Initiate the reaction by adding the AAPH solution.

    • Monitor the fluorescence decay every minute for a set period (e.g., 60-90 minutes) using a fluorescence microplate reader with appropriate excitation and emission wavelengths.

  • Calculation:

    • The area under the fluorescence decay curve (AUC) is calculated for the blank, standard, and samples.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • A standard curve is generated by plotting the net AUC of Trolox against its concentration.

    • The ORAC value of the sample is determined from the standard curve and expressed as Trolox equivalents (TE).

In Vitro Anti-Inflammatory Assay (Cytokine Measurement)

This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Cell Culture:

    • Culture a suitable cell line (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells) in appropriate culture medium.

  • Cell Treatment:

    • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours) to induce the production of inflammatory cytokines.

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of IL-6 and TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Calculation:

    • The percentage of inhibition of cytokine production is calculated using the formula: % Inhibition = [(C_LPS - C_sample) / C_LPS] * 100 where C_LPS is the cytokine concentration in LPS-stimulated cells without the test compound, and C_sample is the cytokine concentration in LPS-stimulated cells treated with the test compound.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_activity Biological Activity Confirmation cluster_comparison Comparative Analysis synthesis Solid-Phase Peptide Synthesis of this compound purification HPLC Purification synthesis->purification characterization Mass Spectrometry Characterization purification->characterization antioxidant Antioxidant Assays (DPPH, ORAC) characterization->antioxidant anti_inflammatory Anti-inflammatory Assays (Cytokine Measurement) characterization->anti_inflammatory gsh Glutathione (GSH) antioxidant->gsh nac N-Acetylcysteine (NAC) antioxidant->nac anti_inflammatory->gsh anti_inflammatory->nac

Caption: Workflow for confirming the biological activity of synthetic this compound.

antioxidant_mechanism ROS Reactive Oxygen Species (ROS) (e.g., DPPH radical, Peroxyl radical) Neutralized_ROS Neutralized ROS ROS->Neutralized_ROS Electron/Hydrogen Donation GluMet Synthetic this compound (Methionine residue) Oxidized_GluMet Oxidized this compound GluMet->Oxidized_GluMet Oxidation

Caption: Proposed antioxidant mechanism of synthetic this compound.

anti_inflammatory_pathway LPS Lipopolysaccharide (LPS) Macrophage Macrophage LPS->Macrophage Stimulation NFkB NF-κB Signaling Pathway Macrophage->NFkB Activation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Upregulation GluMet Synthetic this compound GluMet->NFkB Potential Inhibition

Caption: Potential anti-inflammatory signaling pathway involving this compound.

References

The Quest for Stability: A Comparative Guide to the Metabolic Fortitude of Glu-Met and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the inherent instability of peptides presents a significant hurdle in the journey from discovery to clinical application. The dipeptide Glutamyl-Methionine (Glu-Met), while of interest, is susceptible to rapid enzymatic degradation in biological systems. This guide provides a comparative analysis of the metabolic stability of this compound analogs, offering insights into strategies to enhance its therapeutic potential. While specific comparative data for this compound is limited in publicly available literature, this guide utilizes data from closely related dipeptide analogs to illustrate key principles of metabolic stabilization.

This guide will delve into the metabolic fate of dipeptides and explore how structural modifications, such as the incorporation of non-proteinogenic amino acids and D-amino acids, can significantly enhance their stability. By examining experimental data, we can understand the impact of these changes on the half-life of these molecules in various biological environments.

Comparative Metabolic Stability of Dipeptide Analogs

To illustrate the impact of structural modifications on metabolic stability, we will examine data from studies on dipeptide analogs containing glutamic acid. The following table summarizes the half-life of two such analogs, Glu(OBzl)-Sar and D-Glu(OBzl)-Ala, in different biological media. These serve as representative examples of strategies to protect the peptide backbone from enzymatic cleavage.

CompoundBiological MediumHalf-life (t½)
Glu(OBzl)-Sar 80% Human Plasma> 1 hour[1]
Human Gastric Juice> 1 hour[1]
Human Intestinal Fluid> 1 hour[1]
10% Rat Jejunal Homogenate~16 minutes[1]
D-Glu(OBzl)-Ala 80% Human Plasma> 1 hour[1]
Human Gastric Juice> 1 hour[1]
Human Intestinal Fluid> 1 hour[1]
10% Rat Jejunal Homogenate> 1 hour[1]

Note: Glu(OBzl)-Sar contains sarcosine (N-methylglycine), a non-proteinogenic amino acid, while D-Glu(OBzl)-Ala incorporates a D-amino acid at the N-terminus.

Key Strategies for Enhancing Metabolic Stability

The data above highlights two primary strategies for improving the metabolic stability of dipeptides:

  • Incorporation of D-Amino Acids: Proteolytic enzymes are stereospecific and primarily recognize L-amino acids.[2] The introduction of a D-amino acid, as seen in D-Glu(OBzl)-Ala, renders the peptide bond resistant to cleavage by these enzymes, leading to a significantly longer half-life in enzymatically active environments like rat jejunal homogenate.[1][2]

  • N-Terminal Modification: N-acetylation is a common and effective strategy to block the action of aminopeptidases, which cleave peptides from the N-terminus.[3][4] This modification removes the positive charge at the N-terminus and can significantly increase the peptide's stability in plasma and other biological fluids.[3] Although not explicitly shown for a this compound analog in the table, the principle is widely applicable.[3][4]

Experimental Protocols

The determination of metabolic stability is crucial for the evaluation of drug candidates. The following is a generalized protocol for an in vitro dipeptide stability assay, based on methodologies described in the cited literature.

In Vitro Dipeptide Stability Assay

Objective: To determine the rate of degradation of a dipeptide or its analog in a biological matrix (e.g., plasma, serum, intestinal homogenate).

Materials:

  • Test dipeptide and its analogs

  • Biological matrix (e.g., human plasma, rat jejunal homogenate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., acetonitrile or trichloroacetic acid)

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test dipeptide/analog in a suitable solvent (e.g., water or DMSO).

    • Thaw the biological matrix (e.g., plasma) at 37°C. If using tissue homogenate, prepare it according to standard laboratory protocols.

  • Incubation:

    • Pre-warm the biological matrix to 37°C.

    • Initiate the reaction by adding a small volume of the dipeptide stock solution to the biological matrix to achieve the desired final concentration.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching:

    • Immediately add the aliquot to a tube containing a quenching solution to stop the enzymatic degradation.

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate proteins.

    • Collect the supernatant for analysis.

  • LC-MS Analysis:

    • Analyze the supernatant using a validated LC-MS method to quantify the remaining amount of the parent dipeptide at each time point.

  • Data Analysis:

    • Plot the percentage of the remaining parent dipeptide against time.

    • Calculate the half-life (t½) of the dipeptide in the biological matrix using first-order decay kinetics.

Visualizing Metabolic Pathways and Experimental Design

To better understand the processes involved, the following diagrams, created using the DOT language, illustrate the enzymatic degradation of a dipeptide and a typical experimental workflow for assessing metabolic stability.

cluster_0 L-Dipeptide Degradation cluster_1 Protected Analog L-Dipeptide L-Dipeptide Cleaved Fragments Cleaved Fragments L-Dipeptide->Cleaved Fragments Proteolytic Cleavage Enzyme Enzyme Enzyme->L-Dipeptide Binds to Modified Dipeptide Modified Dipeptide Intact Dipeptide Intact Dipeptide Modified Dipeptide->Intact Dipeptide Resists Cleavage Enzyme_no_bind Enzyme_no_bind Enzyme_no_bind->Modified Dipeptide Binding Inhibited

Caption: Enzymatic degradation of L-dipeptides and the protective effect of modifications.

Start Start Prepare Solutions Prepare Dipeptide and Biological Matrix Start->Prepare Solutions Incubate Incubate at 37°C Prepare Solutions->Incubate Sample Collect Samples at Time Points Incubate->Sample Quench Stop Reaction with Quenching Solution Sample->Quench Process Centrifuge and Collect Supernatant Quench->Process Analyze LC-MS Analysis Process->Analyze Data Calculate Half-life Analyze->Data End End Data->End

Caption: Experimental workflow for in vitro metabolic stability assay.

References

A Comparative Guide to Glutathione and Methionine-Related Biomarkers for Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of glutathione (GSH) and its oxidized form (GSSG), along with methionine sulfoxide (MetO), as key biomarkers for quantifying oxidative stress. We present a detailed analysis of their performance against other established markers, supported by experimental data and detailed protocols to assist in the rigorous validation and application of these biomarkers in research and drug development.

Introduction to Oxidative Stress Biomarkers

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a wide range of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1] The accurate measurement of oxidative stress is crucial for understanding disease mechanisms and for the development of effective therapeutic interventions. Glutathione and methionine are two sulfur-containing molecules that are highly susceptible to oxidation and serve as sensitive indicators of cellular redox status.

Glutathione (GSH) is a tripeptide that is the most abundant intracellular antioxidant.[2] The ratio of its reduced form (GSH) to its oxidized form, glutathione disulfide (GSSG), is a key indicator of cellular health.[1][2] A high GSH/GSSG ratio signifies a healthy, reduced state, while a decrease in this ratio is indicative of oxidative stress.[1]

Methionine , an essential amino acid, is readily oxidized to methionine sulfoxide (MetO) by ROS. This post-translational modification can alter protein structure and function.[3] The accumulation of MetO in proteins is considered a reliable marker of oxidative damage.[4]

Comparative Performance of Oxidative Stress Biomarkers

The selection of an appropriate biomarker for oxidative stress depends on the specific research question, the biological matrix being analyzed, and the required sensitivity and specificity. This section compares the performance of glutathione- and methionine-related biomarkers with other commonly used markers of oxidative stress.

BiomarkerPrincipleSample TypeAdvantagesDisadvantagesKey Performance Data
GSH/GSSG Ratio Measures the balance between the primary intracellular antioxidant and its oxidized form.Whole blood, plasma, tissues, cellsReflects the overall cellular redox environment; sensitive to early stages of oxidative stress.Prone to artifactual oxidation during sample preparation; requires careful handling.Healthy GSH/GSSG ratio is typically >100:1 in cells.[2] A decrease to 10:1 or even 1:1 is observed under significant oxidative stress.[1]
Methionine Sulfoxide (MetO) Quantifies the oxidation of methionine residues in proteins.Serum, plasma, tissuesStable post-translational modification; reflects cumulative oxidative damage to proteins.Analysis can be complex, requiring mass spectrometry; levels can vary between different proteins.Significantly higher levels observed in MMD patients compared to healthy controls (p < 0.001).[4]
Malondialdehyde (MDA) A product of lipid peroxidation.Plasma, serum, tissuesWell-established marker; relatively simple colorimetric assays are available.Lacks specificity, as it can be formed through various pathways; can be influenced by diet.Significantly higher in patients with acute cerebral infarction compared to controls (P<0.05).[5]
8-Isoprostanes Prostaglandin-like compounds formed from the peroxidation of arachidonic acid.Urine, plasma, bronchoalveolar lavage fluidConsidered a "gold standard" for lipid peroxidation; highly specific to oxidative stress.Technically demanding to measure, often requiring GC-MS or LC-MS/MS.Increased approximately 5-fold in patients with cryptogenic fibrosing alveolitis (47.4 +/- 7.0 pg/ml) compared to normal subjects (9.6 +/- 0.8 pg/ml).[1]
Protein Carbonyls Formed by the oxidation of protein side chains.Plasma, serum, tissuesGeneral marker of protein oxidation; relatively stable.Can be influenced by factors other than oxidative stress; various assay methods can yield different results.Significantly lower in survivors of hemodialysis (105.40 ng/mL) versus non-survivors (129.65 ng/mL).[6][7]

Signaling Pathways and Experimental Workflows

Glutathione Redox Cycling and Oxidative Stress

The following diagram illustrates the central role of glutathione in mitigating oxidative stress. Under normal conditions, glutathione reductase maintains a high intracellular ratio of GSH to GSSG. When exposed to ROS, glutathione peroxidase catalyzes the reduction of harmful peroxides, oxidizing GSH to GSSG in the process.

glutathione_pathway cluster_stress Oxidative Stress cluster_defense Glutathione Redox Cycle ROS Reactive Oxygen Species (ROS) H2O2 H2O2 ROS->H2O2 generates Cellular_Damage Cellular Damage H2O2->Cellular_Damage causes GPx Glutathione Peroxidase (GPx) H2O2->GPx Substrate GSH Glutathione (GSH) GSSG Glutathione Disulfide (GSSG) GSH->GSSG Oxidation GSH->GPx Co-substrate GSSG->GSH Reduction GR Glutathione Reductase (GR) GSSG->GR Substrate GPx->GSSG produces GR->GSH produces NADP NADP+ GR->NADP produces NADPH NADPH NADPH->GR Co-substrate

Caption: Glutathione's role in detoxifying reactive oxygen species.

Experimental Workflow for Biomarker Validation

The validation of an oxidative stress biomarker typically involves several key stages, from sample collection and preparation to data analysis and interpretation. The following workflow outlines a general procedure.

experimental_workflow start Start: Hypothesis (Biomarker X reflects oxidative stress) sample_collection Sample Collection (e.g., Plasma, Tissue) start->sample_collection sample_prep Sample Preparation (e.g., Deproteinization, Derivatization) sample_collection->sample_prep analytical_method Analytical Measurement (e.g., HPLC, LC-MS/MS) sample_prep->analytical_method data_analysis Data Analysis (Quantification, Statistical Analysis) analytical_method->data_analysis comparison Comparison with Established Biomarkers data_analysis->comparison validation Validation (Sensitivity, Specificity, Reproducibility) comparison->validation end Conclusion: Biomarker X is a validated marker of oxidative stress validation->end

Caption: A typical workflow for validating an oxidative stress biomarker.

Experimental Protocols

Quantification of GSH and GSSG in Human Plasma by HPLC

This protocol is adapted from established methods for the sensitive detection of GSH and GSSG.[8][9]

1. Reagents and Materials:

  • Perchloric acid (PCA)

  • N-Ethylmaleimide (NEM)

  • 2,4-Dinitrofluorobenzene (DNFB)

  • HPLC-grade methanol and water

  • Sodium phosphate buffer

  • GSH and GSSG standards

2. Sample Preparation:

  • Collect whole blood in EDTA-containing tubes.

  • Immediately after collection, add 10 µL of 100 mM NEM to 1 mL of blood to prevent auto-oxidation of GSH.

  • Centrifuge at 3000 x g for 10 minutes at 4°C to separate plasma.

  • To 200 µL of plasma, add 200 µL of 10% PCA to precipitate proteins.

  • Vortex and incubate on ice for 15 minutes.

  • Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a new tube for derivatization.

3. Derivatization:

  • To 100 µL of the supernatant, add 200 µL of 2 M potassium hydroxide to neutralize the acid.

  • Add 100 µL of 1% DNFB in ethanol.

  • Incubate at room temperature in the dark for 1 hour.

4. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 80 mM trifluoroacetic acid (TFA).[7]

  • Mobile Phase B: 100% methanol.[7]

  • Gradient: A linear gradient from 3% to 30% B over 5 minutes, then to 98% B.[7]

  • Flow Rate: 1 mL/min.[7]

  • Detection: UV detector at 365 nm.

  • Quantification: Calculate concentrations based on a standard curve generated from GSH and GSSG standards.

Quantification of Methionine Sulfoxide in Serum by LC-MS/MS

This protocol provides a general framework for the analysis of MetO in serum proteins.[10][11]

1. Reagents and Materials:

  • Tris-HCl buffer

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • LC-MS grade water, acetonitrile, and formic acid

  • Stable isotope-labeled (e.g., ¹⁸O) hydrogen peroxide for accurate quantification (optional, to control for artificial oxidation).[11]

2. Sample Preparation (Protein Digestion):

  • To 50 µL of serum, add 50 µL of 100 mM Tris-HCl, pH 8.5.

  • Add DTT to a final concentration of 10 mM and incubate at 60°C for 30 minutes to reduce disulfide bonds.

  • Cool to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 30 minutes to alkylate free thiols.

  • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate at 37°C overnight.

3. LC-MS/MS Analysis:

  • LC Column: C18 reverse-phase column suitable for proteomics.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the peptides of interest (e.g., 5-40% B over 60 minutes).

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode with data-dependent acquisition to fragment the most abundant peptide ions.

  • Data Analysis: Identify and quantify peptides containing methionine and methionine sulfoxide using appropriate proteomics software. The ratio of the peak area of the oxidized peptide to the unoxidized peptide is used to determine the extent of methionine oxidation.

Conclusion

The measurement of glutathione and methionine oxidation products provides valuable insights into the state of oxidative stress within a biological system. The GSH/GSSG ratio is a dynamic and sensitive indicator of the cellular redox environment, while methionine sulfoxide serves as a stable marker of cumulative oxidative protein damage. The choice of biomarker and analytical method should be carefully considered based on the specific research context. The detailed protocols provided in this guide offer a starting point for researchers to implement these robust measures of oxidative stress in their studies.

References

A Comparative Analysis of HGF/c-Met Signaling in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of c-Met Function and Signaling Across Various Cancer Cell Models, Supported by Experimental Data and Detailed Protocols.

The hepatocyte growth factor (HGF)/c-Met signaling pathway is a critical regulator of cell proliferation, motility, and invasion.[1] Dysregulation of this pathway is a key driver in the progression of numerous cancers, making it a prime target for therapeutic intervention.[1][2] This guide provides a comparative overview of HGF/c-Met function in two distinct cancer types: non-small cell lung cancer (NSCLC) and breast cancer, focusing on commonly studied cell lines to highlight the differential cellular responses to HGF stimulation.

Comparative Data on HGF/c-Met Function

The functional consequences of c-Met activation can vary significantly between different cancer cell lines, influenced by factors such as the level of c-Met expression, the presence of activating mutations, and the interplay with other signaling pathways.[3] Below is a summary of reported observations on c-Met expression and the cellular response to HGF in selected NSCLC and breast cancer cell lines.

Non-Small Cell Lung Cancer (NSCLC) Cell Lines: A549 vs. H460
ParameterA549H460Reference
c-Met Expression Level LowHigh[4]
Basal c-Met Phosphorylation Low to undetectableConstitutively phosphorylated[3]
Proliferation Response to HGF Moderate increaseSignificant increase[5]
Migration/Invasion Response to HGF HGF induces migration and invasionHGF enhances the already motile and invasive phenotype[5][6]
Sensitivity to c-Met Inhibitors Less sensitiveMore sensitive[3]
Breast Cancer Cell Lines: MCF-7 vs. MDA-MB-231
ParameterMCF-7 (ER+)MDA-MB-231 (Triple-Negative)Reference
c-Met Expression Level ModerateHigh[7]
Proliferation Response to HGF HGF stimulates proliferationHGF stimulates proliferation[2][7]
Migration/Invasion Response to HGF HGF induces a moderate migratory and invasive phenotypeHGF potently stimulates the highly migratory and invasive phenotype[8]
Epithelial-Mesenchymal Transition (EMT) Can be induced by HGFExhibits a mesenchymal-like phenotype, which can be further enhanced by HGF

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. The following are standard protocols for key assays used to assess HGF/c-Met function.

Western Blot for Phospho-Met (p-Met)

This protocol is used to detect the activation of the c-Met receptor by examining its phosphorylation status.[1]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9]

  • Primary antibodies: Rabbit anti-phospho-Met (Tyr1234/1235) and mouse anti-total Met.[1][10]

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).[1]

  • BCA protein assay kit.

  • SDS-PAGE gels and blotting apparatus.

  • Chemiluminescent substrate.[1]

Procedure:

  • Culture cells to 70-80% confluency and serum-starve overnight.

  • Stimulate cells with HGF (e.g., 50 ng/mL) for the desired time (e.g., 15 minutes).

  • Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.[1]

  • Determine protein concentration using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]

  • Incubate with primary antibodies overnight at 4°C.[1]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]

  • Detect the signal using a chemiluminescent substrate and an imaging system.[1]

MTT Cell Proliferation Assay

This colorimetric assay measures cell viability and proliferation.[11]

Materials:

  • 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[11]

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat cells with various concentrations of HGF in a low-serum medium.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[11]

  • Measure the absorbance at 570 nm using a microplate reader.

Wound Healing (Scratch) Assay

This assay assesses cell migration.[12]

Materials:

  • 6-well or 12-well plates.

  • P200 pipette tip.

  • Microscope with a camera.

Procedure:

  • Seed cells in a plate and grow to a confluent monolayer.

  • Create a "scratch" in the monolayer with a sterile P200 pipette tip.[12]

  • Wash with PBS to remove detached cells and add a low-serum medium with or without HGF.[12]

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., every 8-12 hours).[12]

  • Measure the width of the scratch at different points and calculate the rate of wound closure.

Transwell Migration Assay

This assay quantifies the chemotactic migration of cells.[13]

Materials:

  • Transwell inserts (8 µm pore size).[14]

  • 24-well plates.

  • Serum-free medium.

  • Chemoattractant (HGF).

  • Cotton swabs.

  • Crystal violet stain.[14]

Procedure:

  • Seed cells (e.g., 5 x 10^4) in the upper chamber of the Transwell insert in a serum-free medium.

  • Add a medium containing HGF to the lower chamber.[13]

  • Incubate for a period that allows for migration but not proliferation (e.g., 12-24 hours).

  • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.[14]

  • Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.[14]

  • Count the number of migrated cells in several microscopic fields.

Visualizing HGF/c-Met Signaling and Experimental Workflows

To better understand the underlying mechanisms and experimental designs, the following diagrams illustrate the HGF/c-Met signaling cascade and the workflows for the key assays described.

HGF_cMet_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization pMet Phosphorylated c-Met cMet->pMet Autophosphorylation GRB2 GRB2/SOS pMet->GRB2 PI3K PI3K pMet->PI3K STAT3 STAT3 pMet->STAT3 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration/ Invasion ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Migration Survival Survival/ Anti-apoptosis AKT->Survival mTOR->Proliferation STAT3->Proliferation

Caption: HGF/c-Met signaling pathway leading to cancer cell proliferation, migration, and survival.

Western_Blot_Workflow start Cell Culture & HGF Stimulation lysis Cell Lysis start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (Blotting) sds->transfer block Blocking (5% BSA) transfer->block p_ab Primary Antibody Incubation (p-Met, Total Met) block->p_ab s_ab Secondary Antibody Incubation p_ab->s_ab detect Chemiluminescent Detection s_ab->detect end Analysis of Protein Bands detect->end

Caption: Workflow for Western blot analysis of c-Met phosphorylation.

Proliferation_Migration_Assay_Workflow cluster_proliferation MTT Proliferation Assay cluster_migration Wound Healing/Transwell Migration Assay p_start Seed Cells in 96-well Plate p_treat HGF Treatment p_start->p_treat p_mtt Add MTT Reagent p_treat->p_mtt p_sol Add Solubilization Solution p_mtt->p_sol p_read Read Absorbance (570nm) p_sol->p_read p_end Quantify Proliferation p_read->p_end m_start Create Wound/Seed in Transwell m_treat HGF Treatment m_start->m_treat m_incubate Incubation m_treat->m_incubate m_image Image Acquisition/Staining m_incubate->m_image m_analyze Analyze Wound Closure/Count Cells m_image->m_analyze m_end Quantify Migration m_analyze->m_end

Caption: Comparative workflow for cell proliferation and migration assays.

References

A Head-to-Head Comparison of Glu-Met Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of peptides is a cornerstone of innovation. This guide provides a detailed, head-to-head comparison of the primary methods for synthesizing the dipeptide Glutamyl-Methionine (Glu-Met), a molecule of interest in various biochemical and pharmaceutical applications. We will explore enzymatic synthesis, solid-phase peptide synthesis (SPPS), and liquid-phase peptide synthesis (LPPS), presenting quantitative data, detailed experimental protocols, and visual workflows to aid in selecting the most suitable method for your research needs.

Quantitative Data Summary

The following table summarizes the key performance indicators for each this compound synthesis method, offering a clear comparison of their respective efficiencies and resource requirements.

ParameterEnzymatic Synthesis (γ-Glu-Met)Solid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)
Overall Yield ~26%[1]~70-80%~75-85%
Crude Purity Moderate to High>90%[2]>95%[2]
Final Purity (post-HPLC) >98%>98%[2]>99%[2]
Reaction Time 3 - 5 hours[1]~24-48 hours[2]~48-72 hours[2]
Stereoselectivity High (Enzyme-dependent)High (starting material dependent)High (starting material dependent)
Solvent Consumption LowHigh[2]Moderate[2]
Automation Potential Low to ModerateHigh[2]Low[2]
Scalability Potentially high for industrial scaleWell-suited for mg to g scale[2]Suitable for g to kg scale[2]
Key Advantage "Green" chemistry, mild conditionsSpeed and ease of automationHigh purity and scalability
Key Disadvantage Lower yield, potential byproductsHigh solvent and reagent useMore labor-intensive

Experimental Protocols

Enzymatic Synthesis of γ-Glu-Met

This protocol describes the synthesis of γ-Glu-Met using glutaminase from Bacillus amyloliquefaciens. This method is advantageous for its use of environmentally friendly, food-grade materials and mild reaction conditions.[1][2]

Materials:

  • L-Glutamine (Gln)

  • L-Methionine (Met)

  • Glutaminase from Bacillus amyloliquefaciens (0.1 U/mL)

  • pH 9.0 buffer (e.g., borate buffer)

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 200 mM L-Glutamine and 20 mM L-Methionine in a pH 9.0 buffer.[1]

  • Enzyme Addition: Add glutaminase to the reaction mixture to a final concentration of 0.1 U/mL.[1]

  • Incubation: Incubate the reaction mixture at 37°C for 3 hours with gentle agitation.[1]

  • Reaction Monitoring: Monitor the formation of γ-Glu-Met and the consumption of Met using HPLC.

  • Reaction Termination: Once the reaction has reached the desired conversion, terminate the reaction by heating the mixture to inactivate the enzyme (e.g., 100°C for 10 minutes).

  • Purification: The resulting γ-Glu-Met can be purified from the reaction mixture using techniques such as chromatography.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the synthesis of this compound using the widely adopted Fmoc (9-fluorenylmethyloxycarbonyl) strategy on a solid support resin.[2][3]

Materials:

  • Fmoc-Met-Wang resin

  • Fmoc-Glu(OtBu)-OH

  • N,N-Dimethylformamide (DMF)

  • Piperidine (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

  • HPLC system for purification

Procedure:

  • Resin Swelling: Swell the Fmoc-Met-Wang resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the Met residue by treating the resin with 20% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and byproducts.

  • Coupling:

    • Activate Fmoc-Glu(OtBu)-OH by dissolving it with HBTU, HOBt, and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow it to react to form the peptide bond.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal Glu residue using 20% piperidine in DMF.

  • Washing: Wash the resin with DMF and then with a solvent suitable for cleavage (e.g., dichloromethane).

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting group from Glu.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it by reverse-phase HPLC.

Liquid-Phase Peptide Synthesis (LPPS) of this compound

This protocol describes the synthesis of this compound in solution, a method well-suited for large-scale production.[2][4]

Materials:

  • H-Met-OMe·HCl (Methionine methyl ester hydrochloride)

  • Boc-Glu(OBzl)-OH (N-Boc-L-Glutamic acid 5-benzyl ester)

  • Coupling reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt

  • N-Methylmorpholine (NMM)

  • Organic solvents (e.g., DMF, Dichloromethane)

  • Aqueous solutions for workup (e.g., NaHCO₃, KHSO₄)

  • Reagents for deprotection (e.g., TFA for Boc removal, H₂/Pd-C for benzyl ester removal)

  • HPLC system for purification

Procedure:

  • Coupling:

    • Dissolve H-Met-OMe·HCl in DMF and neutralize with NMM.

    • In a separate flask, dissolve Boc-Glu(OBzl)-OH and HOBt in DMF.

    • Add EDC to the Boc-Glu(OBzl)-OH solution and stir to activate the carboxylic acid.

    • Combine the two solutions and stir until the reaction is complete.

  • Workup: Quench the reaction and perform an aqueous workup to remove excess reagents and byproducts.

  • Deprotection:

    • Remove the Boc protecting group from the N-terminus using TFA.

    • Remove the benzyl ester protecting group from the Glu side chain via catalytic hydrogenation (H₂/Pd-C).

  • Saponification: Hydrolyze the methyl ester at the C-terminus of Met using a base (e.g., NaOH) to yield the final dipeptide.

  • Purification: Purify the crude this compound by crystallization or chromatography (e.g., RP-HPLC).

Visualization of Synthesis Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of each synthesis method.

Enzymatic_Synthesis cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Gln + Met in Buffer (pH 9.0) Enzyme Add Glutaminase Reactants->Enzyme Incubation Incubate at 37°C for 3h Enzyme->Incubation Termination Terminate Reaction (Heat) Incubation->Termination Purification Purify γ-Glu-Met (HPLC) Termination->Purification

Caption: Workflow for the enzymatic synthesis of γ-Glu-Met.

SPPS_Workflow Start Start with Fmoc-Met-Wang Resin Deprotection1 Fmoc Deprotection (Piperidine) Start->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling Couple Fmoc-Glu(OtBu)-OH Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Deprotection2 Final Fmoc Deprotection Wash2->Deprotection2 Wash3 Wash Deprotection2->Wash3 Cleavage Cleave from Resin (TFA) Wash3->Cleavage Purification Precipitate & Purify (HPLC) Cleavage->Purification

Caption: Stepwise workflow for the Solid-Phase Peptide Synthesis of this compound.

LPPS_Workflow Coupling Couple Boc-Glu(OBzl)-OH and H-Met-OMe Workup Aqueous Workup Coupling->Workup Deprotection Remove Protecting Groups (TFA, H₂/Pd-C) Workup->Deprotection Saponification Saponify Methyl Ester Deprotection->Saponification Purification Purify this compound Saponification->Purification

Caption: General workflow for the Liquid-Phase Peptide Synthesis of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Glu-Met: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management of chemical and pharmaceutical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step procedure for the proper disposal of Glu-Met, a combination drug product typically containing Glibenclamide and Metformin. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining regulatory compliance.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound or its individual components. All handling and disposal activities must be conducted while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a laboratory coat.[1][2][3] Operations should be performed in a well-ventilated area to minimize inhalation exposure.[3]

Quantitative Hazard Summary

The disposal procedure for this compound is dictated by the hazardous characteristics of its active pharmaceutical ingredients. The following table summarizes the key hazard classifications.

Hazard StatementGHS ClassificationPrecautionary Measures
May cause an allergic skin reaction.Skin Sensitization, Category 1Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves.
Causes serious eye irritation.Eye Irritation, Category 2AWash hands thoroughly after handling. Wear eye protection/face protection.
May cause respiratory irritation.Specific Target Organ Toxicity, Single Exposure, Category 3Use only outdoors or in a well-ventilated area.
Harmful if swallowed.Acute Toxicity, Oral, Category 4Do not eat, drink or smoke when using this product. Rinse mouth.

This table represents a composite of potential hazards associated with the active ingredients of this compound. Always refer to the specific SDS for the product in use.

Step-by-Step Disposal Procedure for this compound

The proper disposal of this compound, like other pharmaceutical waste, requires segregation from general waste streams to prevent environmental contamination and ensure safety.[4][5] Unused, expired, or contaminated this compound should be treated as hazardous chemical waste.[4][6]

Experimental Protocol for Waste Segregation and Initial Containment:
  • Waste Identification: Clearly identify the this compound waste. This includes unused tablets, contaminated labware (e.g., weigh boats, gloves, pipette tips), and solutions containing the compound.[1][7]

  • Containerization of Solid Waste:

    • Place unused or expired tablets in their original container if possible. If the original container is compromised, transfer the tablets to a sealable, chemically compatible container.[1]

    • Collect all contaminated disposable materials, such as gloves and weigh boats, in a designated, leak-proof plastic bag or container.[1][6]

  • Containerization of Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.[1]

    • Do not pour any liquid waste containing this compound down the drain.[1][5]

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical names of the contents (Glibenclamide and Metformin waste).[1][8]

    • Include the date of waste accumulation.[8]

  • Storage:

    • Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area.[1]

    • Ensure that the storage area is away from incompatible materials.[1]

  • Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][6]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

GluMet_Disposal_Workflow cluster_preparation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start This compound Waste Generated identify Identify Waste Type (Solid, Liquid, Contaminated Labware) start->identify segregate Segregate Waste Streams identify->segregate solid_container Package Solid Waste in Labeled, Sealed Container segregate->solid_container liquid_container Collect Liquid Waste in Labeled, Sealed Container segregate->liquid_container labeling Label as 'Hazardous Waste' with Chemical Names and Date solid_container->labeling liquid_container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup end Proper Disposal by Licensed Contractor ehs_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling Protocols for Glu-Met Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory professionals handling peptides containing the Glutamic acid-Methionine (Glu-Met) sequence. Adherence to these procedures is vital for ensuring personal safety and proper experimental conduct.

Personal Protective Equipment (PPE) and Engineering Controls

When working with this compound containing peptides, a comprehensive approach to safety is necessary, incorporating both personal protective equipment and appropriate engineering controls. The following table summarizes the recommended safety measures.

Protective MeasureSpecificationRationale
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.[1] Use a full-face respirator if exposure limits are exceeded.To prevent inhalation of peptide dust or aerosols, as the toxicological properties are often not fully known.[2][3]
Hand Protection Compatible chemical-resistant gloves.[1] Gloves must be inspected prior to use.[4][5]To prevent skin contact with the substance.[1]
Eye Protection Appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[1] Tightly fitting safety goggles.[3]To protect eyes from splashes or airborne particles of the peptide.[1]
Body Protection Wear compatible chemical-resistant gloves and clothing to prevent skin exposure.[1] Fire/flame resistant and impervious clothing.[3]To provide a barrier against accidental skin exposure.[1][2]
Engineering Controls Mechanical exhaust is required.[1][2] Handle in a well-ventilated place.[3][6] A safety shower and eye shower should be accessible.[1]To minimize the concentration of airborne peptide dust and provide immediate decontamination facilities.

Procedural Workflow for Handling this compound Peptides

The following diagram outlines the standard operating procedure for the safe handling of this compound peptides from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal b1 Review Safety Data Sheet (SDS) b2 Don Personal Protective Equipment (PPE) b1->b2 b3 Prepare well-ventilated workspace b2->b3 c1 Weigh and handle peptide b3->c1 Proceed to handling c2 Avoid generating dust c1->c2 c3 Wash hands thoroughly after handling c2->c3 Complete handling d1 Collect waste in a suitable, closed container c3->d1 Begin disposal process d2 Dissolve or mix with a combustible solvent d1->d2 d3 Burn in a chemical incinerator d2->d3 d4 Follow all local, state, and federal regulations d3->d4

Caption: Workflow for Safe Handling of this compound Peptides.

Detailed Experimental Protocols

Handling and Storage:

  • Pre-Handling: Before use, allow the product to warm to room temperature.[1] Keep the container tightly closed when not in use.[1]

  • Safe Handling: Avoid contact with skin, eyes, and clothing.[1][7] Also, avoid ingestion and inhalation of the substance.[1][7] It is important to prevent prolonged or repeated exposure.[1][7]

  • Hygiene: After handling, wash thoroughly.[1][7] Contaminated clothing should be removed and washed before reuse.[1][7]

  • Storage Conditions: Store at temperatures below -15°C under an inert gas like nitrogen.[7]

Accidental Release Measures:

  • Personal Precautions: In case of a spill, wear a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves.[2]

  • Containment and Cleaning: Sweep up the spilled material, place it in a bag, and hold for waste disposal.[2] Avoid raising dust.[2]

  • Post-Cleaning: Ventilate the area and wash the spill site after the material has been collected.[2]

Disposal Plan:

  • Waste Collection: Collect waste material in closed and suitable containers for disposal.[1]

  • Chemical Disposal: The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][2]

  • Regulatory Compliance: Dispose of waste according to all applicable federal, state, and local environmental regulations.[1][2] Do not allow the substance to enter surface water or drains.[1]

First Aid Procedures:

  • In case of eye contact: Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart.[1] Consult an ophthalmologist.[1]

  • In case of skin contact: Wash immediately with plenty of water and soap for at least 15 minutes.[1] Remove contaminated clothing and shoes.[1] Call a physician.[1]

  • If inhaled: Remove the person to fresh air and keep them warm and at rest.[1] If breathing is irregular or stopped, administer artificial respiration.[1] Call a physician.[1]

  • If swallowed: Wash out the mouth with water, provided the person is conscious.[1] Call a physician.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glu-Met
Reactant of Route 2
Reactant of Route 2
Glu-Met

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.